1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N2O/c10-3-4-13-9(15)14-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCPPYNSJHGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164788 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-37-6 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15145-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Abstract
This technical guide provides a comprehensive overview of the , a key chemical intermediate. The document details a robust and reproducible synthetic protocol, delving into the underlying reaction mechanism and critical process parameters. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the final compound. This guide is intended for researchers and professionals in synthetic chemistry and drug development, offering field-proven insights to ensure experimental success and data integrity.
Introduction and Significance
This compound belongs to the class of N-aryl-N'-(chloroalkyl)ureas. These compounds are of significant interest in medicinal and synthetic chemistry, primarily serving as crucial precursors for the synthesis of more complex molecules, including biologically active agents. The presence of the reactive 2-chloroethyl group and the dichlorinated phenyl ring makes this molecule a versatile building block.
Specifically, the chloroethyl urea moiety is a well-known pharmacophore that can be converted into a nitrosourea group. Chloroethylnitrosoureas (CENUs) are a class of alkylating agents historically used in cancer chemotherapy. They function by cross-linking DNA, which ultimately leads to apoptosis in rapidly dividing cancer cells. Therefore, this compound is a valuable intermediate for the development of potential therapeutic agents and other functionalized organic molecules. This guide provides the foundational chemistry required to reliably produce and validate this important compound.
Synthesis Methodology
The synthesis of this compound is most efficiently achieved through the nucleophilic addition of an amine to an isocyanate. The primary route involves the reaction between 3,4-dichloroaniline and 2-chloroethyl isocyanate.
Principle and Reaction Mechanism
The synthesis is a classic example of urea formation from an isocyanate and a primary amine. The mechanism proceeds as follows:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O) in 2-chloroethyl isocyanate.
-
Proton Transfer: This initial attack forms a zwitterionic intermediate. A subsequent rapid intramolecular or solvent-mediated proton transfer from the aniline nitrogen to the isocyanate nitrogen occurs.
-
Product Formation: The final, stable urea product, this compound, is formed. The reaction is typically high-yielding and proceeds cleanly under mild conditions.
Visual Synthesis Workflow
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: High-level workflow for the synthesis of the target urea compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of standard laboratory procedures and should be performed by qualified personnel with appropriate safety measures.
Materials and Reagents:
-
3,4-Dichloroaniline
-
2-Chloroethyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous THF (approx. 10 mL per gram of aniline).
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Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. An inert atmosphere is crucial to prevent the isocyanate from reacting with atmospheric moisture.
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Reagent Addition: Add 2-chloroethyl isocyanate (1.05 eq) dropwise to the cooled aniline solution over 20-30 minutes. The slight excess of isocyanate ensures the complete consumption of the aniline. An exothermic reaction may be observed; maintain the temperature below 10 °C during the addition.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours to ensure the reaction goes to completion.
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Work-up and Isolation:
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Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water or a non-polar solvent like hexane to precipitate the crude product.
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Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold water to remove any water-soluble impurities.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product as a white or off-white solid.
-
Dry the purified crystals under vacuum.
-
Physicochemical and Spectroscopic Characterization
Unambiguous identification of the synthesized this compound is critical. A combination of spectroscopic techniques provides a comprehensive structural confirmation.
Visual Characterization Workflow
The following diagram illustrates the standard analytical workflow for structural verification.
Caption: Standard analytical workflow for structural elucidation.
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques used to characterize the title compound.
| Technique | Parameter | Expected Result/Observation |
| Appearance | Physical State | White to off-white crystalline solid |
| Mass Spec. (EI/ESI) | Molecular Ion [M]+ | Expected m/z peaks corresponding to the molecular weight (C₉H₉Cl₃N₂O). Isotopic pattern for 3 chlorine atoms should be visible. |
| FT-IR (ATR/KBr) | N-H Stretch (Urea) | ~3300 cm⁻¹ (broad) |
| C=O Stretch (Urea) | ~1640-1660 cm⁻¹ (strong) | |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | |
| C-Cl Stretch | ~700-800 cm⁻¹ | |
| ¹H NMR (CDCl₃/DMSO-d₆) | Aromatic Protons | 3H multiplet/singlets in the ~7.2-7.8 ppm range. |
| N-H Protons (Urea) | 2H broad singlets, chemical shift is solvent dependent. | |
| -CH₂-Cl | Triplet, ~3.7 ppm | |
| -CH₂-NH- | Quartet (or multiplet), ~3.6 ppm | |
| ¹³C NMR (CDCl₃/DMSO-d₆) | C=O (Urea) | ~155 ppm |
| Aromatic Carbons | Multiple signals between ~118-140 ppm. | |
| -CH₂-Cl | ~42 ppm | |
| -CH₂-NH- | ~41 ppm |
Interpretation of Spectroscopic Data
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Mass Spectrometry (MS): The primary goal is to confirm the molecular weight. The presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic isotopic cluster for the molecular ion peak ([M]+, [M+2]+, [M+4]+, [M+6]+), providing strong evidence for the elemental composition.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The strong carbonyl (C=O) stretch around 1650 cm⁻¹ and the N-H stretching frequency around 3300 cm⁻¹ are definitive indicators of the urea moiety.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique provides detailed information about the proton environment. The aromatic region will show signals corresponding to the three protons on the dichlorophenyl ring. Crucially, two triplets (or more complex multiplets due to coupling with N-H) are expected in the aliphatic region (~3.6-3.7 ppm), corresponding to the two adjacent methylene (-CH₂-) groups of the chloroethyl chain. The integration of these signals should correspond to the number of protons.
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¹³C NMR: This confirms the carbon framework of the molecule. The carbonyl carbon signal (~155 ppm) is a key identifier. Signals for the six aromatic carbons and the two distinct aliphatic carbons will also be present in their expected regions.
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Safety and Handling
All synthesis and handling operations should be conducted inside a certified chemical fume hood.
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3,4-Dichloroaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.
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2-Chloroethyl isocyanate: Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Must be handled under anhydrous and inert conditions.
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This compound: As a chloroethyl derivative and potential alkylating agent, this compound should be handled as a potentially toxic substance.
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
References
There are no specific academic papers detailing the synthesis and full characterization of this exact molecule found in the search. The synthesis follows a general, well-established chemical reaction. The provided reference is to a patent where this compound is described as an intermediate, illustrating its utility in chemical synthesis.
An In-Depth Technical Guide to the Mechanism of Action of Aryl Chloroethyl Ureas
Introduction
Aryl chloroethyl ureas (CEUs) represent a class of synthetic compounds that have garnered significant interest within the drug development community for their potential as antineoplastic agents. Structurally, they are characterized by an aryl group and a reactive 2-chloroethyl urea moiety. This unique chemical architecture confers a dual-faceted mechanism of action, distinguishing them from classical alkylating agents and positioning them as intriguing candidates for cancer therapy. This guide provides a comprehensive exploration of the molecular mechanisms underpinning the cytotoxic effects of aryl chloroethyl ureas, intended for researchers, scientists, and drug development professionals. We will delve into their interactions with cellular macromolecules, the ensuing downstream signaling cascades, and the experimental methodologies employed to elucidate these complex processes.
Core Mechanisms of Action: A Multi-pronged Assault on Cancer Cells
The cytotoxic profile of aryl chloroethyl ureas is not attributable to a single mode of action but rather a coordinated attack on multiple critical cellular components. The principal mechanisms involve the alkylation of both nucleic acids and specific proteins, leading to a cascade of events culminating in cell death.
DNA Alkylation and Interstrand Cross-linking
Similar to the well-characterized chloroethylnitrosoureas (CENUs), aryl chloroethyl ureas possess the capacity to act as DNA alkylating agents.[1] The 2-chloroethyl group is the key pharmacophore responsible for this activity. Under physiological conditions, the molecule can undergo a chemical transformation to form highly reactive intermediates.
The process begins with the formation of a reactive species that can subsequently alkylate nucleophilic sites on DNA bases, primarily the N7 position of guanine.[2][3] A critical subsequent step is the intramolecular cyclization of the chloroethyl adduct, which then reacts with a base on the complementary DNA strand, leading to the formation of a covalent interstrand cross-link (ICL).[1][4][5] These ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA double helix, thereby blocking essential cellular processes such as DNA replication and transcription.[6][7][8] This ultimately triggers cell cycle arrest and apoptosis.[5][9]
Caption: Mechanism of microtubule disruption by aryl chloroethyl ureas via β-tubulin alkylation.
Other protein targets of aryl chloroethyl ureas have been identified, expanding their mechanistic profile. Covalent binding to thioredoxin-1 (TRX1), a key enzyme in cellular redox regulation, has been reported. [10]This interaction can impair the disulfide-reducing activity of TRX1 and block its nuclear translocation, interfering with cellular redox balance and signaling pathways that are crucial for cancer cell survival. [10][11] Furthermore, some aryl chloroethyl urea derivatives have been shown to covalently bind to the mitochondrial voltage-dependent anion channel isoform-1 (VDAC-1). This interaction can induce mitochondrial swelling and activate mitochondrial-dependent cell death pathways.
Carbamoylation
The spontaneous degradation of some chloroethyl ureas can also produce organic isocyanates, which are capable of carbamoylating lysine residues on proteins. [1]This carbamoylating activity can inactivate DNA repair enzymes, potentially synergizing with the DNA alkylating effects. [1][12]However, for many aryl chloroethyl ureas, the primary cytotoxic effects are attributed to their alkylating properties rather than carbamoylation.
Downstream Cellular Consequences
The initial molecular insults triggered by aryl chloroethyl ureas converge on key cellular pathways that regulate cell fate.
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Cell Cycle Arrest: DNA damage and microtubule disruption activate cell cycle checkpoints. DNA interstrand cross-links typically lead to arrest in the G2/M phase, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis. [5]Disruption of the mitotic spindle by tubulin-binding CEUs also causes a potent G2/M arrest. [4]* Induction of Apoptosis: The accumulation of irreparable DNA damage or sustained mitotic arrest triggers programmed cell death (apoptosis). This can occur through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and other pro-apoptotic factors.
Experimental Methodologies for Mechanistic Elucidation
A multi-faceted experimental approach is necessary to comprehensively characterize the mechanism of action of aryl chloroethyl ureas.
Caption: A typical experimental workflow for investigating the mechanism of action of aryl chloroethyl ureas.
Detailed Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [13][14]Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. Protocol for Adherent Cells:
-
Cell Seeding: Plate adherent cancer cells in a 96-well plate at a suitable density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with a range of concentrations of the aryl chloroethyl urea compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, carefully aspirate the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. [10][13]4. Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [13]5. Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. [13]6. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Principle: Immunofluorescence microscopy allows for the visualization of the microtubule network within cells, revealing any disruption caused by tubulin-targeting agents. [1] Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate to 50-70% confluency. [15]2. Treatment: Treat the cells with the aryl chloroethyl urea compound at the desired concentration and for the appropriate time.
-
Fixation: Gently wash the cells with PBS and fix them with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [15][16][17]4. Permeabilization (if using PFA): If fixed with paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. [15]6. Primary Antibody Incubation: Incubate the cells with a primary antibody against β-tubulin (e.g., mouse anti-β-tubulin) diluted in blocking buffer overnight at 4°C in a humidified chamber. [15]7. Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light. [15]8. Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. [15]Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells to that in control cells.
Principle: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. [18][19]Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. Protocol:
-
Cell Preparation: After treatment with the aryl chloroethyl urea, harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1x10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette the mixture onto a comet slide. [18][20]Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA. [18]4. Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. [9][20]5. Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. [9][20]6. Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. [20]
Principle: The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks. [21][22]Western blotting can be used to detect the levels of γ-H2AX, providing a quantitative measure of this specific type of DNA damage.
Protocol:
-
Cell Lysis: Following drug treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [21]2. Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel. [21]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [3]5. Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. [21]For phospho-antibodies, BSA is often preferred. [21]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or total H2A. [22]
Structure-Activity Relationships (SAR)
Systematic SAR studies have provided valuable insights into the chemical features required for the cytotoxic activity of aryl chloroethyl ureas. Key findings include:
-
The presence of the N'-2-chloroethyl moiety is essential for activity. [1]* An exocyclic urea function is required. [1]* Substitutions on the aryl ring significantly influence potency. For instance, a branched alkyl chain or a halogen at the 4-position of the phenyl ring can enhance cytotoxicity. [1][8]* The unnitrosated derivatives are generally the active forms. [4] These SAR studies are crucial for guiding the rational design of new, more potent, and selective aryl chloroethyl urea analogues.
Conclusion and Future Directions
Aryl chloroethyl ureas are a promising class of antineoplastic agents with a multifaceted mechanism of action that includes DNA alkylation and the targeting of key cellular proteins. Their ability to disrupt both genomic integrity and cytoskeletal function provides a strong rationale for their further development. Future research should focus on elucidating the full spectrum of their protein targets, understanding the mechanisms of resistance, and optimizing their pharmacological properties through medicinal chemistry efforts. The development of more selective compounds that preferentially target cancer cells while sparing normal tissues will be paramount for their successful clinical translation.
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Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry. [Link]
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3D-QSAR STUDIES OF N-ARYL-CHLOROETHYL UREAS. RASAYAN Journal of Chemistry. [Link]
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Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]
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Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1. American Association for Cancer Research. [Link]
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology. [Link]
-
Metabolism of the chloroethylnitrosoureas. Xenobiotica. [Link]
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Cell Models for Birth Defects Caused by Chloroethyl Nitrosourea-Induced DNA Lesions. The Journal of Craniofacial Surgery. [Link]
-
Comet Assay Protocol. McGill University. [Link]
-
Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. [Link]
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Effects of carbamoylation on cell survival and DNA repair in normal human embryo cells (IMR-90) treated with various 1-(2-chloroethyl)-1-nitrosoureas. Cancer Research. [Link]
-
Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Chemical Research in Toxicology. [Link]
-
Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. JoVE. [Link]
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Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry. [Link]
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The Voltage-dependent Anion Channel 1 Mediates Amyloid β Toxicity and Represents a Potential Target for Alzheimer Disease Therapy. Journal of Biological Chemistry. [Link]
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A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates. Redox Biology. [Link]
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Gamma-H2AX Western Blot Difficulty. ResearchGate. [Link]
-
Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. Chemical Research in Toxicology. [Link]
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In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research. [Link]
-
Experimental assessment of VDAC channel properties. ResearchGate. [Link]
-
Gamma-H2AX protocol (optimized for VH10-cells). CRPR. [Link]
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The Loss of γH2AX Signal is a Marker of DNA Double Strand Breaks Repair Only at Low Levels of DNA Damage. Journal of Cellular and Molecular Medicine. [Link]
-
Immunofluorescence Staining Protocol. IHC World. [Link]
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Crosslinking of DNA. Wikipedia. [Link]
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Formation and Repair of Interstrand Cross-Links in DNA. Chemical Reviews. [Link]
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1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
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In Vitro Anticancer Screening of Novel Urea Compounds: A Technical Guide
Introduction: The Ascendant Role of Urea-Based Compounds in Oncology
The urea moiety, a deceptively simple functional group, has emerged as a privileged scaffold in the landscape of modern medicinal chemistry and oncology.[1] Its remarkable capacity to form stable, multipoint hydrogen bonds with protein and receptor targets underpins its presence in a multitude of clinically approved anticancer agents.[1][2] From the early discovery of suramin to the development of highly specific kinase inhibitors like Sorafenib, the versatility of the urea functional group has been instrumental.[3] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), Raf kinases, and tubulin polymerization.[3][4] This guide provides a comprehensive, in-depth technical framework for the robust in vitro screening of novel urea compounds, designed to empower researchers in the identification and characterization of promising new anticancer drug candidates.
Part 1: Primary Cytotoxicity Screening – The Gateway to Discovery
The initial phase of any anticancer drug discovery pipeline is a high-throughput screening (HTS) campaign to identify compounds that exhibit cytotoxic or growth-inhibitory effects against a panel of cancer cell lines.[5][6] The selection of appropriate assays and cell lines is paramount to the success of this endeavor.
Foundational Cytotoxicity Assays: MTT and SRB
Two of the most widely adopted and validated colorimetric assays for primary screening are the MTT and Sulforhodamine B (SRB) assays.[7][8] While both assess cell viability, they do so via different principles, offering complementary perspectives on a compound's activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a metabolic activity-based assay.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]
The Sulforhodamine B (SRB) assay , conversely, is a protein-based measurement.[10][11] SRB is a bright pink aminoxanthene dye that binds stoichiometrically to cellular proteins under mildly acidic conditions.[8][12] The amount of bound dye is a direct measure of the total cellular protein mass, which serves as a proxy for cell number.[11] A key advantage of the SRB assay is its independence from cellular metabolic activity, which can sometimes be a confounding factor in the MTT assay.[11]
Experimental Workflow: A Comparative Overview
The following diagram illustrates the parallel workflows for the MTT and SRB assays, highlighting the critical steps and decision points.
Caption: Workflow for apoptosis detection via Annexin V/PI staining and Caspase-Glo assay.
Interpreting Apoptosis Data
A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) and a corresponding increase in caspase-3/7 activity following treatment with a novel urea compound provide strong evidence for an apoptotic mechanism of action.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Caspase-3/7 Activity (RLU) |
| Vehicle Control | 95.2 | 2.1 | 2.7 | 1,500 |
| Urea-Cmpd-03 (IC50) | 60.5 | 25.3 | 14.2 | 12,800 |
| Urea-Cmpd-03 (2x IC50) | 35.8 | 40.1 | 24.1 | 25,600 |
Table 2: Example data from apoptosis assays for a lead urea compound.
Conclusion: A Pathway to Novel Anticancer Therapeutics
The systematic in vitro screening strategy outlined in this guide provides a robust and efficient framework for the identification and initial characterization of novel urea compounds with anticancer potential. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to more focused mechanistic studies, researchers can effectively triage compound libraries and prioritize the most promising candidates for further preclinical development. The careful selection of assays, adherence to validated protocols, and rigorous data interpretation are the cornerstones of a successful anticancer drug discovery program.
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An In-depth Technical Guide to Target Identification Studies of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the identification of molecular targets for the compound 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea. Drawing upon established principles of chemical biology and proteomics, this document outlines a strategic and technically sound approach to deconvolve the mechanism of action of this molecule.
Introduction: Unraveling the Biological Puzzle
The compound this compound belongs to a class of molecules with known biological activities. Its structural motifs, a chloroethyl urea group and a dichlorophenyl ring, are present in compounds with diverse mechanisms of action. For instance, the related compound Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a well-characterized herbicide that inhibits photosynthesis by blocking the plastoquinone binding site of photosystem II[1]. Furthermore, aryl chloroethyl ureas (CEUs) have been identified as protein alkylating agents with anticancer properties, targeting proteins such as Thioredoxin-1 (TRX1) and inhibiting its nuclear translocation[2][3].
Given these precedents, a systematic investigation into the molecular targets of this compound is warranted to elucidate its specific biological functions and therapeutic potential. This guide will detail a multi-pronged strategy, combining affinity-based proteomics with orthogonal validation methods to confidently identify and characterize its protein interactors.
Part 1: Strategic Planning and Hypothesis Generation
Before embarking on extensive experimental work, a thorough in-silico and literature-based analysis is crucial. The chemical structure of this compound suggests two primary hypothetical mechanisms:
-
Competitive Inhibition: The dichlorophenyl urea moiety may facilitate binding to specific protein pockets, analogous to Diuron's interaction with photosystem II.
-
Covalent Modification: The reactive 2-chloroethyl group can act as an electrophile, enabling covalent alkylation of nucleophilic residues (e.g., cysteine, histidine, lysine) on target proteins, a mechanism observed with other CEUs[2].
This initial analysis informs the selection of appropriate target identification methodologies. A comprehensive approach should aim to capture both non-covalent and covalent interactions.
Part 2: Core Experimental Workflow for Target Identification
The cornerstone of this investigation will be an affinity-based chemical proteomics approach. This strategy utilizes a modified version of the compound of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate.
Workflow Overview
Caption: A comprehensive workflow for target identification of this compound.
Step-by-Step Methodologies
The initial and most critical step is the design and synthesis of an affinity probe. This involves chemically modifying this compound to incorporate a tag for purification, such as biotin.
Protocol: Synthesis of a Biotinylated Affinity Probe
-
Structure-Activity Relationship (SAR) Analysis: Before synthesis, it is essential to understand which parts of the molecule are critical for its biological activity. If SAR data is unavailable, a conservative approach is to attach the linker and biotin tag at a position presumed to be solvent-exposed and less likely to interfere with binding. For this compound, the phenyl ring offers potential sites for modification, for instance, by introducing a linker at the para position relative to the urea linkage if that position is not critical for activity.
-
Linker Attachment: A flexible linker (e.g., a polyethylene glycol chain) should be coupled to the chosen position on the molecule. This spacer minimizes steric hindrance from the biotin tag.
-
Biotinylation: The terminal end of the linker is then conjugated with biotin.
-
Purification and Characterization: The final product must be purified by chromatography (e.g., HPLC) and its structure confirmed by NMR and mass spectrometry.
-
Biological Validation: Crucially, the biological activity of the biotinylated probe must be tested and compared to the parent compound. A significant loss of activity would necessitate a redesign of the probe.
This procedure uses the biotinylated probe to isolate interacting proteins from a complex mixture.
Protocol: Affinity Purification using Streptavidin Beads
-
Cell Culture and Lysis: Grow the relevant cell line to 80-90% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with the biotinylated probe for a predetermined time (e.g., 1-2 hours) at 4°C to allow for binding. A control incubation should be performed with free biotin or a structurally similar but inactive compound to identify non-specific binders.
-
Capture: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for an additional hour to capture the biotinylated probe and its interacting proteins.
-
Washing: Pellet the beads and wash them extensively with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer for mass spectrometry analysis.
The eluted proteins are identified using mass spectrometry.
Protocol: LC-MS/MS Analysis
-
Gel Electrophoresis: Separate the eluted proteins by one-dimensional SDS-PAGE. This provides a visual confirmation of the pulldown and separates the proteins by molecular weight.
-
In-Gel Digestion: Excise the protein bands from the gel and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine their amino acid sequences.
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.
-
Data Analysis: Compare the proteins identified in the affinity probe pulldown with those from the control pulldown. Proteins that are significantly enriched in the probe sample are considered potential targets.
| Parameter | Affinity Probe Pulldown | Control Pulldown | Fold Enrichment | p-value |
| Protein A | High | Low | >10 | <0.01 |
| Protein B | High | High | ~1 | >0.05 |
| Protein C | Moderate | Very Low | >5 | <0.05 |
Table 1: Example of Quantitative Proteomic Data Analysis. Proteins with high fold enrichment and low p-values are prioritized as high-confidence hits.
Part 3: Orthogonal Validation of Candidate Targets
It is imperative to validate the identified protein "hits" using methods that do not rely on the affinity probe. This step is crucial to eliminate false positives and confirm a direct interaction between the unmodified compound and the target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a small molecule can stabilize a protein against thermal denaturation[4].
Protocol: Cellular Thermal Shift Assay
-
Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the candidate protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of the protein in the presence of the compound indicates a direct interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides quantitative data on binding affinity and kinetics[5].
Protocol: Surface Plasmon Resonance Analysis
-
Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface.
-
Data Acquisition: The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Kinetic Analysis: From the resulting sensorgrams, the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) can be calculated.
Functional Assays
Once a direct interaction is confirmed, functional assays are necessary to determine the biological consequence of this interaction.
Caption: Logical flow for designing functional assays to validate the biological relevance of a target interaction.
For example, if the identified target is an enzyme, an in vitro activity assay can be performed in the presence and absence of the compound. If the target is a component of a signaling pathway, a reporter gene assay or analysis of downstream signaling events can be used to assess the functional impact of the compound.
Conclusion: A Pathway to Mechanistic Insight
The identification of molecular targets for novel compounds like this compound is a challenging but essential endeavor in drug discovery and chemical biology. The integrated approach outlined in this guide, which combines robust affinity-based proteomics with rigorous orthogonal validation techniques, provides a clear and reliable path to deconvolve the compound's mechanism of action. By adhering to these principles of scientific integrity and logical experimental design, researchers can confidently identify and characterize the biological targets of this and other small molecules, paving the way for future therapeutic development.
References
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
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Patsnap. (2023). What is the role of proteomics in drug discovery?. Patsnap Synapse. [Link]
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Li, Z., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(14), 5393. [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of Biological Chemistry, 284(22), 14983–14989. [Link]
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Chen, Y. (2017). How to validate small-molecule and protein interactions in cells?. ResearchGate. [Link]
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Shi, Y., & Yoshida, M. (2011). Affinity-based target identification for bioactive small molecules. MedChemComm, 2(2), 87-95. [Link]
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Sapient Bio. (2024). A New Golden Age for Target ID: Accessing the Novel Druggable Space with Discovery Proteomics. Sapient Bio. [Link]
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Front Line Genomics. (2023). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Front Line Genomics. [Link]
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Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 133–152. [Link]
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Bantscheff, M., & Drewes, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 665–678. [Link]
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Bennett, T. A., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. ACS Measurement Science Au, 3(4), 232–250. [Link]
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G. G. D. & Laio, A. (2020). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, 60(9), 4535–4543. [Link]
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Zhang, H., et al. (2024). Protein Target Prediction and Validation of Small Molecule Compound. Journal of Visualized Experiments, (196), e66564. [Link]
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NCATS NIH. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]
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Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Ataman Kimya. [Link]
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Beaudoin, J., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology, 88(4), 649–660. [Link]
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Lacroix, J., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3568–3571. [Link]
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Wikipedia. (n.d.). DCMU. In Wikipedia. Retrieved January 13, 2026, from [Link]
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pharmacology of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
An In-depth Technical Guide to the Predicted Pharmacology of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Preamble: A Molecule Defined by its Moieties
The compound this compound is a distinct chemical entity for which direct and comprehensive pharmacological data is not extensively available in public literature. However, a robust predictive analysis of its biological activities can be constructed by dissecting its structure into two primary functional moieties: the N-aryl-N'-(2-chloroethyl)urea (CEU) core and the 3,4-dichlorophenyl substituent. This guide synthesizes data from structurally analogous compounds to build a scientifically grounded, albeit predictive, pharmacological profile. The CEU framework is a known cytotoxic and antimitotic engine, while the dichlorophenyl group is recognized from its extensive use in herbicidal compounds and is anticipated to significantly influence the molecule's metabolic fate and toxicological profile. This document serves as a technical resource for researchers, offering a hypothesized mechanism of action, predicted pharmacokinetic and toxicological properties, and a roadmap for empirical validation.
Part I: The Cytotoxic Engine - Pharmacology of the N-aryl-N'-(2-chloroethyl)urea (CEU) Moiety
The N-aryl-N'-(2-chloroethyl)urea (CEU) class of molecules has been investigated for its antiproliferative activities against a range of tumor cell lines.[1] The core activity of these compounds stems from their ability to function as selective alkylating agents, targeting key cellular machinery involved in cell division and stress response.
Primary Mechanisms of Action
-
Antimitotic Activity via Microtubule Depolymerization: A primary mechanism of action for potent CEUs is the disruption of the cellular cytoskeleton.[1] Biological experiments have demonstrated that these compounds induce microtubule depolymerization. This effect is not random but is achieved through the selective alkylation of β-tubulin. By covalently modifying this crucial protein, CEUs prevent the proper formation and function of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis. Notably, these agents are characterized as weak alkylators that do not damage DNA or interact with glutathione, distinguishing them from classical nitrogen mustards.[1]
-
Inhibition of Thioredoxin-1 (TRX1) Nuclear Translocation: A subset of CEUs exhibits a novel mechanism of action by covalently binding to thioredoxin-1 (TRX1), a key protein in cellular redox balance and signaling.[2] This interaction abrogates the nuclear translocation of TRX1, a process that is often induced by other chemotherapeutic agents like cisplatin.[2] By preventing TRX1 from entering the nucleus, these CEUs can disrupt cellular resistance mechanisms and modulate signaling pathways. Interestingly, while the compounds bind to TRX1, they do not appear to target the critical cysteinyl residues in the active site, suggesting a unique mode of allosteric modulation.[2] Depending on the specific aryl substitution, CEUs can induce cell cycle arrest in either the G2/M phase (consistent with antimicrotubule activity) or the G0/G1 phase, the latter being linked to the inhibition of TRX1 nuclear translocation.[3]
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies on the CEU scaffold have revealed critical features for ensuring significant cytotoxicity[1]:
-
Aryl Substitution: The presence of a halogen or a branched alkyl chain at the 4-position of the phenyl ring is often required for high potency.
-
Urea Function: An exocyclic urea group is essential for the compound's biological activity.
-
Alkylating Moiety: The N'-(2-chloroethyl) group is the indispensable alkylating component responsible for covalent modification of protein targets.
Comparative In Vitro Cytotoxicity of Related CEUs
To provide a quantitative context for the potential potency of this compound, the following table summarizes the growth inhibition data for several analogous CEU compounds from published literature.
| Compound | Cell Line | GI50 / ID50 (µM) | Reference |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo (Colon) | 4 | [4] |
| 4-methyl (3-(2-chloroethyl) ureido) benzene | LoVo (Colon) | 20 | [4] |
| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo (Colon) | 28 | [4] |
| 1-(2-Chloroethyl)-3-(4-cyclohexylphenyl)urea (cHCEU) | MCF-7 (Breast) | 1.9 - 49 | [3] |
| cHCEU Analogues | M21 (Melanoma) | 1.9 - 49 | [3] |
Part II: The Modulating Substituent - Impact of the 3,4-Dichlorophenyl Group
The 3,4-dichlorophenyl group is most famously represented in the herbicide Diuron (DCMU), or 3-(3,4-dichlorophenyl)-1,1-dimethylurea.[5] While its primary herbicidal action is not directly translatable to human pharmacology, the extensive toxicological data on Diuron provides critical insights into the potential metabolic fate and toxicity of any compound bearing this moiety.
Metabolism and Toxicological Implications
Urea-based herbicides are known to be metabolized into aniline derivatives, which can induce significant hematological toxicity.[6]
-
Metabolic Pathway: It is highly probable that this compound would be metabolized in vivo to 3,4-dichloroaniline.
-
Predicted Toxicity - Methemoglobinemia: Aniline derivatives are potent oxidants of hemoglobin.[6] Ingestion of related urea herbicides has been documented to cause methemoglobinemia, with levels ranging from 18-80%, sometimes accompanied by hemolysis.[6] Therefore, a key toxicological concern for the title compound would be the potential for inducing this condition.
-
Predicted Toxicity - Nephrotoxicity: The 2-chloroethyl group is a component of several alkylating agents, including Semustine (MeCCNU).[7] Semustine is a known nephrotoxicant, capable of causing chronic and progressive kidney damage even after a single dose.[8] This raises the possibility of renal toxicity as another potential adverse effect of this compound.
Part III: An Integrated Pharmacological Profile (A Hypothetical Synthesis)
By combining the known pharmacology of the CEU core and the 3,4-dichlorophenyl group, we can construct a predicted profile for this compound.
Hypothesized Mechanism of Action
The compound is predicted to function primarily as an antineoplastic agent with a multi-faceted mechanism of action. The N'-(2-chloroethyl)urea moiety would serve as the active alkylating component, while the 3,4-dichlorophenyl group would modulate the compound's potency, selectivity, and metabolic profile.
The proposed signaling pathway is visualized below:
Predicted ADME Profile
-
Absorption: Likely orally bioavailable, consistent with other small molecule urea derivatives.
-
Distribution: The dichlorophenyl group confers moderate lipophilicity, suggesting good tissue distribution.
-
Metabolism: Expected to undergo hepatic metabolism, primarily through hydroxylation of the phenyl ring and potential N-dealkylation. A key metabolic step is the likely cleavage to form 3,4-dichloroaniline.
-
Excretion: Metabolites would likely be conjugated (e.g., glucuronidation) and excreted renally.
Part IV: A Roadmap for Empirical Validation
The pharmacological profile described herein is predictive. A structured experimental workflow is required for its validation.
Proposed Research Workflow
The following diagram outlines a logical progression of experiments to systematically characterize the compound's pharmacology.
Key Experimental Protocol: In Vitro Microtubule Depolymerization Assay
This protocol is designed to visually confirm the predicted antimitotic activity of the compound by assessing its impact on the microtubule network in cancer cells.
Objective: To determine if this compound disrupts microtubule structure in cultured cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Glass coverslips (sterilized)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test Compound (dissolved in DMSO)
-
Paclitaxel (positive control for microtubule stabilization)
-
Nocodazole (positive control for microtubule depolymerization)
-
Phosphate Buffered Saline (PBS)
-
Methanol (ice-cold) or Paraformaldehyde (4% in PBS) for fixation
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Mouse anti-α-tubulin monoclonal antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence Microscope
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical concentration range would be based on the previously determined IC50 value (e.g., 0.1x, 1x, and 10x IC50).
-
Include wells for a vehicle control (DMSO), a positive control for depolymerization (e.g., 10 µM Nocodazole), and a positive control for stabilization (e.g., 10 µM Paclitaxel).
-
Remove the old medium from the cells and add the medium containing the test compounds/controls.
-
Incubate for a relevant period (e.g., 16-24 hours).
-
-
Cell Fixation:
-
Aspirate the medium and gently wash the cells twice with warm PBS.
-
Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C. (Alternatively, use 4% PFA for 15 minutes at room temperature).
-
Wash the coverslips three times with PBS.
-
-
Permeabilization & Blocking:
-
(If using PFA fixation) Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Remove the Blocking Buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the coverslips three times with PBS, protected from light.
-
Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes to stain the nuclei.
-
Wash once more with PBS.
-
Carefully mount the coverslips onto glass slides using a drop of mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).
-
Expected Results: Untreated cells should show a well-defined, filamentous network of microtubules. Nocodazole-treated cells should show diffuse, green fluorescence, indicating depolymerization. Paclitaxel-treated cells should show dense bundles of microtubules. If the test compound is active, it will cause a dose-dependent disruption and depolymerization of the microtubule network, similar to the nocodazole control.
-
Conclusion
While this compound remains a largely uncharacterized molecule, a comprehensive analysis of its structural components allows for the construction of a robust, predictive pharmacological profile. It is hypothesized to be a potent antimitotic and antiproliferative agent, acting primarily through the alkylation of β-tubulin and potentially through the inhibition of thioredoxin-1 nuclear translocation. Its 3,4-dichlorophenyl moiety suggests a metabolic pathway that could lead to hematological and renal toxicities. The hypotheses and experimental protocols outlined in this guide provide a foundational framework for future research to unlock the therapeutic potential and fully characterize the safety profile of this and related compounds.
References
[9] Smolecule. (2023, August 27). 1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-3-[4-(hydroxymethyl)cyclohexyl]urea. Retrieved from Smolecule.
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3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Ataman Kimya. Retrieved from
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An In-depth Technical Guide to the Early ADME Properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Introduction: Proactive ADME Profiling in Drug Discovery
In the landscape of modern drug development, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful programs. A significant contributor to late-stage clinical trial failures is unforeseen or unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Therefore, a robust and early characterization of a compound's ADME profile is not merely a regulatory requirement but a critical strategic component of risk mitigation. This guide provides an in-depth, predictive analysis of the early ADME properties of the novel compound 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, a molecule with structural alerts that suggest potential as an alkylating agent for therapeutic applications.
While specific experimental data for this exact molecule is not yet publicly available, this guide will leverage established knowledge from structurally related chloroethyl ureas, phenylureas, and dichlorophenyl compounds to construct a scientifically grounded, predictive ADME profile.[1][2][3] We will explore the anticipated characteristics of this compound and delineate the standard experimental workflows required for their definitive validation. This document is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making and guide future non-clinical studies.
Absorption: Bioavailability and Routes of Administration
The absorption of a drug is the process by which it enters the systemic circulation. For orally administered drugs, this involves overcoming several barriers, including dissolution, permeability across the intestinal epithelium, and first-pass metabolism.
Predicted Physicochemical Properties and Oral Bioavailability
The structure of this compound, with its dichlorinated phenyl ring, suggests a moderate to high degree of lipophilicity. This characteristic is often a double-edged sword for oral absorption. While sufficient lipophilicity is required to traverse cell membranes, excessive lipophilicity can lead to poor aqueous solubility, limiting dissolution in the gastrointestinal tract.
Key Predictive Insights:
-
Solubility: The compound is predicted to have low aqueous solubility. Early formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary to ensure adequate dissolution for oral absorption studies.
-
Permeability: The lipophilic nature of the molecule suggests that it is likely to exhibit good passive permeability across the intestinal membrane. This is a favorable characteristic for oral bioavailability.
-
First-Pass Metabolism: The presence of the dichlorophenyl moiety and the chloroethyl group suggests that the compound may be a substrate for metabolic enzymes in the gut wall and liver (e.g., cytochrome P450s).[4][5] Significant first-pass metabolism could reduce oral bioavailability.
Experimental Workflow for Determining Absorption Properties
To move from prediction to data, a tiered experimental approach is recommended.
Caption: Tiered workflow for assessing oral absorption.
Step-by-Step Protocols:
-
Aqueous Solubility: Determine the thermodynamic and kinetic solubility of the compound in buffers at various physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4). This will inform on the potential for dissolution in different segments of the GI tract.
-
LogD Measurement: Experimentally determine the octanol/water distribution coefficient (LogD) at pH 7.4. This provides a quantitative measure of the compound's lipophilicity.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human intestinal cells to assess the rate of passive diffusion across the intestinal epithelium. The bidirectional nature of the assay (apical to basolateral and basolateral to apical) can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.
-
In Vivo Pharmacokinetic Study: A preliminary pharmacokinetic study in a rodent species (e.g., rat) with both intravenous (IV) and oral (PO) administration is the gold standard. The IV arm provides data on clearance and volume of distribution, while the PO arm, in comparison to the IV data, allows for the calculation of absolute oral bioavailability (%F).
Distribution: Where the Compound Goes
Distribution describes the reversible transfer of a drug from the systemic circulation into various tissues and organs. It is influenced by factors such as blood flow, plasma protein binding, tissue permeability, and the physicochemical properties of the drug.
Predicted Distribution Characteristics
Given its predicted lipophilicity, this compound is expected to distribute extensively into tissues.
Key Predictive Insights:
-
Plasma Protein Binding: Lipophilic compounds tend to exhibit high binding to plasma proteins such as albumin and alpha-1-acid glycoprotein. This would result in a low fraction of unbound drug in the plasma, which is the pharmacologically active fraction.
-
Volume of Distribution (Vd): A high Vd is anticipated, indicating that the compound will likely partition into tissues rather than remaining in the bloodstream.
-
Blood-Brain Barrier Penetration: The structural similarity to some chloroethylnitrosoureas, which are known to cross the blood-brain barrier, suggests that this compound may also have the potential for CNS penetration.[6][7] This could be a desirable property if the therapeutic target is in the central nervous system, but a liability if CNS-related side effects are a concern.
Experimental Workflow for Determining Distribution
Caption: Experimental workflow for distribution assessment.
Step-by-Step Protocols:
-
Plasma Protein Binding: Equilibrium dialysis is the gold standard method to determine the fraction of drug bound to plasma proteins. Ultrafiltration is a higher-throughput alternative.
-
Blood-to-Plasma Ratio: This experiment determines if the drug preferentially partitions into red blood cells.
-
In Vivo Pharmacokinetics: The volume of distribution at steady state (Vdss) can be calculated from the plasma concentration-time profile following IV administration.
-
Quantitative Whole-Body Autoradiography (QWBA): This imaging technique, using a radiolabeled version of the compound, provides a comprehensive picture of the distribution of the drug and its metabolites throughout the body, identifying potential sites of accumulation.
Metabolism: Biotransformation and Potential for Drug-Drug Interactions
Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. This is often the most complex aspect of ADME to predict and can be a source of drug-drug interactions and toxicity.
Predicted Metabolic Pathways
The metabolism of this compound is likely to be mediated primarily by cytochrome P450 (CYP) enzymes in the liver.[8][9][10]
Key Predictive Insights:
-
Phase I Metabolism:
-
Oxidative Dechloroethylation: A probable metabolic pathway is the oxidative removal of the chloroethyl group, a reaction known to be mediated by CYPs for other chloroethyl compounds.[4] This would lead to the formation of 3,4-dichlorophenylurea.
-
Aromatic Hydroxylation: The dichlorophenyl ring is a likely site for hydroxylation, catalyzed by CYP enzymes. The position of hydroxylation will be influenced by the directing effects of the chlorine atoms.
-
N-dealkylation: While less common for this structure, N-dealkylation could also occur.
-
-
Phase II Metabolism: The hydroxylated metabolites formed in Phase I are likely to undergo conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs) to form more water-soluble products for excretion.[11]
-
Reactive Metabolites: The chloroethyl moiety is a structural alert, as it can potentially form a reactive aziridinium ion, which can alkylate proteins and DNA. This is the basis for the anticancer activity of many related compounds but also a potential source of toxicity.[4]
Caption: Predicted metabolic pathways for this compound.
Experimental Workflow for Metabolism Studies
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance. This provides an early indication of how rapidly the compound is metabolized.
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites formed in in vitro systems (liver microsomes, hepatocytes) and in vivo from plasma and urine samples.
-
CYP Reaction Phenotyping: A panel of recombinant human CYP enzymes is used to identify which specific CYP isoforms are responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions.
-
CYP Inhibition and Induction: Assess the potential of the compound to inhibit or induce major CYP enzymes to further evaluate the risk of drug-drug interactions.
Excretion: Ridding the Body of the Compound
Excretion is the final step in the removal of the drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces).
Predicted Excretion Profile
Based on the predicted metabolism to more polar metabolites, renal excretion is expected to be a significant route of elimination.
Key Predictive Insights:
-
Primary Route: The water-soluble Phase II metabolites (glucuronide and sulfate conjugates) are likely to be excreted primarily in the urine.
-
Biliary Excretion: Depending on the molecular weight of the metabolites, some biliary excretion into the feces may also occur.
-
Unchanged Drug: Due to its lipophilicity, very little of the parent compound is expected to be excreted unchanged in the urine.
Experimental Workflow for Excretion Studies
-
Mass Balance Study: This definitive study, typically conducted in rodents using a radiolabeled version of the compound, quantifies the routes and rates of excretion (urine, feces, expired air). It also ensures that all drug-related material is accounted for.
-
Metabolite Profiling in Excreta: Analyze urine and feces from in vivo studies to identify and quantify the excreted metabolites.
Summary and Future Directions
This in-depth technical guide provides a predictive framework for understanding the early ADME properties of this compound.
Predicted ADME Summary Table:
| ADME Parameter | Predicted Characteristic | Rationale |
| Absorption | Moderate to good oral bioavailability, potentially limited by solubility. | Lipophilic nature suggests good permeability; dichlorophenyl moiety suggests potential for first-pass metabolism. |
| Distribution | High plasma protein binding and extensive tissue distribution (high Vd). | Lipophilic structure. |
| Metabolism | Primarily hepatic via CYP450 enzymes (hydroxylation, dechloroethylation). Potential for reactive metabolite formation. | Structural alerts (chloroethyl, dichlorophenyl). |
| Excretion | Primarily renal excretion of polar metabolites. | Formation of water-soluble conjugates. |
The next crucial step is to systematically conduct the in vitro and in vivo experiments outlined in this guide. The data generated will not only validate or refute these predictions but will also be invaluable for guiding lead optimization, designing toxicology studies, and ultimately, informing the design of first-in-human clinical trials. A thorough understanding of the ADME profile of this compound is paramount to unlocking its therapeutic potential while ensuring patient safety.
References
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literature review of chloroethylurea antineoplastic agents
An In-depth Technical Guide to Chloroethylurea Antineoplastic Agents
Introduction: A Tale of Two Alkylators
The chloroethylurea (CEU) class of compounds represents a significant chapter in the history of anticancer drug development. Born from early observations of the antitumor activity of N-methyl-N'-nitro-N-nitrosoguanidine, a synthetic program led to the development of potent alkylating agents that have been mainstays in chemotherapy for decades.[1] These agents fundamentally operate by covalently modifying biological macromolecules, leading to cytotoxicity. However, the term "chloroethylurea" broadly encompasses two distinct families of compounds with fundamentally different mechanisms of action, clinical profiles, and developmental trajectories.
This guide provides a comprehensive literature review for researchers and drug development professionals, dissecting the core science of these agents. We will explore the classical, DNA-damaging Chloroethylnitrosoureas (CENUs) such as carmustine and lomustine, and contrast them with the more recent class of non-nitrosourea Aryl Chloroethyl Ureas (CEUs), which have emerged as protein-targeting agents with novel mechanisms. By understanding the causality behind their design, mechanisms, and liabilities, we can better appreciate their clinical utility and the ongoing efforts to design the next generation of these powerful therapeutics.
Part 1: The Classical Chloroethylnitrosoureas (CENUs) - Architects of DNA Damage
The first generation of clinically successful chloroethylureas are the nitrosourea-containing compounds, or CENUs. This class includes well-known drugs like Carmustine (BCNU), Lomustine (CCNU), and Semustine (MeCCNU).[2][3] Their therapeutic efficacy is rooted in their ability to spontaneously decompose under physiological conditions to generate highly reactive species that inflict lethal damage to cancer cell DNA.
Mechanism of Action: DNA Alkylation and Interstrand Cross-Linking
The antitumor activity of CENUs is not a result of the parent drug but of its non-enzymatic decomposition products.[4][5] This process yields two primary reactive intermediates: a 2-chloroethyl carbonium ion and an organic isocyanate .[4][5]
-
Alkylation: The 2-chloroethyl carbonium ion is a potent electrophile that alkylates nucleophilic sites on DNA bases, primarily the O⁶ position of guanine, but also sites on adenine and cytidine.[2][4][5] This initial monofunctional alkylation creates an O⁶-chloroethylguanine adduct.
-
Interstrand Cross-Link (ICL) Formation: This initial adduct is a precursor lesion. It undergoes a slow intramolecular rearrangement, where the chloroethyl group reacts with the N¹ position of a cytosine on the opposing DNA strand.[1] This creates a highly cytotoxic guanine-cytosine interstrand cross-link (ICL).[1][2]
-
Cytotoxicity: ICLs are critical, lethal DNA lesions that covalently tether the two strands of the DNA double helix.[2] This prevents DNA strand separation, thereby blocking essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis or necrosis.[2][3]
-
Carbamoylation: The second reactive species, the isocyanate, can carbamoylate lysine residues on proteins, potentially inactivating DNA repair enzymes and contributing to cytotoxicity.[4][5]
The formation of the ICL is considered the primary driver of the antitumor effect of CENUs.[5]
Clinically Relevant CENU Agents
The high lipid solubility of many CENUs allows them to cross the blood-brain barrier, making them particularly valuable for the treatment of brain tumors.[6][7]
| Drug | Common Names | Primary Clinical Applications | Administration | Key Dose-Limiting Toxicities |
| Carmustine | BCNU, BiCNU® | Brain tumors (glioblastoma), multiple myeloma, Hodgkin's and non-Hodgkin's lymphoma.[8] | Intravenous (IV) infusion; biodegradable wafer implant (Gliadel®) for brain tumors.[9][10] | Delayed myelosuppression (thrombocytopenia, leukopenia), pulmonary fibrosis.[8][11] |
| Lomustine | CCNU, CeeNU®, Gleostine® | Brain tumors, Hodgkin's lymphoma (as a second-line option).[6][12][13] | Oral (capsules).[6] | Delayed myelosuppression, pulmonary and hematologic toxicity.[6][11] |
| Semustine | MeCCNU, Methyl-CCNU | Investigational use for brain tumors, gastrointestinal cancers, melanoma, and lymphoma.[4][7][14] | Oral.[7][14] | Myelosuppression, renal impairment, potential for causing acute leukemia.[7][15] |
Mechanisms of Resistance
Tumor resistance is a major obstacle in CENU therapy. The most well-characterized mechanism involves the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) .[2][3]
-
MGMT-Mediated Repair: MGMT is a "suicide enzyme" that directly reverses alkylation damage at the O⁶ position of guanine.[2] It scans the DNA for lesions like O⁶-chloroethylguanine, transfers the chloroethyl group to one of its own cysteine residues, and in doing so, becomes irreversibly inactivated.[1][2] By repairing the initial monoadduct, MGMT prevents its conversion into the lethal interstrand cross-link, thereby conferring resistance.[1][2][16] The expression level of MGMT in tumors is inversely correlated with sensitivity to CENUs.[17]
-
Other DNA Repair Pathways: In cells that lack MGMT, other repair pathways are evoked to handle the ICLs once they form, including the Fanconi anemia pathway and homologous recombination.[2][18] Upregulation of these pathways can also contribute to resistance.
-
Apoptotic Dysregulation: Changes in apoptotic signaling, such as the downregulation of pro-apoptotic genes, can allow cells to survive despite significant DNA damage.[19][20]
Part 2: Aryl Chloroethyl Ureas (CEUs) - A New Paradigm of Protein Alkylation
In an effort to improve the therapeutic index and overcome the resistance mechanisms associated with CENUs, a newer class of N-aryl-N'-(2-chloroethyl)ureas was developed.[21][22] These compounds, which lack the nitroso group, are considered "soft" alkylating agents and exhibit a strikingly different mechanism of action, primarily targeting cellular proteins rather than DNA.[23]
Divergent Mechanisms: Targeting the Cytoskeleton and Cellular Metabolism
Unlike their nitrosourea predecessors, potent aryl CEUs are weak DNA alkylators and do not cause significant DNA damage.[21] Instead, their antiproliferative activity stems from the selective alkylation of specific proteins.
-
Microtubule Disruption: A primary mechanism for many aryl CEUs is the disruption of microtubule dynamics.[21][24] They have been shown to selectively alkylate β-tubulin, inhibiting its polymerization into microtubules.[21] This leads to the collapse of the cytoskeleton, mitotic arrest, and subsequent apoptosis. This mode of action places them in the category of antimitotic agents, similar to vinca alkaloids and taxanes, but with a covalent binding mechanism.
-
Targeting Thioredoxin-1 (TRX1): Certain CEU derivatives covalently bind to thioredoxin-1 (TRX1), a key protein in cellular redox control.[23][25] This binding can block the nuclear translocation of TRX1, a process implicated in chemoresistance, thereby sensitizing cells to other therapies like cisplatin.[23]
-
Binding to VDAC-1: Some CEUs have been identified to bind covalently to the voltage-dependent anion channel isoform-1 (VDAC-1), a protein in the outer mitochondrial membrane that plays a role in regulating apoptosis.[23][26]
Structure-Activity Relationships (SAR)
Systematic SAR studies have been crucial in optimizing the cytotoxicity of aryl CEUs. These studies reveal the importance of specific chemical features for their antiproliferative activity.[21]
| Structural Feature | Position / Modification | Impact on Cytotoxicity |
| Aromatic Ring Substituent | 4-position of the phenyl ring | A branched alkyl chain (e.g., tert-butyl) or a halogen is required for significant activity.[21][27] |
| Urea Function | Exocyclic urea moiety | Essential for activity.[21] |
| Alkylating Group | N'-2-chloroethyl moiety | Required for the covalent alkylation of target proteins and ensuring cytotoxicity.[21] |
| Hydrophilic Groups | Phenyl ring substituents | Adding terminal hydrophilic functional groups can alter biodistribution and toxicity profiles.[28] |
Part 3: Experimental Protocols & Methodologies
The evaluation of novel chloroethylurea derivatives requires a validated pipeline of experimental procedures, from chemical synthesis to in vivo testing. The causality behind each step is critical for generating reliable and interpretable data.
General Protocol for Synthesis of an N-Aryl-N'-(2-chloroethyl)urea
This protocol describes a common method for synthesizing aryl CEUs via nucleophilic addition.[28][29]
Rationale: This straightforward, one-step reaction leverages the high reactivity of the isocyanate group with the nucleophilic amine of the aniline derivative to form the stable urea linkage.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the desired substituted aniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophilic Addition: Cool the solution in an ice bath (0 °C). Add 2-chloroethyl isocyanate (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. If a precipitate has formed, it can be collected by filtration.
-
Purification: The crude product is purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-aryl-N'-(2-chloroethyl)urea.
-
Characterization: Confirm the molecular structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[29] Purity should be assessed by HPLC.[29]
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (GI₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HT-29 colon, MCF-7 breast) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound (and a positive control like doxorubicin) in cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.
Protocol for Detecting DNA Interstrand Cross-Links (Alkaline Elution Assay)
Rationale: This assay is a sensitive method to detect DNA strand breaks and cross-links, which are the hallmark of CENU activity. Under denaturing alkaline conditions, DNA unwinds. The rate at which it elutes through a filter is proportional to the fragment size. Cross-linked DNA will be much larger and elute very slowly, allowing for quantification of the damage.[16]
Step-by-Step Methodology:
-
Cell Labeling and Treatment: Pre-label cellular DNA by growing cells in the presence of a radioactive tracer (e.g., [¹⁴C]-thymidine) for approximately 24 hours. Treat the labeled cells with the CENU agent for a defined period (e.g., 2-8 hours).
-
Cell Lysis: After treatment, layer the cells onto a polycarbonate filter. Lyse the cells directly on the filter using a lysis solution (e.g., containing SDS and proteinase K).
-
DNA Elution: Elute the DNA from the filter using an alkaline buffer (pH ~12.2). Collect fractions of the eluate over time (e.g., for 12-16 hours).
-
Quantification: Measure the radioactivity in each collected fraction and the radioactivity remaining on the filter using liquid scintillation counting.
-
Data Analysis: Plot the fraction of DNA retained on the filter versus the fraction of control DNA eluted. A significant increase in the amount of DNA retained on the filter for treated cells compared to control cells indicates the presence of DNA interstrand cross-links.
Conclusion and Future Directions
The chloroethylurea class of antineoplastic agents provides a compelling example of molecular evolution in drug design. The early, highly reactive chloroethylnitrosoureas (CENUs) established a powerful clinical paradigm based on inflicting overwhelming DNA damage, a strategy that remains relevant, particularly in neuro-oncology. However, their significant toxicities and the challenge of MGMT-mediated resistance spurred the development of the non-nitroso aryl CEUs. These newer agents operate through more nuanced mechanisms, targeting specific proteins like β-tubulin and VDAC-1, offering the potential for different efficacy and safety profiles.[21][26]
Future research in this field is focused on several key areas:
-
Overcoming Resistance: Developing potent and specific inhibitors of MGMT to be used in combination with CENUs to restore sensitivity in resistant tumors.[1]
-
Improving Specificity: Designing novel aryl CEUs that more selectively target tumor-specific proteins or pathways to enhance the therapeutic window.
-
Hybrid Molecules: Synthesizing hybrid compounds that combine the chloroethylurea pharmacophore with other anticancer moieties to create drugs with dual mechanisms of action.[30]
By building on the foundational knowledge of these two distinct classes of chloroethylureas, researchers can continue to refine this chemical scaffold to create safer and more effective therapies for a range of malignancies.
References
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- Morvan, D., et al. (1990). DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells. Molecular Pharmacology, 38(3), 425–430.
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physicochemical properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated . Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this document synthesizes information from structurally analogous compounds to infer its key characteristics. We present established, state-of-the-art methodologies for the empirical determination of these properties, ensuring scientific rigor and reproducibility. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds, offering both predictive insights and practical experimental frameworks.
Introduction and Strategic Overview
This compound is a molecule of significant interest, belonging to the class of chloroethyl ureas, which are recognized for their potential as alkylating agents and have been investigated for their anticancer activities.[1][2][3] The 3,4-dichlorophenyl moiety is also a common feature in bioactive compounds, including the well-studied herbicide Diuron, which acts as a potent inhibitor of photosynthesis.[4] The combination of these structural features suggests a unique biological activity profile for the target compound.
A thorough understanding of the physicochemical properties of a compound is a critical prerequisite for its development as a therapeutic agent or a research tool. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a robust framework for the characterization of this compound.
Predicted Physicochemical Profile
The following table summarizes the inferred , based on data from structurally related molecules. It is imperative to note that these are estimations and require experimental verification.
| Property | Predicted Value/Range | Basis for Inference and Rationale |
| Molecular Formula | C₉H₉Cl₃N₂O | Derived from its chemical structure. |
| Molecular Weight | 267.54 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 110 - 160 | Phenylurea compounds exhibit a wide range of melting points. For instance, 1-(2-chloroethyl)-3-cyclohexylurea melts at 116-118°C[5], while Diuron (a dichlorophenyl urea derivative) melts at 158-159°C.[6] |
| Water Solubility | Low | Phenylurea herbicides like Diuron have low water solubility (e.g., 42 mg/L).[4] The presence of the dichlorophenyl group and the chloroethyl chain suggests poor aqueous solubility. |
| LogP (o/w) | 2.5 - 3.5 | The partition coefficient is expected to be in this range, indicating moderate lipophilicity, a common trait for compounds needing to cross biological membranes. Diuron has a LogP of 2.68.[6] |
| pKa | ~13.5 | The urea functional group is very weakly acidic, with pKa values typically in the high teens. The pKa of Diuron is reported as 13.55.[6] |
Core Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for the experimental determination of the key physicochemical properties.
Solubility Determination (Shake-Flask Method - OECD Guideline 105)
The shake-flask method is the gold standard for determining the aqueous solubility of a compound.
Methodology:
-
Preparation: A supersaturated solution of this compound is prepared in deionized water.
-
Equilibration: The solution is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is centrifuged or filtered to separate the saturated aqueous phase from the excess solid.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: This method ensures that a true equilibrium is achieved, providing a thermodynamically accurate measure of solubility, which is crucial for predicting oral bioavailability and dissolution rates.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Spectroscopic and Spectrometric Analysis
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). Chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
The sample is analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet. The IR spectrum reveals the presence of characteristic functional groups (e.g., N-H, C=O, C-Cl bonds).
-
-
Mass Spectrometry (MS):
-
The sample is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. This confirms the molecular weight and provides information about the isotopic distribution of chlorine atoms.
-
Causality: Each technique provides a unique piece of structural information. NMR elucidates the carbon-hydrogen framework, IR identifies functional groups, and MS confirms the molecular weight and elemental composition, collectively providing unambiguous structure confirmation.
Caption: Integrated Workflow for Spectroscopic and Spectrometric Analysis.
Inferred Biological Activity and Mechanism of Action
While direct biological data for this compound is scarce, its structural components allow for informed hypotheses regarding its potential mechanism of action.
-
Alkylating Activity: The 2-chloroethylurea moiety is a classic pharmacophore found in several alkylating antineoplastic agents. [3][7]It is proposed that this group can form a reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, particularly DNA. This action can lead to DNA damage and induce apoptosis in rapidly dividing cancer cells. [1]
-
Inhibition of Photosynthesis: The 3,4-dichlorophenylurea structure is characteristic of Diuron, a herbicide that functions by blocking the QB plastoquinone binding site of photosystem II, thereby inhibiting the photosynthetic electron transport chain. [4]While this mechanism is specific to plants and cyanobacteria, the presence of this moiety could confer other, as-yet-unidentified, biological activities in other organisms.
-
Thioredoxin-1 Interaction: Some aryl chloroethyl ureas have been shown to covalently bind to and modulate the activity of thioredoxin-1 (TRX1), a key protein in cellular redox signaling and a target in cancer therapy. [1] Given these precedents, it is plausible that this compound could exhibit cytotoxic effects through DNA alkylation and potentially interact with other cellular targets. Experimental validation through in vitro cytotoxicity assays and mechanistic studies is essential to confirm these hypotheses.
Conclusion
This technical guide provides a comprehensive, albeit inferred, physicochemical profile of this compound and outlines the necessary experimental protocols for its empirical characterization. By leveraging data from structurally related compounds, we have established a solid foundation for future research into this promising molecule. The methodologies described herein are robust, well-established, and designed to yield high-quality, reproducible data critical for advancing its potential applications in drug discovery and chemical biology.
References
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Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]
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Gaudreault, R. C., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 80(8), 1102-1114. Retrieved from [Link]
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Motohashi, N., et al. (1996). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Anticancer Research, 16(5A), 2525-32. Retrieved from [Link]
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PubChem. 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. Retrieved from [Link]
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Wikipedia. DCMU. Retrieved from [Link]
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PubChem. Urea, (3,4-dichlorophenyl)-. Retrieved from [Link]
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NIST. Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-. Retrieved from [Link]
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Gaudreault, R. C., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3537-3541. Retrieved from [Link]
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EBSCO. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters. Retrieved from [Link]
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Atassi, G., et al. (1987). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Investigational New Drugs, 5(3), 245-251. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Use of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Introduction: Unveiling the Potential of a Novel Chloroethyl Urea Compound
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea is a member of the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of compounds. This family of molecules has garnered significant interest in the field of oncology and cell biology due to their potent cytotoxic and cytostatic effects on a variety of cancer cell lines. Structurally, CEUs are molecular hybrids, combining the biofunctional moiety of aromatic nitrogen mustards with the non-nitrosated pharmacophore of aliphatic nitrosoureas.[1] This unique structure confers upon them the ability to act as alkylating agents, covalently modifying key cellular proteins and disrupting critical cellular processes.
The scientific literature suggests that the biological activity of CEUs is multifaceted. Depending on the specific substitutions on the aryl ring, these compounds have been shown to induce cell cycle arrest at different phases, including G0/G1 and G2/M.[1][2][3] Two of the most well-characterized mechanisms of action for CEUs are the alkylation of β-tubulin, leading to microtubule disruption, and the covalent modification of thioredoxin-1 (Trx-1), which can abrogate its nuclear translocation.[2][4][5] The inhibition of Trx-1 is particularly significant, as this protein plays a crucial role in cellular redox balance and is often implicated in chemoresistance.
This document provides a comprehensive guide for researchers utilizing this compound in a cell culture setting. The protocols outlined below are designed to ensure robust and reproducible experimental outcomes, while also emphasizing the importance of safety and proper handling of this potent research compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in cell culture experiments. The following table summarizes the available data for this compound (CAS No. 15145-37-6).
| Property | Value | Source |
| Molecular Formula | C9H9Cl3N2O | [6] |
| Molecular Weight | 267.54 g/mol | [6] |
| Melting Point | 120-122°C | [6] |
| Density | 1.46 g/cm³ | [6] |
| XLogP3 | 3.81760 | [6] |
Storage and Stability:
Store this compound as a solid at -20°C in a desiccated environment. When in solution, it is recommended to prepare fresh dilutions for each experiment. If storage of a stock solution is necessary, aliquot into small volumes and store at -80°C to minimize freeze-thaw cycles. The stability of the compound in various solvents over time should be empirically determined for long-term studies.
Safety Precautions:
This compound is a potent bioactive compound and should be handled with appropriate safety precautions. As with other chloroethyl urea derivatives, it should be considered a potential carcinogen and a toxic substance.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound or its solutions.
-
Handling: Handle the compound in a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Disposal: Dispose of all waste materials contaminated with the compound according to your institution's hazardous waste disposal guidelines.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
The lipophilic nature of this compound, as indicated by its positive XLogP3 value, suggests poor solubility in aqueous media.[6] Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for the preparation of a concentrated stock solution.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: In a chemical fume hood, carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 2.675 mg of the compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be necessary to facilitate dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light. Store the aliquots at -80°C.
Note on DMSO Concentration: When treating cells, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay
To determine the effective concentration range of this compound for your cell line of interest, it is essential to perform a dose-response experiment. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay (e.g., XTT, WST-1, or CCK-8) that measures cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (or similar)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A typical starting range for related CEUs is from low micromolar to high nanomolar concentrations.[2][3] A suggested starting range could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Remember to include a vehicle control (DMSO only) and an untreated control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform the MTT assay according to the manufacturer's instructions. This typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then adding a solubilization buffer to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability).
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal working concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Given that related CEUs are known to induce cell cycle arrest, it is important to investigate the effect of this compound on cell cycle progression.[1][2]
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at concentrations around the determined GI50 value, along with a vehicle control.
-
Incubation: Incubate the cells for a suitable period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Proposed Mechanism of Action and Validation
Based on the literature for structurally similar CEUs, this compound likely acts as an alkylating agent, covalently modifying cellular proteins. Potential targets include thioredoxin-1 and components of the cytoskeleton like β-tubulin.[1][4][5] Alkylation of these proteins can lead to a cascade of downstream effects, including disruption of redox homeostasis, inhibition of cell division, and induction of apoptosis.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Validation:
To validate the proposed mechanism of action, the following experiments can be performed:
-
Western Blot Analysis: Probe for markers of cell cycle arrest (e.g., cyclins, CDKs) and apoptosis (e.g., cleaved PARP, cleaved caspase-3). Investigate the expression and localization of thioredoxin-1.
-
Immunofluorescence: Visualize the microtubule network using an anti-tubulin antibody to assess for disruption. Co-stain with a nuclear dye (e.g., DAPI) to observe nuclear morphology.
-
Thioredoxin Reductase Activity Assay: Measure the activity of the thioredoxin system to determine if the compound disrupts cellular redox balance.
Conclusion
This compound is a promising research compound with potential applications in cancer cell biology. The protocols detailed in this guide provide a framework for its systematic investigation in a cell culture setting. By carefully determining its optimal working concentration and investigating its effects on cell viability, cell cycle progression, and key cellular targets, researchers can elucidate the specific mechanism of action of this novel chloroethyl urea derivative. As with any potent compound, adherence to safety protocols is paramount.
References
- Smolecule. (2023, August 27). 1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-3-[4-(hydroxymethyl)cyclohexyl]urea.
- Wikipedia. Semustine.
- Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (2025, August 9).
- Wikipedia. DCMU.
- Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON).
- Guidechem. 3-(2-Chloroethyl)-1-(4-chlorophenyl)-1-(3-pyridinylmethyl)urea.
- Safety Data Sheet - 1-(2-Chloroethyl)urea. (2024, December 19).
- PubChem. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854.
- BLD Pharm. 6296-42-0|1-(2-Chloroethyl)urea.
-
PubMed. (2008, June 15). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Retrieved from [Link]
- Fisher Scientific. SAFETY DATA SHEET - 3-(3,4-Dichlorophenyl)-1,1-dimethylurea.
- Sigma-Aldrich. SAFETY DATA SHEET - Urea. (2025, September 13).
- Pharma Excipients. SAFETY DATA SHEET - Urea.
- Nexchem Ltd. Urea - SAFETY DATA SHEET. (2023, August 22).
- ChemicalBook. 1,1-Dimethyl-3-(3,4-Dichlorophenyl)urea(330-54-1).
-
PubMed Central (PMC). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. Retrieved from [Link]
- ChemicalBook. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea | 54187-03-0. (2022, December 21).
-
PubMed. (2007, June 4). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. Retrieved from [Link]
-
PubMed. (2008, August 1). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Retrieved from [Link]
- Echemi. 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitroso-urea.
-
PubMed Central (PMC). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. Retrieved from [Link]
Sources
- 1. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Introduction: The Analytical Imperative for 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
An In-Depth Technical Guide to the Quantitative Analysis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
This compound is a substituted phenylurea molecule of interest in various fields, from agrochemical research to drug development, due to its potential biological activities. As with any bioactive compound, the ability to accurately and precisely quantify its concentration in diverse matrices is paramount for efficacy, safety, and quality control. This guide provides a comprehensive overview of the analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and tandem Mass Spectrometry (LC-MS/MS).
The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and the complexity of the sample matrix. For instance, while HPLC-UV may suffice for the analysis of bulk drug substances, the trace-level quantification in complex biological or environmental samples necessitates the superior sensitivity and selectivity of LC-MS/MS. This document will delve into the rationale behind method selection, detailed experimental protocols, and the critical aspects of method validation, adhering to stringent scientific principles.
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a suitable first-line approach for the quantification of this compound, particularly in less complex matrices such as pharmaceutical formulations. The underlying principle involves the separation of the analyte from other components in a sample based on its differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The quantification is then achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
Causality in Experimental Choices for HPLC-UV Method Development
The development of a reliable HPLC-UV method is a systematic process. The selection of the stationary phase is critical; a C18 reversed-phase column is a logical starting point for a moderately nonpolar compound like this compound. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve adequate retention and resolution of the analyte peak from potential impurities. The detection wavelength is chosen based on the UV absorbance spectrum of the analyte to maximize sensitivity.
Experimental Protocol: HPLC-UV Quantification
This protocol provides a general framework. Method optimization and validation are essential for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade phosphoric acid or other suitable buffer components.
-
Analytical standard of this compound.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be acidified with 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically in the range of 240-260 nm for dichlorophenyl-containing compounds).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For a simple matrix like a drug formulation, it may involve dissolving the sample in the mobile phase, filtering, and injecting. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
4. System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is within acceptable limits (typically <2%).
5. Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis. The concentration of the analyte in the samples is determined from the calibration curve.
Visualizing the HPLC-UV Workflow
Caption: A generalized workflow for the quantification of this compound using HPLC-UV.
Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the analysis of trace levels of this compound in complex matrices like biological fluids (plasma, urine) or environmental samples (water, soil), LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
The Rationale Behind LC-MS/MS for Trace Quantification
LC-MS/MS offers exceptional selectivity through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the ionized analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise from the matrix. The choice of ionization source is also critical; Electrospray Ionization (ESI) is commonly used for moderately polar compounds like substituted ureas.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a starting point for method development. Optimization of all parameters is crucial for achieving desired performance.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
UPLC or HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UPLC).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid or ammonium formate.
-
Analytical standard of this compound.
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. LC-MS/MS Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from low to high organic content (e.g., 10% B to 90% B over 5 minutes) is typically used to ensure good peak shape and elution of the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive.
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte into the mass spectrometer. For this compound (molecular weight ~277.5 g/mol ), the protonated molecule [M+H]+ would be the precursor ion. Fragmentation would likely occur at the urea linkage or involve the loss of the chloroethyl group.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum analyte signal.
3. Sample Preparation (QuEChERS for Complex Matrices): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.[1]
-
Extraction: Homogenize the sample (e.g., 10 g of soil) with water and acetonitrile. Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Cleanup (Dispersive SPE): Take an aliquot of the acetonitrile layer and add a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).
-
Final Extract: Centrifuge and collect the supernatant for LC-MS/MS analysis.
4. Data Analysis: The quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against the concentration to generate a calibration curve.
Visualizing the LC-MS/MS Workflow
Sources
Application Note & Protocol: In Vivo Experimental Design for 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vivo evaluation of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, a chloroethylurea (CEU) derivative, in murine models. CEUs are a class of alkylating agents with demonstrated antineoplastic potential, often acting through mechanisms such as the disruption of tubulin polymerization or the alkylation and inhibition of key cellular proteins like thioredoxin-1 (TRX1).[1][2] This guide outlines a phased experimental approach, beginning with essential pre-clinical characterization and toxicity assessment, followed by pharmacokinetic profiling, and culminating in efficacy studies using a murine colon carcinoma model. Each protocol is designed with scientific rigor and ethical considerations at its core, providing not just procedural steps but also the causal logic behind experimental choices to ensure robust and reproducible outcomes.
Introduction and Scientific Rationale
This compound belongs to the aryl chloroethylurea class of compounds. The defining feature of this class is the 2-chloroethyl group, a reactive moiety capable of alkylating nucleophilic sites on proteins and DNA.[1] Related CEU compounds have shown significant anti-tumor activity in preclinical models.[3] For instance, certain CEUs induce G2/M cell cycle arrest and apoptosis by disrupting microtubule dynamics, while others have been shown to covalently bind to and inhibit the nuclear translocation of thioredoxin-1 (TRX1).[1][2][4] TRX1 is a critical redox-regulating protein that, when translocated to the nucleus, can activate transcription factors like NF-κB and AP-1, promoting cell survival and proliferation. By blocking this translocation, CEUs can abrogate a key chemoresistance mechanism.[4]
The 3,4-dichlorophenyl moiety influences the compound's lipophilicity and electronic properties, which can affect its absorption, distribution, metabolism, excretion (ADME), and target engagement. Given this background, a systematic in vivo investigation is warranted to determine the therapeutic potential and safety profile of this compound. This guide proposes a logical, multi-phase workflow.
Proposed Mechanism of Action
The primary hypothesis is that the compound acts as an alkylating agent. Its effects are likely mediated through covalent modification of key cellular proteins, with TRX1 being a principal candidate target based on studies of analogous structures.[1]
Caption: Proposed mechanism: The compound alkylates cytosolic TRX1, blocking its nuclear translocation and subsequent activation of pro-survival transcription factors, leading to cell cycle arrest.
Pre-Clinical Phase: Foundational Studies
Prior to initiating efficacy studies, it is imperative to establish a foundational understanding of the compound's properties and its interaction with the biological system. All animal procedures described must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring drug stability, solubility, and bioavailability while minimizing vehicle-induced toxicity.
-
Rationale: The 3,4-dichlorophenyl group suggests low aqueous solubility. A common starting point for such compounds is a formulation of DMSO, PEG-300, and saline or PBS.
-
Protocol:
-
Assess the solubility of this compound in various biocompatible solvents (e.g., DMSO, Ethanol, PEG-300, Cremophor EL).
-
Develop a stable, injectable formulation. A common combination is 10% DMSO, 40% PEG-300, and 50% Saline.
-
Crucially, a pilot study must be run to ensure the chosen vehicle is non-toxic at the intended administration volume and frequency. A dedicated "Vehicle Control" group is mandatory in all subsequent in vivo experiments.
-
Phase I: Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose that can be administered without causing unacceptable toxicity or animal morbidity.[6] It is essential for selecting appropriate dose levels for efficacy studies.
-
Objective: To determine the single-dose and multiple-dose MTD.
-
Animal Model: Naive (non-tumor bearing) BALB/c or C57BL/6 mice, 6-8 weeks old. Use one sex (typically female) to reduce variability.
-
Experimental Design: A dose-escalation study.[7]
-
Protocol (Acute MTD):
-
Acclimate animals for a minimum of 3-7 days.[8]
-
Randomize mice into groups (n=3-5 per group).
-
Administer a single intraperitoneal (i.p.) injection of the compound at escalating doses (e.g., 10, 25, 50, 100 mg/kg). Include a vehicle control group.
-
Monitor animals daily for 14 days.
-
Endpoints:
-
Primary: Morbidity and mortality.
-
Secondary: Body weight change (a loss >15-20% is a common humane endpoint), clinical signs of toxicity (e.g., lethargy, piloerection, ataxia, labored breathing).[6]
-
-
-
Data Presentation:
| Dose Group (mg/kg) | n | Mortality (Day 14) | Mean Body Weight Change (Nadir %) | Clinical Signs Observed |
| Vehicle Control | 5 | 0/5 | +2% | None |
| 10 | 5 | 0/5 | -1% | None |
| 25 | 5 | 0/5 | -4% | Mild, transient lethargy |
| 50 | 5 | 1/5 | -12% | Lethargy, piloerection |
| 100 | 5 | 4/5 | -22% | Severe lethargy, ataxia |
-
Interpretation: The MTD would be defined as the highest dose that does not cause mortality or body weight loss exceeding 15% and results in only transient, mild clinical signs. Based on the table above, 25 mg/kg would be a candidate for the single-dose MTD. This process should be repeated for a multiple-dose regimen (e.g., daily for 5 days) to establish the chronic MTD for efficacy studies.
Caption: Timeline for a typical subcutaneous syngeneic tumor efficacy study.
Pharmacodynamic (PD) / Biomarker Analysis
To link tumor response with the proposed mechanism of action, tumor tissues collected at the end of the study should be analyzed for key biomarkers.
-
Rationale: This step validates that the drug engages its target in the tumor and elicits the expected biological response.
-
Protocol:
-
Flash-freeze a portion of each tumor in liquid nitrogen for Western blot or proteomic analysis.
-
Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Recommended Assays:
-
IHC/IF: Stain tumor sections for TRX1 to assess its subcellular localization. A decrease in nuclear TRX1 in the treated group compared to the vehicle control would support the proposed mechanism.
-
Western Blot: Analyze tumor lysates for markers of cell cycle arrest (e.g., Cyclin B1, p-CDK1 for G2/M arrest) and apoptosis (e.g., cleaved Caspase-3, PARP cleavage).
-
Histopathology: H&E staining of tumors to assess necrosis and of organs like the kidney and liver to evaluate off-target toxicity. [9]
-
Pharmacokinetic (PK) Studies
A basic PK study is essential to understand the compound's exposure profile and to correlate it with efficacy and toxicity.
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) after a single i.p. dose.
-
Animal Model: Naive BALB/c mice (n=3 per time point).
-
Protocol:
-
Administer a single i.p. dose of the compound (e.g., 20 mg/kg).
-
Collect blood samples (via cardiac puncture or retro-orbital sinus) at designated time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin). The short half-life of related nitrosoureas suggests that early time points are critical. [10][11]
-
Example PK Data Table
| Parameter | Value | Unit |
| Dose (i.p.) | 20 | mg/kg |
| Cmax | 1500 | ng/mL |
| Tmax | 0.25 | hr |
| AUC (0-inf) | 3200 | hr*ng/mL |
| t½ | 1.5 | hr |
Conclusion
This document provides a structured, multi-phase framework for the preclinical in vivo evaluation of this compound. By systematically determining the MTD, evaluating anti-tumor efficacy in a relevant cancer model, and correlating the findings with mechanistic and pharmacokinetic data, researchers can build a robust data package to support the further development of this compound. Adherence to ethical guidelines and rigorous experimental design are paramount for generating reliable and translatable results.
References
-
Title: Pharmacokinetic studies of chloroethylnitrosocarbamoyl-amino acid derivatives in vivo and in vitro Source: PubMed URL: [Link]
-
Title: In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents Source: PubMed URL: [Link]
-
Title: The Use of Animal Models for Cancer Chemoprevention Drug Development Source: PMC - NIH URL: [Link]
-
Title: IACUC GUIDELINES FOR RODENT DISEASE SURVEILLANCE PROGRAM Source: University of Wisconsin-Milwaukee URL: [Link]
-
Title: [Clinical pharmacokinetics of nitrosoureas] Source: PubMed URL: [Link]
-
Title: In vitro pharmacokinetics and pharmacodynamics of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) Source: PubMed URL: [Link]
-
Title: IACUC Policy - Rodent Survival and Terminal Surgery Source: SUNY Downstate Health Sciences University URL: [Link]
-
Title: Guidelines for Implementation of IACUC Policy on Import of Rodents Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Rodent Surgery Guidelines Source: UC Davis URL: [Link]
-
Title: IACUC Standard Procedures for Rodents Source: University of Louisville URL: [Link]
-
Title: Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation Source: ResearchGate URL: [Link]
-
Title: Carcinogenesis in F-344 rats induced by nitrosohydroxyalkyl-chloroethylureas Source: PMC - NIH URL: [Link]
-
Title: 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON) Source: Ataman Kimya URL: [Link]
-
Title: Pharmacokinetics of nitrosoureas: comparison of 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) after oral and intravenous administration to rats Source: PubMed URL: [Link]
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Title: Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation Source: PubMed URL: [Link]
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Title: A Structure-Activity Analysis of Chemical and Biological Parameters of Chloroethylnitrosoureas in Mice Source: ResearchGate URL: [Link]
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Title: Guidelines for Toxicity Tests Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: PRE CLINICAL TOXICOLOGICAL STUDIES Source: Uttar Pradesh University of Medical Sciences URL: [Link]
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Title: DCMU Source: Bionity.com URL: [Link]
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Title: Final report of the safety assessment of Urea Source: PubMed URL: [Link]
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Title: Preclinical Toxicology Testing and Toxicity Profiles Source: Pharma Models URL: [Link]
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Title: N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice Source: PubMed URL: [Link]
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Title: Toxicology Source: MuriGenics URL: [Link]
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Title: N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice Source: PMC - NIH URL: [Link]
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Title: Animal Models for Studying Protein-Bound Uremic Toxin Removal—A Systematic Review Source: MDPI URL: [Link]
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Title: Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years Source: PMC - NIH URL: [Link]
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Title: Kidney Toxicity Studies in Mice (BALB/C) Recurrently Infected with Plasmodium berghei and Treated With either Artemether plus Lumefantrine (AL) or Artesunate plus Amodiaquine (AA) Source: NIH URL: [Link]
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Application Note: Quantifying the Cytotoxicity of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea using the MTT Colorimetric Assay
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive protocol for assessing the cytotoxic effects of the compound 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed for researchers in drug development and toxicology, offering a detailed methodology from initial cell culture optimization to final data interpretation. We delve into the scientific principles behind each step, emphasizing the establishment of a robust, self-validating experimental system to ensure data integrity and reproducibility.
Introduction and Scientific Principle
The MTT Assay: A Measure of Metabolic Viability
The MTT assay is a cornerstone colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The fundamental principle of this assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[3][4] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of metabolically active cells.[5]
Therefore, the quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[1][2] When cells are damaged by a cytotoxic compound, their metabolic activity decreases, leading to a reduced formazan production. By solubilizing the formazan crystals and measuring the absorbance of the resulting colored solution, we can quantitatively assess the compound's impact on cell viability.[4][6]
dot graph TD subgraph "Viable Cell" direction LR A["MTT (Yellow, Soluble)"] -- "MitochondrialDehydrogenases(NAD(P)H)" --> B["Formazan (Purple, Insoluble Crystals)"]; end B -- "Solubilization(e.g., DMSO)" --> C["Colored Solution"]; C -- "Measure Absorbance(~570 nm)" --> D["Quantify Viability"];
end Caption: Principle of the MTT assay.
The Target Compound: this compound
This compound belongs to the chloroethylurea class of compounds. While the precise mechanism of this specific molecule may require empirical determination, related aryl chloroethyl ureas (CEUs) are recognized as protein alkylating agents with potential anticancer activity.[7] Some CEUs have been shown to target and covalently bind to proteins like thioredoxin-1 (TRX1), disrupting its function and inducing cell cycle arrest.[7][8] The chloroethyl group is a reactive moiety capable of alkylating nucleophilic sites on biomolecules, which can lead to cytotoxicity. Given its structural similarity to the herbicide Diuron (DCMU), which inhibits photosynthesis, its effects on mammalian cells are of significant interest in toxicological and pharmacological screening.[9] This protocol will establish the dose-dependent cytotoxic profile of this compound.
Materials and Reagents
Proper preparation and quality of reagents are paramount for the success and reproducibility of the MTT assay.
| Reagent / Material | Specifications | Rationale / Key Considerations |
| Cell Line | Appropriate for the research question (e.g., HeLa, A549, HepG2) | Cell lines exhibit different metabolic rates and sensitivities. Choose a well-characterized line relevant to your study. |
| Cell Culture Medium | As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) | Must contain essential nutrients for cell growth. Phenol red can interfere with absorbance readings; using phenol red-free medium during the MTT incubation step is recommended.[3] |
| Fetal Bovine Serum (FBS) | Heat-inactivated, qualified | Provides growth factors. Serum can also interfere with the assay, so it's often removed during MTT incubation. |
| Penicillin-Streptomycin | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin | Prevents bacterial contamination. |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA | For detaching adherent cells. Over-trypsinization can damage cells. |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Used for washing cells. Must be free of calcium and magnesium to prevent cell clumping. |
| Test Compound | This compound | High purity grade. |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | Used as a solvent for the test compound and for solubilizing formazan crystals.[3] Can be cytotoxic at high concentrations (>0.5%). |
| MTT Reagent Stock | 5 mg/mL in sterile PBS | Light-sensitive; store protected from light at -20°C.[2] Filter-sterilize after preparation. |
| Solubilization Solution | Anhydrous DMSO or 10% SDS in 0.01 M HCl | DMSO is common, but acidified isopropanol or SDS solutions can also be used to dissolve the formazan crystals.[3][4] |
| Equipment | 96-well flat-bottom plates, CO2 incubator, multichannel pipette, microplate reader | A plate reader capable of measuring absorbance at ~570 nm with a reference wavelength of ~630-650 nm is required. |
Experimental Protocol: A Phased Approach
This protocol is divided into four phases: Optimization, Execution, Data Acquisition, and Analysis. A systematic approach is crucial for generating reliable cytotoxicity data.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Experimental workflow for the MTT cytotoxicity assay.
Phase 1: Optimization of Cell Seeding Density (Critical First Step)
Causality: The primary goal is to ensure that cells are in their logarithmic (exponential) growth phase throughout the experiment.[3] If cells are too sparse, the signal will be low; if they are overgrown (confluent), their metabolic rate slows, reducing sensitivity to the cytotoxic agent and leading to inaccurate results.[10][11] This optimization must be performed for each cell line.
Protocol:
-
Prepare a serial dilution of your cell suspension (e.g., from 1,000 to 100,000 cells/well).[3]
-
Seed each density in triplicate into a 96-well plate.
-
Perform an MTT assay at different time points (e.g., 24, 48, 72, and 96 hours).
-
Plot the absorbance (OD 570 nm) against the number of cells for each time point.
-
Select a seeding density and an experimental duration that falls within the linear portion of the growth curve, where absorbance correlates linearly with cell number.[12] The optimal density typically yields an absorbance between 0.75 and 1.25 for the untreated control at the end of the assay period.[12]
Phase 2: Cytotoxicity Assay Execution
-
Cell Seeding: Using the optimized density from Phase 1, seed 100 µL of cell suspension per well into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.
-
Compound Preparation: Prepare a 2X concentrated stock of this compound serial dilutions in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Carefully aspirate the old medium from the wells and add 100 µL of the appropriate 2X compound dilution or control medium.
-
Self-Validation/Controls: A robust plate layout is non-negotiable.
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compound wells.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
Compound Interference Control (Optional but Recommended): Wells with the highest concentration of the test compound in medium, without cells. This checks if the compound itself reduces MTT or absorbs at 570 nm.[3][13]
-
-
-
Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Phase 3: MTT Reaction and Data Acquisition
-
MTT Addition: At the end of the exposure period, prepare a working solution of MTT (0.5 mg/mL final concentration) in serum-free, phenol red-free medium.[1] Aspirate the treatment medium and add 100 µL of the MTT solution to each well.
-
Causality: Serum and phenol red can interfere with the assay, leading to high background readings.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will metabolize the MTT, and the formation of intracellular purple formazan crystals should be visible under a microscope.[1]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[3]
-
Dissolution: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals. Pipetting up and down may be necessary to achieve a homogenous purple solution.[3]
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher to reduce background noise. Read the plate within 1 hour of adding the solubilization solution.
Data Analysis and Interpretation
-
Background Subtraction: Calculate the average OD of the blank (medium only) wells and subtract this value from all other readings.
-
Corrected OD = OD_sample - OD_blank
-
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control.
-
% Viability = (Corrected OD_treated / Corrected OD_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). This will typically generate a sigmoidal curve.
-
Determine IC50: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| High Background Absorbance | Microbial contamination; Phenol red/serum interference; Incomplete removal of medium. | Use sterile technique; Use phenol red-free/serum-free medium for MTT step; Ensure complete removal of medium before solubilization.[3][10] |
| Low Signal / Low OD Readings | Cell seeding density is too low; Incubation time with MTT is too short; Cells are not healthy. | Optimize seeding density (Phase 1); Increase MTT incubation time (up to 4 hours); Check cell health and culture conditions.[10][12] |
| High Variability Between Replicates | Inaccurate pipetting; "Edge effect"; Incomplete formazan solubilization. | Use a calibrated multichannel pipette; Do not use outer wells for data; Ensure homogenous solution by shaking/pipetting before reading.[3][10] |
| Viability > 100% at Low Doses | Test compound interferes with the assay (reduces MTT); Hormesis effect. | Run a compound-only control. If it shows a signal, the compound interferes. Consider an alternative assay (e.g., Neutral Red, LDH).[13] |
Conclusion
The MTT assay, when performed with careful optimization and appropriate controls, is a reliable and high-throughput method for determining the cytotoxicity of compounds like this compound.[14][15] The protocol described herein provides a framework for generating a robust dose-response profile, which is a critical early step in the evaluation of any potential therapeutic or toxic agent. Adherence to the principles of causality and self-validation outlined in this guide will ensure the generation of accurate, reproducible, and defensible data.
References
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix. [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things (TFOT). [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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The Optimal Condition of Performing MTT Assay for the Determination of Radiation Sensitivity. Journal of the Korean Society for Therapeutic Radiology and Oncology. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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MTT assay. Wikipedia. [Link]
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I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH). [Link]
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3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Ataman Kimya. [Link]
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The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate. [Link]
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MTT Cytotoxicity Study. NAMSA. [Link]
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Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate. [Link]
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Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. PubMed. [Link]
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Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]
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DCMU. Bionity.com. [Link]
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Application Note: Unraveling Cell Cycle Dynamics with 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea using Flow Cytometry
Introduction: The Critical Role of Cell Cycle Analysis in Drug Discovery
The cell cycle is a fundamental process that governs the proliferation of all living organisms. It is a tightly regulated series of events that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Consequently, the ability to accurately assess the effects of novel compounds on cell cycle progression is paramount in oncology drug discovery and development.
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea is a member of the chloroethylurea class of compounds, which are known for their alkylating properties and potential as antineoplastic agents.[1][2] These compounds can covalently modify biological macromolecules, including proteins and nucleic acids, thereby interfering with cellular processes.[3][4][5] Understanding the precise mechanism by which a compound like this compound exerts its effects is crucial for its development as a potential therapeutic. One of the key initial steps in this characterization is to determine its impact on cell cycle distribution.
Flow cytometry, coupled with a fluorescent DNA intercalating dye such as propidium iodide (PI), stands as a powerful and high-throughput technique for cell cycle analysis.[6] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[6][7] This allows for the clear distinction and quantification of cell populations in the different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[6][8]
This application note provides a comprehensive, field-proven protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights into data interpretation, empowering researchers to confidently assess the cytostatic effects of this and similar compounds.
Principle of the Assay: DNA Content as a Readout for Cell Cycle Phase
The core principle of this protocol lies in the differential DNA content of cells as they progress through the cell cycle.
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase possess a diploid (2N) amount of DNA.
-
S Phase: During the synthesis (S) phase, cells are actively replicating their DNA, resulting in a DNA content ranging between 2N and 4N.
-
G2/M Phase: In the second gap (G2) and mitotic (M) phases, cells have a tetraploid (4N) DNA content, having completed DNA replication in preparation for cell division.
By treating cells with this compound and subsequently staining them with propidium iodide, we can analyze the distribution of cells across these phases using a flow cytometer. An accumulation of cells in a specific phase, for example, the G2/M phase, would indicate that the compound induces cell cycle arrest at that checkpoint.[9] This arrest is often a consequence of cellular surveillance mechanisms, known as checkpoints, that halt cycle progression in response to events like DNA damage to allow for repair.[10][11][12]
Visualizing the Experimental Logic
The following diagram outlines the logical flow of the experimental protocol, from initial cell treatment to the final data analysis.
Caption: Hypothesized DNA damage response pathway.
Troubleshooting and Best Practices
| Issue | Possible Cause | Solution |
| High CV of G0/G1 Peak | Inconsistent staining, slow sample acquisition rate, instrument issues. | Ensure proper mixing of staining solution. Use a consistent and appropriate flow rate. Run QC beads to check instrument performance. |
| Excessive Debris | High cell death, harsh trypsinization. | Harvest cells before they become overly confluent. Use a lower concentration of trypsin or reduce incubation time. Gate out debris during analysis. |
| Presence of a Sub-G1 Peak | Apoptosis (fragmented DNA). | The sub-G1 peak can be quantified as an indicator of apoptosis. Confirm with other apoptosis assays (e.g., Annexin V staining). |
| Shifting G0/G1 Peak Position | Inconsistent cell numbers between samples. | Ensure accurate cell counting and stain a consistent number of cells for each sample. [13] |
| Cell Aggregates/Clumps | Improper fixation or resuspension. | Add cold ethanol dropwise while vortexing. Filter cells through a nylon mesh just before analysis. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for assessing the effects of this compound on the cell cycle. By leveraging the power of flow cytometry with propidium iodide staining, researchers can obtain quantitative data on compound-induced cell cycle arrest, a critical first step in elucidating its mechanism of action as a potential anticancer agent. The insights gained from these experiments are foundational for further mechanistic studies, guiding the trajectory of preclinical drug development.
References
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Bissonnette, C., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. PubMed. Available at: [Link]
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Kaufmann, W. K., & Paules, R. S. (1996). DNA damage and cell cycle checkpoints. FASEB journal : official publication of the Federation of American Societies for Experimental Biology. Available at: [Link]
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Gorgoulis, V., et al. (2019). DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment. Cancers. Available at: [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link]
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University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine. Available at: [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]
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Apolinar, M., et al. (2021). DNA Damage Responses during the Cell Cycle: Insights from Model Organisms and Beyond. Genes. Available at: [Link]
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Gaudreault, R. C., et al. (2011). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) DNA damage and cell cycle checkpoints. ResearchGate. Available at: [Link]
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Chung, M., & Lu, H. (2017). DNA damage checkpoint dynamics drive cell cycle phase transitions. bioRxiv. Available at: [Link]
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Patenaude, A., et al. (2007). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. Available at: [Link]
-
FluoroFinder. (2019). Newsletter: A guide to Flow Cytometry Cell Cycle Analysis. FluoroFinder. Available at: [Link]
-
ResearchGate. (n.d.). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate. Available at: [Link]
-
Miettinen, M., et al. (2018). Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression. Journal of Virology. Available at: [Link]
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Kang, B., et al. (2020). Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. Scientific Reports. Available at: [Link]
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Kaina, B., et al. (2012). Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ. DNA repair. Available at: [Link]
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Salem Press. (n.d.). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Research Starters. Available at: [Link]
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ResearchGate. (n.d.). Flow cytometric analysis shows the G2/M cell cycle arrest in MDA-MB 231... ResearchGate. Available at: [Link]
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National Institutes of Health. (n.d.). Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. Available at: [Link]
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Wikipedia. (n.d.). Semustine. Wikipedia. Available at: [Link]
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Gaudreault, R. C., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer research. Available at: [Link]
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Mounetou, E., et al. (2007). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British journal of pharmacology. Available at: [Link]
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Mounetou, E., et al. (2007). Alkylation of Prohibitin by Cyclohexylphenyl-Chloroethyl Urea on an Aspartyl Residue Is Associated With Cell Cycle G(1) Arrest in B16 Cells. PubMed. Available at: [Link]
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Application Notes & Protocols: Investigating 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea in Colon Cancer Research
Introduction: The Quest for Novel Therapeutics in Colon Cancer
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies to overcome resistance and improve patient outcomes.[1][2] Small-molecule inhibitors offer a promising avenue for targeted therapy. This document provides a detailed guide for the preclinical evaluation of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea , a novel compound featuring structural motifs suggestive of potent anti-cancer activity. The chloroethyl urea moiety is characteristic of alkylating agents, while the dichlorophenyl group is found in various kinase inhibitors and other anti-cancer compounds.[3][4]
These application notes are designed for researchers in oncology and drug development, providing a strategic framework and detailed protocols for a comprehensive investigation of this compound's efficacy and mechanism of action in colon cancer models.
Part 1: Postulated Mechanism of Action
Based on its chemical structure and data from analogous compounds, we can postulate several potential mechanisms of action for this compound. Structurally related chloroethyl urea derivatives have been shown to function as microtubule disrupters, leading to cell cycle arrest and apoptosis.[5][6] Specifically, N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) induces cytotoxicity by disrupting the microtubule network through β-tubulin alkylation.[5] This leads to an accumulation of cells in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents.[5][6]
Furthermore, aryl chloroethyl ureas are known to act as protein alkylating agents, covalently modifying cellular targets.[3] One such target is Thioredoxin-1 (TRX1), a key protein in redox signaling and cellular proliferation.[3] Therefore, our primary hypothesis is that this compound disrupts microtubule dynamics, leading to G2/M arrest and subsequent induction of apoptosis. A secondary hypothesis involves its potential to act as an alkylating agent targeting critical cellular proteins.
Caption: Postulated signaling pathway for this compound.
Part 2: Quantitative Data Summary (Hypothetical)
Effective preclinical assessment begins with determining the cytotoxic potency of the compound across various colon cancer cell lines, which represent different molecular subtypes of the disease. The half-maximal inhibitory concentration (IC50) is a critical parameter. The following table presents a hypothetical data summary for illustrative purposes.
| Cell Line | Description | Hypothetical IC50 (µM) |
| HCT116 | Colorectal Carcinoma (MSI, KRAS mutant) | 12.5 |
| HT-29 | Colorectal Adenocarcinoma (MSS, BRAF mutant) | 25.2 |
| SW480 | Colorectal Adenocarcinoma (MSS, KRAS mutant) | 38.9 |
| SW620 | Metastatic Colorectal Adenocarcinoma (MSS, KRAS mutant) | 45.1 |
Data represents hypothetical values after 72 hours of continuous exposure to the compound, as determined by an MTT or similar cell viability assay.
Part 3: Experimental Workflow
A systematic approach is crucial for validating the anti-cancer potential and elucidating the mechanism of action. The workflow should progress from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo efficacy evaluation.
Caption: A systematic workflow for preclinical evaluation.
Part 4: Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the foundation of reproducible in vitro experiments. This protocol outlines standard procedures for common colon cancer cell lines.[7][8]
-
Materials:
-
Human colon cancer cell lines (e.g., HCT116, HT-29, SW480).
-
Appropriate culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29, Leibovitz's L-15 for SW480).
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
Phosphate Buffered Saline (PBS), Trypsin-EDTA (0.25%).
-
T75 culture flasks, incubator (37°C, 5% CO2).
-
-
Procedure:
-
Maintain cell lines in T75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired density.
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: To quantify the dose-dependent cytotoxic effect of the compound and determine the IC50 value. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
-
Materials:
-
96-well plates, colon cancer cells.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treat the cells with varying concentrations of the compound for 24, 48, and 72 hours. Include a vehicle control (DMSO only).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: To test the hypothesis that the compound induces cell cycle arrest, particularly at the G2/M checkpoint, as is common for microtubule inhibitors.[5]
-
Materials:
-
6-well plates, colon cancer cells.
-
This compound.
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells (including any floating cells) by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Quantification (Annexin V/PI Assay)
Rationale: To confirm that the observed cytotoxicity is due to the induction of apoptosis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Materials:
-
6-well plates, colon cancer cells.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour to determine the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
-
Protocol 5: In Vivo Murine Xenograft Model
Rationale: To evaluate the anti-tumor efficacy of the compound in a living organism, providing crucial data on its potential for clinical translation.[5][9]
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
HCT116 or other suitable colon cancer cells.
-
Matrigel (optional).
-
This compound formulated for intraperitoneal (i.p.) or oral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject 2-5 x 10^6 colon cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and vehicle control groups (n=8-10 per group).
-
Administer the compound (e.g., via i.p. injection) at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle solution.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
References
- BenchChem. (n.d.). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
- Ghini, V., et al. (2015). Development of an Optimized Protocol for NMR Metabolomics Studies of Human Colon Cancer Cell Lines and First Insight from Testing of the Protocol Using DNA G-Quadruplex Ligands as Novel Anti-Cancer Drugs. MDPI.
- Abdel-Latif, M., et al. (2013). Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening. PMC - NIH.
- Cen, L., et al. (2012). Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands. PMC - PubMed Central.
- Lefebvre, V., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology.
- Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer.
- Borel, M., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. PubMed.
- Antoszczak, M., et al. (2025). Urea and Thiourea Derivatives of Salinomycin as Agents Targeting Malignant Colon Cancer Cells. Anticancer Agents in Medicinal Chemistry.
- Park, J.G., et al. (2004). Isolation and Culture of Colon Cancer Cell Lines. Springer Nature Experiments.
- ChemicalBook. (n.d.). 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis.
- Alfa Cytology. (n.d.). In Vivo Model Development for Colon Cancer.
- Monzer, A., et al. (2021). Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models. World Journal of Gastrointestinal Oncology.
- Lattanzio, R., et al. (2018). Identifying Novel Actionable Targets in Colon Cancer. MDPI.
- Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology.
- PubChem. (n.d.). 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea.
- MDPI. (2016). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
- ResearchGate. (2020). Proline-derived dichlorophenyl-substituted urea as catalyst for “on-water” asymmetric addition reactions of oxoindoles to nitroolefins.
- Medscape. (2025). Colon Cancer Medication.
Sources
- 1. mdpi.com [mdpi.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isolation and Culture of Colon Cancer Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Expert Colon Cancer Model Development Services You Can Trust - Alfa Cytology [alfacytology.com]
Probing Thioredoxin-1 Function: Application of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thioredoxin-1, a Key Regulator of Cellular Redox Homeostasis
Thioredoxin-1 (Trx-1) is a ubiquitous 12-kDa oxidoreductase that plays a central role in maintaining cellular redox balance and is integral to a multitude of cellular processes.[1] Its functions include antioxidant defense, regulation of transcription factor activity, and control of cell growth and apoptosis.[2][3] The active site of Trx-1 contains two redox-active cysteine residues (Cys32 and Cys35) that cycle between a reduced dithiol state and an oxidized disulfide state. This catalytic cycle allows Trx-1 to reduce disulfide bonds in a wide range of substrate proteins, thereby modulating their function.[2]
Given its critical roles, dysregulation of Trx-1 activity is implicated in various pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] This makes Trx-1 a compelling target for therapeutic intervention and a subject of intense research. Chemical probes that can selectively interact with and modulate Trx-1 function are invaluable tools for elucidating its complex biology and for the development of novel therapeutics.
This application note provides a detailed guide for the use of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea as a chemical probe for studying Thioredoxin-1. While direct literature on this specific derivative is limited, this guide is built upon extensive research on closely related aryl chloroethyl ureas (CEUs) that have been demonstrated to target Trx-1.[3][4]
Mechanism of Action: A Novel Approach to Targeting Thioredoxin-1
This compound belongs to the class of aryl chloroethyl ureas (CEUs), which are known to be "soft" alkylating agents.[5] Unlike many conventional Trx-1 inhibitors that target the active site cysteine residues, CEUs exhibit a unique mechanism of action.
Research on analogous CEUs, such as CEU-025 and CEU-027, has shown that these compounds covalently bind to Trx-1.[3] However, site-directed mutagenesis and competition assays have revealed that the catalytically active cysteines are not the primary targets of this alkylation.[3] Instead of directly inhibiting the disulfide reductase activity of Trx-1, these probes abrogate its nuclear translocation.[3][4] This is a significant finding, as the nuclear functions of Trx-1 are crucial for its roles in regulating transcription factors and promoting cell survival.
The proposed mechanism involves the alkylation of Trx-1 at a site distinct from the active center, which likely induces a conformational change or masks a nuclear localization signal, thereby sequestering Trx-1 in the cytoplasm. This mode of action provides a nuanced tool to dissect the specific contributions of nuclear versus cytosolic Trx-1 pools.
Experimental Protocols
The following protocols are designed to guide the researcher in utilizing this compound to probe Trx-1 function. These protocols are based on established methods for studying related CEUs and Trx-1 biology. It is crucial to note that optimal concentrations and incubation times for this compound may need to be determined empirically.
General Considerations
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C, protected from light.
-
Cell Culture: The choice of cell line will depend on the specific research question. It is advisable to use cell lines with well-characterized Trx-1 expression levels.
-
Dose-Response and Time-Course Experiments: It is highly recommended to perform initial dose-response and time-course experiments to determine the optimal working concentration and incubation time for this compound in your specific cell system. A typical starting concentration range for related CEUs is 1-50 µM.[4]
Protocol 1: Assessing the Effect on Trx-1 Nuclear Translocation by Immunofluorescence
This protocol allows for the visualization of Trx-1 subcellular localization.
Materials:
-
Cell culture plates and coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against Trx-1 (e.g., Cell Signaling Technology #2429)[1]
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time. A positive control for inducing Trx-1 nuclear translocation, such as H₂O₂ (0.5 mM for 2 hours), can be included.[6]
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[6]
-
Permeabilization: Wash the cells with PBS and permeabilize with Triton X-100 solution for 5-10 minutes.[6]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Trx-1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5-10 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The distribution of the Trx-1 signal (cytoplasmic vs. nuclear) can be quantified using appropriate image analysis software.
Protocol 2: Evaluation of Trx-1 Redox State by Western Blotting
This protocol can be used to assess whether this compound affects the overall expression and redox state of Trx-1.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Trx-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. For analyzing Trx-1 expression, prepare samples with a reducing loading buffer (containing DTT or β-mercaptoethanol) and heat at 95°C for 5-10 minutes.[7] To analyze the redox state, alkylate free thiols with iodoacetic acid (IAA) prior to non-reducing SDS-PAGE.[8] Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-Trx-1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. Densitometry can be used to quantify changes in Trx-1 protein levels.
Table 1: Recommended Antibody and Reagent Concentrations
| Reagent/Antibody | Suggested Starting Dilution/Concentration |
| Primary Anti-Trx-1 Antibody | 1:1000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |
| Blocking Buffer (BSA/Milk) | 5% in TBST |
| Iodoacetic Acid (for redox blot) | 50 mM[8] |
Protocol 3: Thioredoxin Activity Assay (Insulin Reduction Assay)
This assay measures the enzymatic activity of Trx-1. Since CEUs are not expected to directly inhibit the active site, this assay can serve as a valuable control to confirm the probe's mechanism of action.
Materials:
-
Cell lysates prepared in a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA)[9]
-
Insulin solution
-
Dithiothreitol (DTT)
-
NADPH
-
Thioredoxin Reductase (TrxR)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells as described in Protocol 2.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing NADPH, TrxR, and insulin in a suitable buffer.
-
Initiate Reaction: Add the cell lysate to the reaction mixture to initiate the reduction of insulin by Trx-1.
-
Measurement: The reduction of insulin leads to its precipitation, which can be measured as an increase in absorbance at 650 nm over time.[3]
-
Data Analysis: The rate of increase in absorbance is proportional to the Trx-1 activity in the sample.
A more sensitive fluorometric version of this assay using eosin-labeled insulin can also be employed, measuring the increase in fluorescence upon insulin reduction (Excitation: 520 nm, Emission: 560 nm).[10]
Data Interpretation and Validation
-
Immunofluorescence: A significant decrease in the nuclear Trx-1 signal in cells treated with this compound compared to the vehicle control would indicate that the probe is effective in blocking Trx-1 nuclear translocation.
-
Western Blotting: No significant change in the total Trx-1 protein levels would suggest that the probe does not induce Trx-1 degradation. Analysis of the redox state under non-reducing conditions can further confirm if the probe alters the oxidative status of Trx-1 in a manner detectable by a shift in gel mobility.
-
Activity Assay: If the insulin reduction assay shows no significant inhibition of Trx-1 activity, it would support the hypothesis that this compound does not target the catalytic active site of Trx-1.
Conclusion
This compound, as a member of the aryl chloroethyl urea family, represents a promising chemical probe for investigating the specific roles of nuclear Thioredoxin-1. Its proposed mechanism of action, which involves the inhibition of Trx-1 nuclear translocation rather than direct enzymatic inhibition, offers a unique advantage for dissecting the compartmentalized functions of this crucial redox-regulating protein. The protocols outlined in this guide provide a robust framework for researchers to employ this compound in their studies, with the understanding that empirical optimization is key to successful application. The use of such chemical tools will undoubtedly contribute to a deeper understanding of Trx-1 biology and its implications in health and disease.
References
-
The Importance of Thioredoxin-1 in Health and Disease. PMC - PubMed Central. Available at: [Link]
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate. Available at: [Link]
-
Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. PubMed. Available at: [Link]
-
A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates. NIH. Available at: [Link]
-
Activity assays of mammalian thioredoxin and thioredoxin reductase: Fluorescent disulfide substrates, mechanisms, and use with tissue samples. ResearchGate. Available at: [Link]
-
Identification of Novel Nuclear Targets of Human Thioredoxin 1. PMC - NIH. Available at: [Link]
-
Nitrosative/Oxidative Stress Conditions Regulate Thioredoxin-Interacting Protein (TXNIP) Expression and Thioredoxin-1 (TRX-1) Nuclear Localization. PMC - NIH. Available at: [Link]
-
Thioredoxin Redox Western Analysis. ResearchGate. Available at: [Link]
-
New Aryl Chloroethylureas alkylating thioredoxin-1 and prohibitin that induce their exclusion of the nuclear compartment. ResearchGate. Available at: [Link]
-
Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. PubMed. Available at: [Link]
- Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea. Google Patents.
-
Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. Available at: [Link]
-
Semustine. Wikipedia. Available at: [Link]
-
Thioredoxin 1 (TRX1) is targeted by CEU-025 and related compounds. (A)... ResearchGate. Available at: [Link]
-
Thioredoxin 1 as a subcellular biomarker of redox imbalance in human prostate cancer progression. PMC - PubMed Central. Available at: [Link]
-
Thioredoxin and Thioredoxin Reductase Control Tissue Factor Activity by Thiol Redox-dependent Mechanism. PMC - NIH. Available at: [Link]
-
Selective cellular probes for mammalian thioredoxin reductase TrxR1: rational design of RX1, a modular 1,2-thiaselenane redox probe. PubMed Central. Available at: [Link]
-
Subcellular Localization of Thioredoxin/Thioredoxin Reductase System—A Missing Link in Endoplasmic Reticulum Redox Balance. MDPI. Available at: [Link]
-
Nuclear Thioredoxin-1 Overexpression Attenuates Alcohol-Mediated Nrf2 Signaling and Lung Fibrosis. PMC - PubMed Central. Available at: [Link]
-
1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PMC - PubMed Central. Available at: [Link]
-
The Thioredoxin System of Mammalian Cells and Its Modulators. PMC - PubMed Central. Available at: [Link]
-
N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. PMC - NIH. Available at: [Link].nlm.nih.gov/pmc/articles/PMC2361439/)
Sources
- 1. Thioredoxin 1 (C63C6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrosative/Oxidative Stress Conditions Regulate Thioredoxin-Interacting Protein (TXNIP) Expression and Thioredoxin-1 (TRX-1) Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRX Pathway (TRX, TXNRD1, PRX1) Western Blot Cocktail (ab184868) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
high-performance liquid chromatography (HPLC) method for 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
An Application Note and Protocol for the Stability-Indicating HPLC Analysis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Abstract
This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound, sharing structural motifs with alkylating agents and phenylurea herbicides, requires a precise and reliable analytical method for quality control, stability testing, and research purposes. The described isocratic method utilizes a C18 stationary phase with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been developed to separate the parent compound from its degradation products generated under forced degradation conditions, including acid and base hydrolysis, oxidation, and thermal stress, thereby confirming its stability-indicating capability in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a synthetic organic molecule featuring a dichlorinated phenyl ring, a urea linkage, and a reactive chloroethyl group. This combination of functional groups suggests potential applications in medicinal chemistry and materials science. The chloroethylurea moiety is a classic pharmacophore found in alkylating nitrosourea anticancer agents like Semustine and Lomustine, which act by cross-linking DNA.[1] The dichlorophenylurea structure is characteristic of herbicides such as Diuron, which function by inhibiting photosynthesis.[2] Given this structural significance, a validated analytical method is paramount for ensuring the purity, potency, and stability of the compound during development and manufacturing.
The principle of this method is based on reversed-phase chromatography, the most common and versatile mode of HPLC. The analyte's non-polar dichlorophenyl group provides strong hydrophobic interaction with the C18 (octadecylsilyl) stationary phase. An isocratic mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component provides the necessary elution strength to achieve optimal retention and peak shape. The aromatic phenyl ring acts as a strong chromophore, allowing for sensitive and specific detection using a standard UV-Vis detector. The development of a stability-indicating method is critical, as it provides assurance that changes in the molecule's integrity due to environmental factors (pH, oxidation, heat) can be accurately detected and quantified.[3][4]
Materials and Instrumentation
Reagents and Chemicals
-
This compound Reference Standard (Purity >99%)
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Methanol, HPLC Grade
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% Solution, AR Grade
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Analytical Balance (5-decimal place)
-
pH Meter
-
Class A Volumetric Glassware
-
Sonicator
-
Vortex Mixer
-
Membrane Filters (0.45 µm, Nylon or PTFE)
-
Water bath or dry bath incubator
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below. This configuration was chosen to provide a balance between resolution, sensitivity, and analysis time.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase (Acetonitrile:Water, 65:35, v/v) |
Causality Behind Choices:
-
C18 Column: The standard choice for moderately non-polar compounds like the analyte, offering robust retention based on hydrophobic interactions.
-
Acetonitrile/Water Mobile Phase: Acetonitrile provides good elution strength and lower viscosity compared to methanol, resulting in better efficiency and lower backpressure. The 65:35 ratio was empirically determined to achieve a retention time of approximately 4-6 minutes, allowing for sufficient resolution from the void volume and any early-eluting impurities.
-
Detection at 254 nm: This wavelength is commonly used for aromatic compounds and provides a strong signal for the dichlorophenyl chromophore, ensuring high sensitivity.
-
30 °C Column Temperature: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes by controlling the thermodynamics of partitioning.
Preparation of Solutions
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve completely.
-
Allow the solution to return to room temperature and make up the volume to the mark with diluent. Mix thoroughly.
Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution should be freshly prepared.
Sample Preparation
-
Accurately weigh a quantity of the sample powder equivalent to 25 mg of the active ingredient.
-
Transfer it to a 25 mL volumetric flask.
-
Follow steps 1.3 and 1.4 from the Standard Stock Solution preparation. This yields a 1000 µg/mL sample stock solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with the diluent, and mix.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol
The method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.
System Suitability Test (SST)
Before any sample analysis, the chromatographic system's performance is verified. Five replicate injections of the Working Standard Solution (100 µg/mL) are made.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity: Forced Degradation Studies
Forced degradation studies are essential to demonstrate that the analytical method can resolve the main peak from any degradation products, thus proving it is stability-indicating.[5][6] A sample solution (100 µg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 5 mL of 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Treat with 5 mL of 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Treat with 5 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
Analyze all stressed samples alongside a non-stressed control. The peak purity of the analyte in the stressed samples should be evaluated using a PDA detector to confirm no co-eluting peaks. A degradation of 5-20% is considered suitable for validating the method.[5]
Linearity and Range
Prepare a series of at least five concentrations of the analyte from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
Accuracy is determined by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery is calculated. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six separate preparations of the sample at 100% of the test concentration on the same day. The % RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The % RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Experimental Workflow and Data Analysis
Calculation
The concentration of this compound in the sample is calculated using the external standard method:
Assay (% w/w) = (Aspl / Astd) × (Wstd / Vstd_dil) × (Vspl_dil / Wspl) × P
Where:
-
Aspl = Peak area of the analyte in the sample solution
-
Astd = Average peak area of the analyte in the working standard solution
-
Wstd = Weight of the reference standard (mg)
-
Wspl = Weight of the sample (mg)
-
Vstd_dil = Dilution volume for the standard (mL)
-
Vspl_dil = Dilution volume for the sample (mL)
-
P = Purity of the reference standard (%)
Conclusion
The RP-HPLC method described herein is demonstrated to be simple, rapid, specific, and reliable for the quantification of this compound. The validation results confirm that the method is linear, accurate, and precise over the specified range. Crucially, the successful separation of the analyte from its degradation products in forced degradation studies establishes the method as stability-indicating, making it a valuable tool for quality control and regulatory submissions in pharmaceutical and chemical research environments.
References
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]
-
Kondo, Y., et al. (1992). [Determination and stability studies of urea in urea creams by high-performance liquid chromatography]. Yakugaku Zasshi, 112(2), 141-5. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]
-
Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]
-
Bentham Science. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Retrieved from [Link]
-
ResearchGate. (2025). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Retrieved from [Link]
-
Česková, E., et al. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27. Retrieved from [Link]
-
Wikipedia. (n.d.). Semustine. Retrieved from [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of Ecom50 and Retention Index Models for Non-Targeted Metabolomics. Retrieved from [Link]
-
PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). DCMU. Retrieved from [Link]
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- 6. biomedres.us [biomedres.us]
Troubleshooting & Optimization
improving aqueous solubility of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea for assays
Improving Aqueous Solubility of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea for Assays
Introduction
This guide provides in-depth technical support for researchers encountering solubility challenges with this compound and structurally similar compounds in aqueous assay environments. Phenylurea-based compounds, particularly those with halogenated moieties, often exhibit poor water solubility due to their lipophilic nature. This document offers a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, ensuring the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: The Root Cause: Physicochemical Properties
The primary reason for the poor aqueous solubility of this compound is its chemical structure. The molecule contains two chlorinated phenyl rings, which are highly hydrophobic (water-repelling). While the urea group provides some polarity, it is insufficient to overcome the lipophilicity of the rest of the molecule.
Similar dichlorophenyl urea compounds, such as Diuron, are known to be very slightly soluble in water. A related compound, 1-(3,4-dichlorophenyl)-1-hydroxyurea, has a predicted octanol-water partition coefficient (LogP) of 2.78, indicating it is significantly more soluble in lipids than in water.[1] This inherent hydrophobicity is the fundamental barrier to achieving solubility in aqueous buffers used for most biological assays. When a compound dissolved in an organic solvent like DMSO is introduced into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution, leading to precipitation.[2][3]
Q2: What is the recommended first-line approach for solubilizing this compound for in vitro assays?
A2: The DMSO Stock Solution Method
The industry-standard and most recommended initial approach is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your final assay medium.[4][5]
Causality: DMSO is a powerful, aprotic polar solvent capable of dissolving a vast range of both polar and nonpolar compounds.[4] By creating a concentrated stock (e.g., 10-50 mM) in pure DMSO, you ensure the compound is fully solubilized before the critical dilution step. This minimizes the risk of starting with undissolved compound, which is a common source of error.[6]
-
Calculation: Determine the mass of your compound needed. For a 10 mM stock of a compound with a molecular weight of 251.1 g/mol (approximate for this compound), you would weigh 2.511 mg to dissolve in 1 mL of DMSO.
-
Weighing: Accurately weigh the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of high-purity, sterile DMSO.[4]
-
Mixing: Vortex the tube gently but thoroughly until the solid is completely dissolved. Visual inspection against a light source is critical.[4]
-
Assisted Solubilization (If Needed): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be used, but must be done with caution as heat can degrade sensitive compounds.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the DMSO stock over time.[5][7] Store at -20°C or -80°C.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: Troubleshooting Precipitation Upon Dilution
This is the most common failure point and indicates that the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit in that specific medium.[2] A clear DMSO stock does not guarantee solubility after dilution.[2]
The following decision tree provides a systematic approach to resolving this issue.
Step-by-Step Actions:
-
Verify Final DMSO Concentration: High concentrations of DMSO can sometimes increase the risk of precipitation for certain molecules, in addition to causing cellular toxicity.[2] While counterintuitive, the goal is to keep the DMSO concentration as low as possible while maintaining compound solubility. The generally accepted maximum for most cell-based assays is 0.5%, with some robust lines tolerating up to 1%.[8][9]
-
Determine Maximum Aqueous Solubility: Your target concentration may simply be too high. You must experimentally determine the kinetic solubility limit in your final assay buffer.
-
Protocol: Prepare serial dilutions of your compound in the assay buffer.
-
Incubate under the exact assay conditions (time, temperature).
-
Visually inspect for precipitation or use an instrument like a nephelometer to quantify turbidity.[2] The highest concentration that remains clear is your working maximum.
-
-
Optimize the Dilution Method: Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, perform a stepwise or serial dilution.[7] This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Examine Buffer Components: Proteins, such as serum albumin, can either help solubilize a compound by binding to it or, in some cases, contribute to precipitation. Test the solubility of your compound in buffer with and without serum (or other key components) to diagnose any interactions.[2]
Q4: Are there alternatives to DMSO if it's causing toxicity or interfering with my assay?
A4: Advanced and Alternative Solubilization Strategies
If DMSO proves problematic, or if solubility remains an issue even with optimized protocols, several alternative strategies can be employed.
Other organic solvents can be used, but each carries its own toxicity profile. Their primary utility is often in combination with other techniques.
| Solvent | Max Recommended Assay Conc. (Cell-based) | Notes |
| DMSO | 0.1% - 0.5% [9][10] | Gold standard; some cell lines are sensitive.[11] Can affect cell cycle and differentiation.[12] |
| Ethanol | ~0.1% - 0.5% | Can be more toxic than DMSO for some cells; volatile. |
| Methanol | <0.1% | Generally more toxic than ethanol. |
| Dimethylformamide (DMF) | <0.1% | Effective solvent but generally more toxic than DMSO.[13] |
This table summarizes generally accepted limits; it is critical to determine the specific tolerance of your experimental system.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[14][15][16][17]
Mechanism of Action: The hydrophobic compound ("guest") sits inside the hydrophobic pocket of the cyclodextrin ("host"), while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve readily in aqueous media.[15]
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[14][16]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution.
-
Complexation: Mix vigorously. This process can be aided by sonication or overnight rotation at room temperature to allow for the formation of the inclusion complex.
-
Sterilization: Filter the final solution through a 0.22 µm filter to ensure sterility before use in assays.
-
Control: It is essential to include a "vehicle control" in your experiment containing the same concentration of HP-β-CD without your compound to account for any effects of the cyclodextrin itself.
References
-
Miletic, T., Kyriakos, K., & Douroumis, D. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Gould, S., & Scott, R. C. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Miletic, T., Kyriakos, K., & Douroumis, D. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Todkar, S., et al. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. [Link]
-
Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. [Link]
-
Faria, G., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]
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Various Authors. (2020). How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. Quora. [Link]
-
Un-nem, N., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Royal Society of Chemistry. [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
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Various Authors. (2013). Making a stock solution for my drug using DMSO. BioTechniques. [Link]
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The Cell Culture Dish. (n.d.). What do you think about alternatives to DMSO for cell therapy applications?. The Cell Culture Dish. [Link]
-
Various Authors. (2021). Alternatives to DMSO? Acetonitrile in biology?. Reddit. [Link]
-
Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Ataman Kimya. [Link]
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Various Authors. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-(3,4-Dichlorophenyl)-1-Hydroxyurea: A Key Pesticide Intermediate. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. [Link]
-
AERU, University of Hertfordshire. (2025). 3,4-dichlorophenyl urea. AERU. [Link]
-
YouTube. (2025). Dilution Formula: Creating 75% dilution from 99.9% DMSO. YouTube. [Link]
-
Li, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
AStudy on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical Research and Applications. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. PubChem. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. Hycult Biotech. [Link]
-
New England Biolabs. (2018). Quick Tips - What do I do if my master mix has a precipitate?. YouTube. [Link]
-
PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. PubChem. [Link]
-
Cheméo. (n.d.). N-(2-chloroethyl)-n'-[1-(4-fluorophenyl)cyclohexyl]urea. Cheméo. [Link]
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Technical Support Center: Stability of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea (CAS 15145-37-6). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in common experimental solvents like DMSO and aqueous cell culture media. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.
Introduction to this compound
This compound belongs to the class of chloroethylureas, which are recognized for their biological activities, often stemming from their ability to act as alkylating agents. The reactive 2-chloroethyl group is key to its mechanism of action but also the primary reason for its potential instability under certain conditions. Understanding and managing this stability is paramount for obtaining reliable and meaningful experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary stability concerns for this compound in a laboratory setting?
A1: The main stability concern for this compound is the reactivity of the 2-chloroethyl group. This group can undergo nucleophilic substitution reactions, particularly hydrolysis in aqueous environments like cell culture media. This degradation will reduce the effective concentration of the active compound over time, potentially leading to an underestimation of its potency in biological assays. In DMSO, while generally more stable, long-term storage and handling conditions can still impact its integrity.
Q2: How should I prepare and store a stock solution of this compound in DMSO?
A2: Proper preparation and storage of your DMSO stock solution are critical for maintaining the compound's integrity.
Recommended Storage and Handling of DMSO Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | DMSO is hygroscopic and absorbed water can decrease the solubility and stability of the compound.[1] |
| Concentration | Prepare a concentrated stock (e.g., 10-20 mM) | Minimizes the volume of DMSO added to your aqueous experimental system, reducing solvent-induced artifacts. |
| Storage Temperature | -20°C or -80°C | Low temperatures significantly slow down potential degradation reactions.[2] |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can introduce moisture and potentially degrade the compound.[2] |
| Container | Tightly sealed glass vials | Prevents absorption of atmospheric moisture and potential reactions with plastic containers.[3] |
| Light Exposure | Store in the dark (amber vials or wrapped in foil) | Protects against potential photodegradation. |
dot
Caption: Workflow for preparing and storing a DMSO stock solution.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into an aqueous buffer or medium is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Vortexing During Addition: Gently vortex or swirl the medium while adding the DMSO stock to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Lowering Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity.[4]
Q4: How stable is this compound in my cell culture medium at 37°C?
A4: The stability in aqueous media is compound-specific and influenced by the medium's composition (e.g., pH, presence of nucleophilic species). Chloroethylureas are susceptible to hydrolysis, which is likely the primary degradation pathway.[5] The rate of this degradation is temperature-dependent.
Experimental Protocol: Empirical Determination of Compound Stability in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your chosen cell culture medium. The primary analytical technique recommended is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.[6][7]
Objective: To determine the degradation rate of the compound in cell culture medium at 37°C over a typical experiment duration.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes or vials
-
Incubator at 37°C
-
HPLC or LC-MS system
Procedure:
-
Prepare a fresh stock solution of the compound in DMSO (e.g., 10 mM).
-
Spike the compound into pre-warmed (37°C) cell culture medium to your final working concentration. Prepare a sufficient volume for all time points.
-
Immediately take the T=0 sample:
-
Withdraw an aliquot (e.g., 1 mL).
-
Quench any potential degradation by adding a suitable organic solvent (e.g., acetonitrile) and/or freezing immediately at -80°C. This will be your baseline concentration.
-
-
Incubate the remaining medium at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) following the same quenching procedure as the T=0 sample.
-
Analyze all samples by HPLC or LC-MS to quantify the remaining concentration of the parent compound.
-
Plot the concentration of the compound versus time to determine the degradation profile.
dot
Caption: Experimental workflow for determining compound stability.
Q5: What are the likely degradation products of this compound in aqueous media?
A5: The primary degradation pathway is expected to be hydrolysis of the 2-chloroethyl group to a hydroxyethyl group. This reaction would result in the formation of 1-(2-Hydroxyethyl)-3-(3,4-dichlorophenyl)urea. This transformation eliminates the alkylating activity of the molecule. Other degradation pathways involving the urea linkage are also possible under certain pH conditions.[8]
dot
Caption: Postulated primary degradation pathway in aqueous media.
Safety and Handling Precautions
As a chloroethylurea derivative, this compound should be handled as a potentially hazardous and cytotoxic compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling the solid compound and its solutions.
-
Handling: Handle the compound in a chemical fume hood to avoid inhalation of the powder.
-
Waste Disposal: Dispose of all waste contaminated with the compound according to your institution's guidelines for cytotoxic waste.[7]
By following these guidelines and, where necessary, empirically determining the stability of this compound under your specific experimental conditions, you can ensure the accuracy and reliability of your research findings.
References
- Lown, J. W., & S. M. S. Chauhan. (1981). Synthesis and reactions of 2-chloroethylureas with DNA. Journal of Medicinal Chemistry, 24(3), 270-279.
- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Captiv
- BenchChem. (2025). Technical Support Center: Assessing Compound Stability in Cell Culture Media.
- BenchChem. (2025). Application Note: Evaluating the Stability of "Compound c9" in Culture Media.
- Wang, M., et al. (2019). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 998-1008.
- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?
- Montgomery, J. A., et al. (1975). Structure-activity relations of (2-chloroethyl)nitrosoureas. 1. Deuterium isotope effects in the hydrolysis of 1-(2-chloroethyl)-1-nitrosoureas: evidence for the rate-limiting step. The Journal of Organic Chemistry, 40(13), 1923-1927.
- Khattak, S. F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008.
- HSE. (2024). Safe handling of cytotoxic drugs in the workplace.
- LGC Group. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 352823, 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea.
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
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- 2. captivatebio.com [captivatebio.com]
- 3. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 4. quora.com [quora.com]
- 5. Metabolism of the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
Technical Support Center: Synthesis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yields and overcoming common experimental hurdles. The information herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.
Introduction: The Synthetic Challenge
This compound is a key chemical intermediate. Its synthesis, while straightforward in principle, presents several challenges that can impact yield and purity. The most common route involves the nucleophilic addition of 3,4-dichloroaniline to 2-chloroethyl isocyanate. This guide provides a detailed protocol, a comprehensive troubleshooting section, and answers to frequently asked questions to navigate the complexities of this synthesis.
Core Synthesis Protocol: A Validated Approach
This section outlines a standard, reliable protocol for the synthesis of this compound.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dichloroaniline (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of aniline).
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes to ensure anhydrous conditions, which is critical for preventing side reactions.[1][2]
-
Reagent Addition: Cool the stirred solution of 3,4-dichloroaniline to 0-5 °C using an ice bath. Add a solution of 2-chloroethyl isocyanate (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30-45 minutes. The slight excess of isocyanate ensures the complete consumption of the aniline.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3,4-dichloroaniline spot has disappeared. A typical eluent system is 30% ethyl acetate in hexanes.
-
Work-up: Once the reaction is complete, reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash with cold water, and then a small amount of cold diethyl ether to remove any unreacted isocyanate.
-
Drying & Recrystallization: Dry the crude product under vacuum. For higher purity, recrystallize the product from a suitable solvent system such as ethanol/water or acetonitrile.[1]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
dot
Caption: Troubleshooting Decision Tree for Synthesis.
Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?
-
Potential Cause 1: Reagent Quality. The 2-chloroethyl isocyanate is highly reactive and can degrade upon storage, especially if exposed to moisture. 3,4-dichloroaniline can oxidize and darken over time.
-
Recommended Solution:
-
Verify Isocyanate Activity: If possible, run a quick NMR or IR spectrum of the 2-chloroethyl isocyanate to check for the characteristic isocyanate peak (~2250-2270 cm⁻¹ in IR).
-
Purify Aniline: If the 3,4-dichloroaniline is discolored, consider recrystallizing it or purifying it by column chromatography before use.
-
Anhydrous Solvents: Ensure your THF is truly anhydrous. Use a freshly opened bottle of solvent or dry it using appropriate methods (e.g., distillation over sodium/benzophenone).
-
-
Potential Cause 2: Moisture Contamination. Water will rapidly react with the isocyanate to form an unstable carbamic acid, which decomposes to 2-chloroethylamine and CO₂. This amine can then react with another molecule of isocyanate to form an unwanted symmetrical urea, consuming your reagent.
-
Recommended Solution:
-
Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use. Assemble the apparatus while hot and cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction time.
-
Q2: I see a significant amount of a high-melting, insoluble white solid in my crude product. What is it?
-
Potential Cause: Formation of Symmetrical Bis(3,4-dichlorophenyl)urea. This is a common side product. It forms when 3,4-dichloroaniline reacts with an isocyanate generated in situ from another molecule of the aniline, often facilitated by trace impurities or side reactions if using phosgene equivalents.[2]
-
Recommended Solution:
-
Control Stoichiometry: Ensure you are not adding a significant excess of the aniline.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the isocyanate addition. This slows the rate of potential side reactions.
-
Purification: This bis-urea byproduct is typically much less soluble in common organic solvents than the desired product. It can often be removed by careful recrystallization. Try dissolving the crude product in a minimal amount of hot ethanol or acetone; the desired product should dissolve while the bis-urea remains largely insoluble and can be filtered off.
-
Q3: The reaction seems to stall and never reaches completion according to TLC analysis.
-
Potential Cause 1: Insufficient Reaction Time or Temperature. While the initial reaction is exothermic, it may require extended stirring at room temperature to proceed to completion.
-
Recommended Solution:
-
Extend Reaction Time: Allow the reaction to stir for up to 24 hours at room temperature.
-
Gentle Warming: If the reaction is still incomplete, you can gently warm the mixture to 40-50 °C for a few hours. Monitor carefully by TLC to avoid decomposition.
-
-
Potential Cause 2: Poor Mixing. If the reaction is run at a high concentration, the product may begin to precipitate, preventing unreacted starting materials from interacting.
-
Recommended Solution:
-
Increase Solvent Volume: Add more anhydrous THF to ensure all components remain in solution for the duration of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Are there safer alternatives to handling 2-chloroethyl isocyanate directly?
Yes. Isocyanates are toxic and potent lachrymators. You can generate the isocyanate in situ. A common method involves the reaction of 2-chloroethylamine hydrochloride with a phosgene equivalent like triphosgene or diphosgene in the presence of a non-nucleophilic base (e.g., triethylamine).[3][4] However, this adds complexity and requires strict control to avoid the formation of other byproducts. Another approach is to use a carbamate intermediate, formed by reacting the amine with a chloroformate, which can then react with the second amine to form the urea.[4]
Q2: What is the best way to purify the final product?
Recrystallization is the most effective and scalable method.[1] A good starting point is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly. Acetonitrile is also reported as a good solvent for recrystallizing similar urea compounds.[1] If recrystallization fails to remove a persistent impurity, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.
Q3: Can this reaction be scaled up?
Yes, but with caution. The reaction is exothermic, especially during the addition of the isocyanate. When scaling up, you must ensure adequate heat dissipation. This can be achieved by:
-
Using a larger reaction vessel to increase the surface area-to-volume ratio.
-
Employing a more robust cooling system (e.g., a cryostat instead of an ice bath).
-
Slowing down the rate of addition of the isocyanate solution significantly.
Process Optimization Parameters
The following table summarizes key parameters and their expected impact on reaction yield and purity.
| Parameter | Range/Condition | Effect on Yield | Effect on Purity | Rationale & Key Insights |
| Temperature | 0°C to 50°C | Optimal yield typically at RT after initial cooling. | Higher temps (>50°C) can increase side reactions. | Low temperature during addition minimizes byproduct formation. Room temperature provides sufficient energy for reaction completion. |
| Solvent | THF, Acetonitrile, Dichloromethane | High | High | Aprotic, anhydrous solvents are essential to prevent reaction with the isocyanate. THF is excellent for solubility. |
| Stoichiometry | 1.0 to 1.1 eq. of Isocyanate | Increases with slight excess of isocyanate. | Decreases with large excess, complicating purification. | A slight excess of the isocyanate ensures full conversion of the more valuable aniline starting material. |
| Reaction Time | 4 to 24 hours | Increases with time up to a plateau. | Generally unaffected unless decomposition occurs. | Monitor by TLC to determine the optimal time and avoid unnecessary extensions that could lead to product degradation. |
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
dot
Caption: Step-by-step synthesis workflow diagram.
References
-
Anticancer Research (1996). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Provides context on the synthesis of related chloroethyl urea compounds. [Link]
- Google Patents (RU2192413C1).Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.
-
ResearchGate (2024). Proline-derived dichlorophenyl-substituted urea as catalyst for “on-water” asymmetric addition reactions of oxoindoles to nitroolefins. Discusses the synthesis and application of dichlorophenyl-substituted ureas. [Link]
-
Wikipedia. Semustine. Outlines the synthesis of related N-Nitrosourea compounds, which share the chloroethyl urea backbone. [Link]
-
ScienceDirect (2025). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Provides chemical structures and context for related chloroethyl urea compounds. [Link]
- Google Patents (US20190169116A1).Process for preparation of carmustine. Describes alternative reagents to phosgene for creating the urea linkage, such as 1,1'-carbonyldiimidazole (CDI).
-
PMC, NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Provides a comprehensive overview of urea synthesis methodologies, including the use of phosgene, isocyanates, and safer alternatives like CDI. [Link]
-
MDPI (2020). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Details the use of triphosgene for the in situ generation of an aryl isocyanate from an amine. [Link]
- Google Patents (WO2019016828A1).Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. Discusses the synthesis of complex molecules containing a dichlorophenyl group.
-
Organic Chemistry Portal. N-Substituted Ureas and Thioureas in Biginelli Reaction. Provides general context on reactions involving urea derivatives. [Link]
- Google Patents (US2663731A).Purification of urea.
-
Advanced Science (2025). Activity-Selectivity Trends in Electrochemical Urea Synthesis. Discusses modern approaches to urea synthesis. [Link]
-
Semantic Scholar (2024). Proline-derived dichlorophenyl-substituted urea as catalyst for “on-water” asymmetric addition reactions of oxoindoles to nitroolefins. Another source for the 2024 ResearchGate paper on dichlorophenyl ureas. [Link]
-
ResearchGate (2025). Synthesis and Properties of 1,3-Disubstituted Ureas. Discusses various synthetic methods for urea compounds, including the use of isocyanates. [Link]
- Google Patents (WO2001004115A2).Novel process for synthesis of heteroaryl-substituted urea compounds.
Sources
- 1. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - chemicalbook [chemicalbook.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea Experiments
Welcome to the technical support center for researchers utilizing 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea. This guide, structured in a question-and-answer format, is designed to help you navigate and resolve common experimental inconsistencies. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and reproducibility of your results.
Section 1: Compound Integrity and Handling
Inconsistencies in experimental outcomes often originate from the handling and integrity of the compound itself. This compound, as a chloroethyl urea derivative, possesses inherent chemical properties that require careful consideration.
Question 1: We are observing significant variability in the potency (e.g., IC50 values) of our compound between different experimental batches. What could be the cause?
Answer: Batch-to-batch variability is a frequent issue with reactive compounds like this compound. The primary culprits are often purity, solubility, and stability.
-
Purity: Minor impurities from the synthesis process can have significant biological effects. For instance, residual starting materials or side-reaction products may have their own cytotoxic or modulatory activities. It is crucial to have a consistent purity profile for your compound. We recommend obtaining a Certificate of Analysis (CoA) for each batch and performing your own quality control checks.
-
Solubility: This compound is predicted to have low water solubility. Inconsistent dissolution can lead to variations in the actual concentration of the compound in your experiments. Ensure you have a validated and consistent procedure for preparing your stock solutions. Sonication or gentle warming may be necessary, but be cautious as this can also accelerate degradation.
-
Stability: Chloroethyl urea derivatives can be unstable, particularly in aqueous solutions and under physiological conditions.[1] The chloroethyl group is a reactive moiety that can lead to degradation over time. Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Recommended Action Plan:
-
Verify Purity: Use High-Performance Liquid Chromatography (HPLC) to check the purity of each batch. Compare the chromatograms to identify any new or different impurity peaks.
-
Standardize Solubilization: Develop a standard operating procedure (SOP) for dissolving the compound. This should specify the solvent, concentration, mixing method, and any physical assistance like sonication.
-
Assess Stability: Conduct a simple stability study by incubating the compound in your experimental media for the duration of your longest assay and then analyzing it by HPLC to check for degradation products.
Question 2: Our compound seems to lose activity when stored. What are the optimal storage conditions?
Answer: The stability of this compound is critical for reproducible results.
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or lower.
-
Stock Solutions: Stock solutions in an anhydrous organic solvent like DMSO are generally more stable than aqueous solutions. We recommend preparing small aliquots of your stock solution to avoid repeated freeze-thaw cycles and storing them at -80°C. Before use, allow the aliquot to come to room temperature slowly and vortex gently to ensure it is fully dissolved.
Question 3: We are having trouble dissolving the compound in our aqueous cell culture media. What do you recommend?
Answer: Due to its lipophilic nature, this compound can be challenging to dissolve in aqueous media.
-
Primary Solvent: The standard approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Working Dilutions: Subsequently, this stock solution can be diluted into your aqueous experimental media. When diluting, it is crucial to add the stock solution to the media while vortexing to ensure rapid and even dispersion, preventing precipitation.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your media as low as possible (typically <0.5% v/v) and consistent across all experimental conditions, including vehicle controls.
Section 2: In Vitro Assay Variability
Even with a well-characterized compound, inconsistencies can arise from the biological system itself.
Question 4: We are seeing different responses to the compound in what should be the same cell line. Why is this happening?
Answer: The cellular context is a dynamic variable that can significantly impact experimental outcomes.
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and free from mycoplasma contamination. Cell lines can drift genetically and phenotypically over time with increasing passage numbers. We recommend using cells within a consistent and low passage number range for all experiments.
-
Cell Density and Growth Phase: The sensitivity of cells to a cytotoxic agent can vary with their density and growth phase. Standardize your seeding densities and treatment protocols to ensure cells are in the exponential growth phase when the compound is added.
-
Media Components: Components in the cell culture media, such as serum proteins, can bind to the compound, reducing its effective concentration. Use the same batch of serum for a set of experiments to minimize this variability.
Experimental Workflow for Consistent In Vitro Assays:
Caption: Standardized workflow for in vitro cell-based assays.
Section 3: Inconsistent Mechanism of Action Readouts
Understanding the molecular mechanism of this compound is key to interpreting your results. Variability in these readouts can be perplexing.
Question 5: We are seeing inconsistent effects on the cell cycle. Sometimes we see a G0/G1 arrest, and other times a G2/M arrest. What could explain this?
Answer: The cell cycle effects of chloroethyl ureas can be concentration-dependent and influenced by the specific cellular context.[2][3]
-
Concentration Dependence: At lower concentrations, the compound might induce a specific cell cycle checkpoint arrest (e.g., G0/G1). At higher concentrations, more widespread cellular damage could trigger a different checkpoint (e.g., G2/M) or lead to apoptosis. It is crucial to perform a detailed dose-response analysis of the cell cycle effects.
-
Target Protein Expression: The mechanism of action of related compounds involves the alkylation of proteins such as thioredoxin-1 and β-tubulin.[2][4][5] The relative expression levels of these target proteins in your cell line can influence the predominant cell cycle phenotype. For example, high levels of β-tubulin might make the cells more susceptible to a G2/M arrest.
-
Time Dependence: The cell cycle arrest profile can change over time. An early G0/G1 arrest might be followed by entry into apoptosis or a later G2/M block. A time-course experiment is highly recommended.
Signaling Pathway Implicated in Chloroethyl Urea Action:
Caption: Potential signaling pathways affected by the compound.
Section 4: In Vivo Study Discrepancies
Translating in vitro findings to in vivo models introduces new layers of complexity and potential for variability.
Question 6: We are observing inconsistent tumor growth inhibition in our mouse xenograft studies. What factors should we investigate?
Answer: In vivo efficacy is influenced by a multitude of factors beyond the compound's intrinsic activity.
-
Formulation and Bioavailability: The low aqueous solubility of this compound makes formulation for in vivo administration critical. An inappropriate vehicle can lead to precipitation of the compound upon injection, resulting in poor bioavailability and inconsistent tumor exposure. Consider using formulations such as solutions in PEG, suspensions in carboxymethylcellulose, or lipid-based formulations.
-
Metabolism: Chloroethyl ureas are subject to in vivo metabolism, which can either activate or inactivate the compound.[1][6] The metabolic rate can vary between different mouse strains and even between individual animals.
-
Dosing Schedule and Route of Administration: The dosing schedule and route of administration will significantly impact the pharmacokinetic and pharmacodynamic profile of the compound. Ensure that your dosing regimen is consistent and appropriate for the compound's half-life.
Table 1: Key Parameters for In Vivo Studies
| Parameter | Recommendation | Rationale |
| Formulation | Conduct a formulation screen to find a vehicle that provides a stable and consistent solution or suspension. | Ensures consistent bioavailability and avoids precipitation at the injection site. |
| Dosing | Perform a maximum tolerated dose (MTD) study to establish a safe and effective dose range. | Avoids unexpected toxicity and ensures doses are in a therapeutic window. |
| Pharmacokinetics | Conduct a preliminary pharmacokinetic study to determine the compound's half-life and tumor exposure. | Informs the optimal dosing schedule to maintain therapeutic concentrations in the tumor. |
| Animal Health | Closely monitor animal health, including body weight and clinical signs, to identify any tolerability issues. | Differentiates anti-tumor efficacy from systemic toxicity. |
Section 5: Analytical and Quality Control Issues
Robust analytical methods are the foundation of reproducible research.
Question 7: How can we confirm the identity and concentration of our compound in stock solutions?
Answer: It is essential to have validated analytical methods to ensure you are working with the correct compound at the intended concentration.
-
Identity Confirmation: Mass spectrometry (MS) is the gold standard for confirming the molecular weight of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.
-
Concentration and Purity: A quantitative HPLC method with a UV detector is a reliable way to determine the concentration and purity of your stock solutions. This involves creating a standard curve with a reference standard of known concentration.
Recommended Analytical Protocol:
-
Prepare a Calibration Curve: Prepare a series of dilutions of a certified reference standard of this compound in the same solvent as your stock solution.
-
HPLC Analysis: Analyze your calibration standards and your experimental stock solution by HPLC.
-
Quantify: Use the peak area from the chromatograms to construct a standard curve and calculate the concentration of your stock solution. The purity can be assessed by the relative area of the main peak compared to any impurity peaks.
References
-
Bouchon, B., et al. (2009). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British Journal of Cancer, 101(7), 1112–1122. [Link]
-
Fortin, S., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3469–3473. [Link]
-
Lacroix, J., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595–598. [Link]
-
Madelmont, J. C., et al. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775–791. [Link]
-
May, H. E., et al. (1979). Urinary metabolites of ring 14C-labeled 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl). Cancer Research, 39(6 Pt 1), 2265–2275. [Link]
-
Mounetou, E., et al. (2004). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 91(7), 1353–1360. [Link]
-
Poon, G. K., et al. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775–791. [Link]
-
Tofoli, F., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(16), 7696–7706. [Link]
-
Turcotte, S., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 101(7), 1123–1132. [Link]
Sources
- 1. Metabolism of the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea. Given the limited direct literature on this specific molecule, this document synthesizes data from structurally related phenylurea herbicides and chloroethyl-containing compounds to provide a robust predictive framework for your experiments. We focus on the causality behind experimental choices to empower you to design, execute, and troubleshoot your degradation studies effectively.
Section 1: Frequently Asked Questions - Predicted Degradation Pathways & Byproducts
This section addresses the most common initial questions regarding the fate of this compound in experimental and environmental systems.
Q1: What are the primary mechanisms expected to drive the degradation of this compound?
A1: Based on its chemical structure, the degradation of this compound is likely governed by three main mechanisms: chemical hydrolysis, photodegradation, and microbial degradation.
-
Chemical Hydrolysis: The urea bridge is susceptible to cleavage, particularly under acidic or basic conditions. The rate of hydrolysis for sulfonylurea herbicides, which also contain a urea-like linkage, has been shown to be highly pH-dependent.[1]
-
Photodegradation: Phenylurea compounds are known to undergo photodegradation when exposed to light, especially UV irradiation.[2] Studies on the related herbicide Diuron (N′-(3,4-Dichlorophenyl)-N,N-dimethylurea) have demonstrated its degradation under simulated sunlight.[3][4] The presence of chromophores (the dichlorophenyl ring) in the molecule makes it susceptible to absorbing light energy, leading to bond cleavage.
-
Microbial Degradation: In non-sterile environments, microorganisms are a primary driver of herbicide degradation.[5][6] Bacteria can utilize the compound as a carbon or nitrogen source, breaking it down enzymatically. Studies on other herbicides have shown that microbial communities can effectively degrade complex chlorinated aromatic compounds.[7][8]
Q2: What are the most probable initial cleavage points and the resulting primary byproducts?
A2: The most chemically labile bonds are the C-N bonds of the urea linkage and the C-Cl bond of the chloroethyl group.
-
Cleavage of the Urea Bridge: This is a very common pathway for phenylurea herbicides.[3] This cleavage can occur on either side of the carbonyl group, leading to two primary degradation products:
-
Transformation of the Chloroethyl Group: The chloroethyl moiety is a reactive alkylating agent.[9][10] It can undergo hydrolysis to form 1-(2-Hydroxyethyl)-3-(3,4-dichlorophenyl)urea . This process replaces the chlorine atom with a hydroxyl group, significantly increasing the compound's polarity. In biological systems, this group is also susceptible to enzymatic attack.[11]
Q3: What subsequent reactions or secondary byproducts should I anticipate from the primary degradation products?
A3: The primary byproducts are often not the final endpoint and can undergo further transformations. For example, 3,4-dichloroaniline can be further degraded by microorganisms, often through ring-opening pathways, though it can be more persistent than the parent compound. Intermediates like isocyanates are highly reactive and will quickly react with water to form amines or with other nucleophiles present in the medium. Further oxidation or hydroxylation of the aromatic ring can also occur, particularly during photocatalytic or microbial degradation.[12]
Predicted Degradation Pathway Diagram
The following diagram illustrates the likely degradation pathways based on the chemical principles discussed.
Caption: Predicted degradation pathways for this compound.
Table 1: Predicted Degradation Byproducts and Key Characteristics
| Compound Name | Molecular Formula | Predicted Origin | Key Analytical Feature |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | Urea Bridge Hydrolysis | Common fragment in MS, detectable by GC-MS and HPLC-UV. |
| (3,4-Dichlorophenyl)urea | C₇H₆Cl₂N₂O | Demethylation/De-ethylation | Intermediate polarity, identifiable via LC-MS.[13] |
| 1-(2-Hydroxyethyl)-3-(3,4-dichlorophenyl)urea | C₉H₁₀Cl₂N₂O₂ | Hydrolysis of Chloroethyl group | Increased polarity, shorter retention time in reverse-phase HPLC. |
| 3,4-Dichlorophenyl Isocyanate | C₇H₃Cl₂NO | Urea Bridge Hydrolysis | Highly reactive intermediate, may not be directly observed.[3] |
Section 2: Experimental Protocol - Abiotic Degradation via Chemical Hydrolysis
This protocol provides a robust framework for assessing the stability of the target compound in aqueous solutions at different pH values.
Objective: To determine the rate of hydrolysis of this compound at pH 4, 7, and 9.
Rationale: Phenylurea herbicides often exhibit pH-dependent stability.[1] Testing at acidic, neutral, and basic pH provides a comprehensive stability profile. Using sterile conditions ensures that observed degradation is due to chemical hydrolysis and not microbial activity.
Materials:
-
This compound (analytical standard grade)
-
Acetonitrile or Methanol (HPLC grade)
-
Sterile, buffered aqueous solutions:
-
pH 4.0 (e.g., 0.05 M acetate buffer)
-
pH 7.0 (e.g., 0.05 M phosphate buffer)
-
pH 9.0 (e.g., 0.05 M borate buffer)
-
-
Sterile amber glass vials with Teflon-lined caps
-
Calibrated incubator or water bath
-
HPLC-UV or LC-MS/MS system
-
Syringe filters (0.22 µm, PTFE or other compatible material)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile or methanol. Causality: Using an organic solvent ensures complete dissolution before introduction to the aqueous buffer, preventing issues with solubility.
-
Preparation of Test Solutions:
-
In triplicate for each pH, add a small volume of the stock solution to the buffered solutions in amber vials to achieve a final concentration of 10 µg/mL. The volume of organic solvent should not exceed 1% of the total volume to avoid co-solvent effects. Causality: Amber vials prevent photodegradation, ensuring that hydrolysis is the sole degradation route being studied. Triplicates are essential for statistical validity.
-
Prepare a "Time Zero" sample for each pH by immediately quenching the reaction (see Step 5).
-
-
Incubation: Seal the vials and place them in a calibrated incubator set to a constant temperature (e.g., 25°C or 50°C). Causality: Temperature control is critical as reaction rates are temperature-dependent.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each vial.
-
Sample Quenching & Preparation:
-
Immediately mix the aliquot with an equal volume of mobile phase (e.g., acetonitrile/water) to stop the hydrolysis reaction.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before analysis. Causality: Quenching halts the reaction, ensuring the measured concentration reflects the specific time point. Filtering protects the analytical column.
-
-
Analytical Quantification: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. If the reaction follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.
Section 3: Analytical Troubleshooting Guide
Q1: I am not observing any degradation of the parent compound, even after an extended period. What should I check?
A1: This suggests the compound is highly stable under your experimental conditions or there is an issue with the experimental setup.
-
Review Experimental Conditions: Is the pH and temperature appropriate to induce hydrolysis? Some compounds are extremely stable at neutral pH and ambient temperature. Consider accelerating the degradation by increasing the temperature (e.g., to 50°C) or moving to more extreme pH values (e.g., pH 2 or pH 11), if relevant to your research question.
-
Verify Analytical Method Sensitivity: Is your method sensitive enough to detect small changes in concentration? Perform a check by analyzing a dilution series of your standard to confirm the limit of quantification (LOQ).
-
Check for Photodegradation: If you are not using amber vials or working in the dark, photodegradation might be the dominant pathway. To isolate hydrolysis, light must be excluded.
-
Confirm Compound Identity: Ensure the standard you are using is indeed the correct compound and has not degraded prior to the experiment.
Q2: My chromatogram shows multiple unexpected peaks that I cannot identify. What is the best approach for identification?
A2: The appearance of new peaks is a positive indicator of degradation. The challenge is identification.
-
Leverage Mass Spectrometry (MS): If you are using HPLC-UV, switch to an LC-MS or LC-MS/MS system. The mass-to-charge ratio (m/z) of the unknown peaks provides the molecular weight, which is a critical piece of the puzzle. Compare the observed molecular weights to those of the predicted byproducts in Table 1.
-
Analyze Fragmentation Patterns: In MS/MS, the fragmentation pattern of a molecule is like a fingerprint. Fragment the parent compound and the unknown peaks. Look for common fragments. For instance, any byproduct containing the dichlorophenyl group should show a characteristic isotopic pattern for two chlorine atoms and produce a fragment ion corresponding to 3,4-dichloroaniline (m/z ~161).
-
Consider Isomers: Hydroxylation of the aromatic ring can occur at different positions, leading to isomers with the same mass but different retention times.
-
Synthesize or Purchase Standards: The definitive way to confirm the identity of a byproduct is to compare its retention time and mass spectrum to an authentic analytical standard.
Troubleshooting Workflow Diagram
This workflow provides a logical sequence for addressing common issues during degradation analysis.
Caption: A logical workflow for troubleshooting degradation study results.
Section 4: Safety Considerations
When handling this compound and its potential byproducts, researchers must adhere to strict safety protocols.
-
Parent Compound: As a chloroethyl urea derivative, the parent compound may act as an alkylating agent and should be treated as potentially cytotoxic and handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14][15]
-
Degradation Products: Be aware of the toxicity of potential byproducts. 3,4-dichloroaniline is a known toxicant. All waste materials should be collected and disposed of as hazardous chemical waste according to institutional guidelines.
References
- Smolecule. (2023). 1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-3-[4-(hydroxymethyl)cyclohexyl]urea.
- Lányi, I. (2008). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Journal of the Serbian Chemical Society.
-
Guoguang, L., Xiangning, J., & Xiaobai, X. (2001). Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products. Journal of Agricultural and Food Chemistry, 49(5), 2359-62. Available at: [Link]
-
May, H. E., Boose, R., & Reed, D. J. (1975). 3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl). Cancer Research, 35(6), 1491-1498. Available at: [Link]
-
Guoguang, L., et al. (2001). Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction. Semantic Scholar. Available at: [Link]
-
Lee, F. Y., & Workman, P. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775-91. Available at: [Link]
-
Singh, S., & Singh, N. (2017). Microbial degradation of herbicides. Critical Reviews in Microbiology, 43(2), 234-245. Available at: [Link]
-
ResearchGate. (2023). Analytical methodology for the determination of urea: Current practice and future trends. Available at: [Link]
-
Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32. Available at: [Link]
-
Thomas, A., et al. (2022). 1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Journal of Medicinal Chemistry. Available at: [Link]
-
Chusaksri, S., et al. (2011). Photocatalytic degradation of 3,4-dichlorophenylurea in aqueous gold nanoparticles-modified titanium dioxide suspension under simulated solar light. Journal of Hazardous Materials, 190(1-3), 930-7. Available at: [Link]
-
Gauthier, C., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology. Available at: [Link]
-
Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-88. Available at: [Link]
-
Wikipedia. (n.d.). DCMU. Available at: [Link]
-
PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. Available at: [Link]
-
Mounetou, E., et al. (2007). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British Journal of Pharmacology. Available at: [Link]
-
PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. Available at: [Link]
- Google Patents. (n.d.). RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.
- Google Patents. (n.d.). US3592741A - Method for analysis of urea.
-
Wang, Y., et al. (2022). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Toxics, 10(8), 439. Available at: [Link]
-
Cheméo. (n.d.). Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-. Available at: [Link]
-
A. Sarmah, et al. (2005). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
T. Heberer. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available at: [Link]
-
Stemmler, A. J., et al. (2000). Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. Inorganic Chemistry, 39(12), 2611-20. Available at: [Link]
-
Goon, A., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Applied Sciences, 11(21), 10459. Available at: [Link]
-
ResearchGate. (2018). Biodegradation of 1,1,1-trichloro-2,2- bis (4-chlorophenyl) ethane (DDT) by using Serratia marcescens NCIM 2919. Available at: [Link]
-
Chen, Y., et al. (2014). Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Oncology Reports, 31(2), 837-43. Available at: [Link]
-
Tran, N. Q., et al. (2020). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 11, 178. Available at: [Link]
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DCMU - Wikipedia [en.wikipedia.org]
- 5. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urinary metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocatalytic degradation of 3,4-dichlorophenylurea in aqueous gold nanoparticles-modified titanium dioxide suspension under simulated solar light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Application of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Introduction
This guide provides in-depth technical support for researchers utilizing 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea in in vivo experimental models. As a urea-based compound, its handling and application require careful consideration of its chemical properties to ensure reproducible and meaningful results. This document, structured in a question-and-answer format, addresses common challenges encountered during formulation, administration, and dosage optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Solubility
Question 1: I am having difficulty dissolving this compound for in vivo administration. What solvents are recommended?
This is a common first hurdle. Due to the dichlorophenyl and chloroethyl moieties, this compound is expected to be highly lipophilic and poorly soluble in aqueous solutions. Direct administration in saline or PBS will likely result in precipitation and inconsistent dosing.
Recommended Strategy:
-
Primary Solvent (Organic): Begin by dissolving the compound in a minimal amount of a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is a standard choice due to its strong solubilizing power. Other options include ethanol or N,N-dimethylformamide (DMF).
-
Co-Solvent System (Vehicle): For systemic administration, the initial organic stock solution must be diluted in a vehicle to reduce toxicity. A common practice is to use a multi-component system.
Troubleshooting Steps:
-
Precipitation on Dilution: If the compound precipitates when the DMSO stock is added to an aqueous vehicle, try using an emulsifying agent or surfactant. Common choices include Tween® 80 or Cremophor® EL.
-
Warming: Gentle warming (to approximately 37°C) can aid dissolution, but always check the compound's stability at elevated temperatures first.
-
Sonication: Using a bath sonicator can help break up aggregates and improve the homogeneity of the final formulation.
Example Formulation Protocol:
-
Dissolve 10 mg of this compound in 100 µL of DMSO (to create a 100 mg/mL stock).
-
In a separate sterile tube, prepare the vehicle: 5% Tween® 80 in sterile saline.
-
While vortexing the vehicle, slowly add the DMSO stock solution dropwise to the desired final concentration. This gradual addition is critical to prevent immediate precipitation.
-
Visually inspect the final solution for any particulates. If clear, it is ready for administration.
Question 2: What is the maximum recommended concentration of DMSO for in vivo studies?
To avoid solvent-induced toxicity, which can confound experimental results, it is crucial to minimize the final concentration of DMSO. Most in vivo studies recommend keeping the final percentage of DMSO below 10%, with many researchers aiming for 5% or less in the total injected volume. Always include a vehicle-only control group in your experiments to account for any effects of the solvent system.
Dosage & Administration
Question 3: How do I determine the optimal starting dose for my in vivo efficacy studies?
Determining the initial dose requires a systematic approach, starting with a broad range and narrowing it down.
Workflow for Dose-Ranging Study:
Caption: Workflow for a typical in vivo dose-ranging study.
Step-by-Step Protocol:
-
Literature Review: Search for in vivo data on compounds with similar structures (e.g., other substituted ureas) to get a preliminary idea of a potential dose range.
-
Acute Toxicity Study:
-
Select a wide range of doses (e.g., logarithmic scale: 1 mg/kg, 10 mg/kg, 100 mg/kg).
-
Administer a single dose to small cohorts of animals (e.g., n=3 per group).
-
Observe the animals closely for signs of toxicity over 24-72 hours. This includes weight loss, changes in behavior (lethargy, agitation), and any physical signs of distress.
-
-
Determine Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.
-
Efficacy Testing: Based on the MTD, select 3-4 doses for your initial efficacy study to identify a dose that provides a therapeutic effect with minimal side effects.
Question 4: Which route of administration is most appropriate?
The choice of administration route depends on the desired systemic exposure and the target organ.
| Route | Advantages | Disadvantages | Considerations |
| Intravenous (IV) | 100% bioavailability; rapid onset. | Requires skill; potential for embolism if not fully dissolved. | Best for compounds with low oral bioavailability. Ensure the formulation is completely solubilized. |
| Intraperitoneal (IP) | Easier than IV; large surface area for absorption. | Potential for injection into organs; risk of peritonitis. | A common route for preclinical compound screening. |
| Oral (PO) | Clinically relevant; non-invasive. | Subject to first-pass metabolism; variable absorption. | Requires formulation in a vehicle suitable for gavage (e.g., corn oil, methylcellulose). |
| Subcutaneous (SC) | Slower, more sustained absorption. | Limited volume can be administered. | Useful for achieving prolonged exposure. |
The chloroethyl group suggests potential alkylating activity, making systemic routes like IV or IP common choices in preclinical cancer models to ensure broad distribution.
Mechanism & Specificity
Question 5: The 1-(2-Chloroethyl)-3-phenylurea structure is reminiscent of some known anticancer agents. What is the likely mechanism of action?
The structure strongly suggests a mechanism similar to other chloroethyl-containing ureas, such as the nitrosoureas (e.g., Carmustine, Lomustine), which are classic alkylating agents used in chemotherapy.
Proposed Mechanism of Action:
Caption: Proposed mechanism of action via bioactivation and DNA alkylation.
The key feature is the 2-chloroethyl group, which can undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This ion is a potent electrophile that can alkylate nucleophilic sites on biological macromolecules, most notably the N7 position of guanine in DNA. This can lead to DNA cross-linking, which inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Troubleshooting Unexpected Results:
-
Lack of Efficacy: If you observe no effect, consider the possibility of rapid metabolism. The dichlorophenyl group may be subject to hepatic metabolism (e.g., hydroxylation followed by glucuronidation), leading to rapid clearance. Consider measuring plasma levels of the compound over time (pharmacokinetics) to confirm adequate exposure.
-
Off-Target Toxicity: If unexpected toxicity occurs at low doses, it could be due to the non-specific reactivity of the chloroethyl group with other cellular components, such as proteins and RNA.
References
-
Title: Best practices for the use of DMSO in in vivo studies Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Carmustine (BCNU) Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: The Mechanism of Action of the Chloroethylnitrosoureas Source: Cancer Research (Journal) URL: [Link]
preventing 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea precipitation in buffers
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A Guide to Preventing Precipitation in Experimental Buffers
Welcome to the technical support and troubleshooting center. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in the laboratory: the precipitation of urea-based small molecules in aqueous buffers.
While the query specifically mentioned 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, this compound is not widely documented in publicly available literature, making it difficult to provide specific physicochemical data. Therefore, this guide will focus on the broader class of substituted phenyl-urea compounds, addressing the fundamental principles and strategies to prevent their precipitation. The techniques described here are widely applicable to many poorly soluble organic molecules encountered in research.
Frequently Asked Questions (FAQs)
Q1: Why did my urea-based compound precipitate when I diluted it from a DMSO stock into my aqueous buffer?
A: This is a classic solubility problem driven by a drastic change in solvent polarity. Many organic compounds, including substituted ureas, are highly soluble in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) but have very low solubility in water.[1][2] When you add a small volume of your concentrated DMSO stock to a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a predominantly aqueous environment.[3] If the final concentration of your compound exceeds its maximum solubility in that buffer, it will "crash out" or precipitate.[1] This issue is related to kinetic solubility—the compound doesn't have enough time or the right conditions to achieve a stable dissolved state in the new environment.[1]
Q2: What is the maximum concentration of DMSO I can use in my experiment without causing artifacts?
A: There is no single answer, as the tolerance to DMSO varies greatly depending on the biological system (e.g., cell type, enzyme, organism). However, a widely accepted industry standard for most cell-based assays is to keep the final DMSO concentration between 0.1% and 0.5% .[1] Concentrations above 1% can lead to cellular toxicity, altered gene expression, or other off-target effects that can confound experimental results.[1] It is crucial to run a vehicle control (buffer with the same final DMSO concentration but without your compound) to assess the impact of the solvent on your specific assay.
Q3: How does the pH of my buffer affect the solubility of a urea-based compound?
A: The urea functional group itself is generally considered neutral, but its solubility can be influenced by the overall pH of the solution, especially if other ionizable groups are present on the molecule.[4] Urea is most stable in a pH range of 4-8.[5] Although pure urea in water is close to neutral (pH ~7-8), the substituents on the phenyl ring and other parts of the molecule can have their own pKa values.[6][7] If your compound has acidic or basic moieties, its charge state—and therefore its solubility—will change with pH. For many compounds, the neutral form is less soluble than the ionized form. It is essential to buffer your solution to a pH where the compound is most soluble and stable.
Q4: How can I determine the aqueous solubility of my specific compound if no data is available?
A: If solubility data is not available from the supplier or in the literature, you can determine it experimentally using methods like the shake-flask method.[8] In this technique, an excess amount of the compound is added to your specific assay buffer and agitated (e.g., on a shaker) for 24-48 hours to ensure it reaches equilibrium. Afterward, the solution is centrifuged or filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear supernatant is then quantified using an analytical method such as HPLC-UV or LC-MS.[8]
Troubleshooting Guide: A Step-by-Step Approach to Solving Precipitation
Encountering precipitation can be frustrating. This logical workflow will help you diagnose the cause and find a solution.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a DMSO Stock Solution
Proper preparation of the initial stock solution is critical to prevent issues downstream.[9][10][11]
-
Weighing: Accurately weigh the desired amount of your solid compound using an analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gentle warming (to 30-40°C) or sonication in a water bath can aid dissolution.[12]
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates. If left standing, no crystals should form.[12]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[12]
Protocol 2: Preparing the Working Solution (Preventing "Crash Out")
The dilution step is where precipitation most often occurs. The key is to avoid creating localized areas of high concentration in the aqueous buffer.[8]
-
Buffer Preparation: Ensure your final assay buffer is prepared correctly, pH-adjusted, and filtered. Bring the buffer to the experimental temperature (e.g., room temperature or 37°C).[13]
-
Serial Dilution (Recommended): Instead of a single large dilution (e.g., 1:1000), perform a stepwise or serial dilution.
-
First, make an intermediate dilution of your DMSO stock into the assay buffer.
-
Then, perform the final dilution from this intermediate stock.
-
-
Mixing Technique: The most critical step. Add the small volume of DMSO stock directly into the vortex of the larger volume of assay buffer. This rapid, turbulent mixing ensures the compound disperses quickly and prevents localized supersaturation.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is consistent across all experimental and control samples.[1]
Protocol 3: Using Cyclodextrins to Enhance Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing the compound's apparent solubility.[16][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]
-
Determine Optimal Ratio: The ideal drug-to-cyclodextrin ratio must be determined empirically. Start by testing a range of HP-β-CD concentrations (e.g., 1-10% w/v) in your assay buffer.
-
Preparation of Cyclodextrin-Containing Buffer: Dissolve the desired amount of HP-β-CD in your assay buffer. This may require gentle heating and stirring. Ensure it is fully dissolved before use.
-
Compound Addition: Prepare your working solution by diluting the DMSO stock into the pre-prepared cyclodextrin-containing buffer, using the vigorous mixing technique described in Protocol 2.
-
Validation: Always confirm that the cyclodextrin itself does not interfere with your assay by running a "cyclodextrin + vehicle" control.
| Solubilization Strategy | Mechanism of Action | Typical Concentration | Considerations |
| Co-solvents (e.g., DMSO) | Increases the solvent's capacity to dissolve non-polar compounds.[18] | 0.1% - 1.0% (Assay Dependent) | Can cause cell toxicity or interfere with the assay at higher concentrations.[1] |
| pH Adjustment | Ionizes the compound, increasing its interaction with polar water molecules. | Buffer to pH > pKa (for acids) or pH < pKa (for bases) | Compound must be stable at the adjusted pH; buffer must be compatible with the assay.[5] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic drug.[14][15][16][] | 1% - 10% (w/v) | Can potentially interfere with the assay; requires validation. |
| Surfactants (e.g., Tween-20) | Forms micelles that can solubilize hydrophobic compounds. | 0.01% - 0.1% | Can denature proteins or disrupt cell membranes; may interfere with assay. |
Logical Relationships in Solution Preparation
This diagram illustrates the decision-making process for preparing a stable working solution from a solid, poorly soluble compound.
Caption: Workflow for preparing experimental solutions.
References
- Urea Solubility In Organic Solvents Revealing - jinjiang melamine. (n.d.).
- Technical Support Center: Preventing Small Molecule Inhibitor Precipitation in Aqueous Solutions - Benchchem. (n.d.).
- Solving Urea's Solubility Problem - ChemistryViews. (2018, April 3).
- Urea – applications, properties and significance in industry. (2025, January 22).
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
- Table 3 Urea surfactants solubility, free energy of solution G s and... - ResearchGate. (n.d.).
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
- Urea - chemeurope.com. (n.d.).
- Best Practices For Stock Solutions - FasterCapital. (n.d.).
- Urea - Sciencemadness Wiki. (2022, July 10).
- Troubleshooting | BioAssay Systems. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
- How to prevent "Antibacterial agent 102" precipitation in assays - Benchchem. (n.d.).
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14).
- 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR. (n.d.).
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10).
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam. (n.d.).
- 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18).
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
- 3.3: Preparing Solutions - Chemistry LibreTexts. (2022, August 8).
- Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (n.d.).
- Stability of urea in solution and pharmaceutical preparations - PubMed. (n.d.).
- Urea pH in Water: What You Need to Know. (n.d.).
- How Does Urea Affect PH Levels? - Chemistry For Everyone - YouTube. (2025, June 1).
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. (n.d.).
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23).
Sources
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- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
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Technical Support Center: Scale-Up Synthesis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea. As a substituted phenylurea, this compound and its analogs are of interest for their potential biological activities, often explored in medicinal chemistry and antineoplastic research.[1][2][3][4] The transition from bench-scale synthesis to larger, pilot-plant, or manufacturing scales introduces significant challenges that can impact yield, purity, and safety. This document provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure a robust and scalable process.
Synthesis Overview and Core Mechanism
The most common and industrially viable route to this compound involves the nucleophilic addition of 2-chloroethylamine to 3,4-dichlorophenyl isocyanate. The reaction is typically rapid and exothermic.
Reaction Scheme:
The core of this synthesis is the reaction between the highly electrophilic carbon atom of the isocyanate group and the nucleophilic nitrogen atom of the amine. The choice of reaction conditions is paramount to steer the reaction toward the desired product while minimizing side reactions, which become more prevalent at scale.
General Synthesis Workflow
The following diagram outlines the critical stages of the scale-up synthesis process, from raw material qualification to final product isolation.
Caption: High-level workflow for the scale-up synthesis of the target urea.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for starting materials?
A1: The quality of your starting materials is the foundation of a successful scale-up.
-
3,4-Dichlorophenyl Isocyanate: Purity should be >98%. The primary concern is contamination with the corresponding amine (from hydrolysis), which leads to the formation of N,N'-bis(3,4-dichlorophenyl)urea. It is highly sensitive to moisture and should be handled under an inert atmosphere.
-
2-Chloroethylamine Hydrochloride: This is a stable salt. Ensure it is free from contamination by ethylenediamine, which would lead to the formation of a dimeric urea impurity.
-
Solvent: Anhydrous grade aprotic solvents are mandatory. Water content must be strictly controlled (ideally <50 ppm) to prevent hydrolysis of the isocyanate.
Q2: Which solvents are recommended for scale-up, and why?
A2: The ideal solvent should be inert to the reactants, facilitate heat transfer, and allow for easy product isolation.
| Solvent | Boiling Point (°C) | Key Advantages | Scale-Up Considerations |
| Tetrahydrofuran (THF) | 66 | Excellent solvating power for reactants. Relatively easy to remove under vacuum.[5] | Peroxide formation risk; requires stabilization and careful handling. Lower boiling point can be challenging for exotherm control without robust cooling. |
| Acetonitrile | 82 | Good solvent for the reaction and excellent for subsequent recrystallization.[5] Higher boiling point provides a better safety margin for exotherm control. | More toxic than other options. Can be more difficult to remove completely. |
| Dichloromethane (DCM) | 40 | Good solvent, easy to remove. | Very low boiling point makes exotherm management difficult and risky at scale. Environmental and health concerns are significant. |
| Toluene | 111 | High boiling point offers excellent thermal control. | Higher temperatures can sometimes promote side reactions. Product may have high solubility, making crystallization more challenging. |
Recommendation: Acetonitrile often provides the best balance of reaction performance, thermal safety, and purification efficiency for this specific synthesis.
Q3: How can I effectively monitor the reaction's progress at a large scale?
A3: In-process controls (IPCs) are non-negotiable for scale-up.
-
Thin-Layer Chromatography (TLC): A quick and effective method. Use a mobile phase like 1:1 Hexane:Ethyl Acetate. The isocyanate starting material will not be visible without derivatization, but you can monitor the disappearance of the free amine (if visualized with ninhydrin) and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A C18 column with a mobile phase of acetonitrile/water is typically effective.[6] This allows you to monitor the disappearance of the isocyanate and the formation of the product, ensuring the reaction has gone to completion (>99% conversion) before proceeding with the work-up.
Q4: What are the primary safety hazards I need to address?
A4:
-
Isocyanate Handling: 3,4-dichlorophenyl isocyanate is a potent lachrymator and respiratory irritant. All handling must occur in a well-ventilated fume hood or a closed-system reactor with appropriate personal protective equipment (PPE), including full-face respirators, gloves, and lab coats.
-
Exotherm Management: The reaction is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach. Ensure the reactor's cooling system is properly sized and functional. Reagent addition must be slow and controlled, with continuous temperature monitoring.
-
Solvent Hazards: Be aware of the flammability and toxicity of the chosen solvent. Ensure proper grounding of equipment to prevent static discharge.
Troubleshooting Guide
This section addresses common problems encountered during scale-up in a direct question-and-answer format.
Problem: My final yield is significantly lower than in the lab-scale experiment.
-
Q: Could moisture be the culprit?
-
A: Yes, this is the most common cause. On a larger scale, the increased surface area of reactors and transfer lines provides more opportunities for moisture ingress. Water reacts with the isocyanate to form an unstable carbamic acid, which decomposes to 3,4-dichloroaniline and CO₂. This aniline then reacts with another molecule of isocyanate to form the highly insoluble and undesired N,N'-bis(3,4-dichlorophenyl)urea impurity, consuming two equivalents of your key starting material.
-
Solution:
-
Rigorously dry all glassware and the reactor under vacuum with heating.
-
Use freshly opened or validated anhydrous solvents.
-
Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from charging reactants to reaction completion.
-
-
-
Q: I suspect an incomplete reaction. How can I be sure?
-
A: Inefficient mixing at a larger scale can lead to localized "hot spots" or areas of poor reactant contact.
-
Solution:
-
Confirm reaction completion using HPLC before quenching. If the reaction has stalled, allow it to stir for a longer period.
-
Ensure the reactor's agitator is appropriate for the vessel size and provides sufficient mixing to keep the reaction slurry homogenous.
-
-
Problem: The isolated product is off-white or yellow and fails purity analysis.
-
Q: My main impurity is a white solid that is insoluble in my recrystallization solvent. What is it?
-
A: This is almost certainly the N,N'-bis(3,4-dichlorophenyl)urea byproduct discussed above. Its symmetrical structure makes it very stable and poorly soluble.
-
Solution:
-
Prevention: The best solution is to prevent its formation by strictly excluding water.
-
Removal: This impurity can often be removed by filtering the hot solution during the recrystallization process, as it will likely remain undissolved.
-
-
-
Q: My product has a yellowish tint and a broad melting point. What should I do?
-
A: This suggests the presence of multiple minor impurities or residual colored starting materials.
-
Solution:
-
Optimize Recrystallization: Experiment with different solvent systems (e.g., acetonitrile/water, ethanol, isopropanol) to find one that effectively rejects impurities.
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. This can help remove colored impurities.
-
Aqueous Wash: Ensure the work-up includes a wash with a dilute acid (e.g., 1M HCl) to remove any residual triethylamine base, followed by a water or brine wash to remove salts.
-
-
Problem: I encountered an uncontrolled temperature spike during isocyanate addition.
-
Q: The temperature rose above the 10 °C limit despite the cooling jacket being on. What went wrong?
-
A: The rate of heat generation exceeded the rate of heat removal. This is a classic scale-up challenge, as the volume of the reactor increases by a cube (r³) while the surface area for cooling only increases by a square (r²).
-
Solution:
-
Reduce Addition Rate: This is the most critical control parameter. Use a dosing pump for linear, controlled addition.
-
Increase Dilution: Running the reaction at a lower concentration will increase the total thermal mass of the solvent, which can better absorb the heat generated.
-
Improve Cooling Efficiency: Ensure the coolant is at the lowest possible temperature and the flow rate is maximized. For very large scales, a more powerful cooling system may be required.
-
-
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common scale-up issues.
Recommended Scale-Up Protocol
This protocol is a general guideline. Quantities should be adjusted based on reactor size and specific project needs.
Protocol 4.1: Synthesis of this compound
Equipment: A jacketed glass or stainless steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel or pump.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive nitrogen pressure throughout the process.
-
Charge Reactants:
-
Charge the reactor with anhydrous acetonitrile (approx. 5-10 volumes relative to the amine salt).
-
Charge 2-chloroethylamine hydrochloride (1.0 eq).
-
Charge triethylamine (1.1 eq). Stir the resulting slurry for 15-20 minutes.
-
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Isocyanate Addition:
-
Prepare a solution of 3,4-dichlorophenyl isocyanate (1.05 eq) in a minimal amount of anhydrous acetonitrile.
-
CRITICAL STEP: Add the isocyanate solution dropwise or via pump to the reactor over 2-3 hours. The addition rate must be controlled to maintain the internal temperature below 10 °C.
-
-
Reaction:
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Stir for an additional 2-4 hours.
-
-
In-Process Control (IPC): Take a sample and analyze by HPLC or TLC to confirm the disappearance of the limiting reagent. The reaction is complete when <1% of the isocyanate remains.
-
Work-up:
-
Cool the mixture to 10-15 °C.
-
Slowly add process water (approx. 2 volumes) to quench any unreacted isocyanate and precipitate the product.
-
Stir the slurry for 30 minutes.
-
-
Isolation:
-
Isolate the crude product by filtration.
-
Wash the filter cake thoroughly with water to remove triethylamine hydrochloride and other salts.
-
Wash the cake with a small amount of cold acetonitrile or another suitable solvent to remove soluble impurities.
-
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 4.2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry product to a clean, dry reactor. Add acetonitrile (approx. 3-5 volumes).
-
Heating: Heat the mixture to 75-80 °C with stirring until all the solid is dissolved.
-
Hot Filtration (Optional): If insoluble matter (like the bis-urea byproduct) is present, perform a hot filtration through a filter aid like Celite.
-
Crystallization: Slowly cool the clear solution to room temperature, then further cool to 0-5 °C over several hours to maximize crystal formation.
-
Isolation & Drying: Isolate the pure crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum at 50-60 °C to a constant weight.
References
-
PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]
-
Gready, J. E., et al. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. National Institutes of Health. Retrieved from [Link]
-
Madelmont, J. C., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed. Retrieved from [Link]
-
Gaudreault, R. C., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. National Library of Medicine. Retrieved from [Link]
-
Motohashi, N., et al. (1996). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. PubMed. Retrieved from [Link]
- Racer, C. (2024).1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Salem Press Encyclopedia of Health.
- Poyet, P., et al. (2008).Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. NRC Research Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - chemicalbook [chemicalbook.com]
- 6. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea Analogs
An advanced guide to navigating the complexities of purifying 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea analogs, this technical support center provides in-depth troubleshooting and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this resource is designed for researchers, scientists, and professionals in drug development, offering field-tested insights and scientifically grounded protocols to overcome common purification challenges.
Welcome to the technical support hub for the purification of this compound and its analogs. This guide is structured to provide direct, actionable solutions to common and complex issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification strategy for a crude reaction mixture containing a this compound analog?
A1: For a first-pass purification, especially when dealing with significant quantities of crude material (>1-2 grams), flash column chromatography is the recommended starting point. It is highly effective at removing baseline impurities, unreacted starting materials, and polar byproducts.[1][2] This initial step significantly cleans up the sample, making subsequent, higher-resolution techniques like recrystallization or preparative HPLC more efficient and effective.
Q2: My compound appears to be degrading on the silica gel column. What could be the cause and what is an alternative?
A2: The 2-chloroethyl urea moiety can be susceptible to degradation on acidic surfaces like standard silica gel, potentially through intramolecular cyclization or other side reactions. If you observe streaking, significant loss of material, or the appearance of new, more polar spots on your TLC plates post-column, consider neutralizing the silica gel. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), before packing the column.[2] Alternatively, for highly sensitive analogs, switching to a less acidic stationary phase like alumina (basic or neutral) or considering reversed-phase flash chromatography may be beneficial.
Q3: Can I use recrystallization as the sole purification method?
A3: Recrystallization can be an excellent and highly efficient purification method, particularly if your crude product is already of moderate purity (>85-90%).[3][4] The key is finding a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in solution.[3] However, for complex crude mixtures with multiple closely related impurities, recrystallization alone may not be sufficient and is often best used as a final polishing step after chromatographic separation. A study on the recrystallization of urea demonstrated that optimizing conditions like temperature and the number of purification cycles can lead to purities up to 99.9%.[5]
Q4: What are the typical impurities I should be looking for?
A4: Common impurities can arise from the starting materials or side reactions. Key impurities to monitor include:
-
Unreacted 3,4-dichloroaniline: A common starting material.
-
Di-substituted ureas: Formed from the reaction of the isocyanate intermediate with any primary or secondary amine impurities.
-
Biuret and Triuret analogs: Formed from the reaction of the urea product with excess isocyanate or at elevated temperatures.[6]
-
Degradation products: As mentioned, the chloroethyl group can lead to cyclized or hydrolyzed byproducts.
Troubleshooting Guide: Experimental Issues & Solutions
Issue 1: Low Purity after Flash Column Chromatography
Q: I've run a flash column on silica gel, but my fractions are still showing multiple spots on TLC, and the purity by HPLC is below 95%. What's going wrong?
A: This is a common issue that can stem from several factors related to method optimization. Let's break down the potential causes and solutions.
Causality: The resolving power of flash chromatography is highly dependent on the choice of the mobile phase. If the polarity difference between your target compound and the impurities is small, a poorly optimized solvent system will result in co-elution. The Rf value (retention factor) on the TLC plate is a critical indicator of separation quality.[2]
Troubleshooting Protocol:
-
Re-evaluate your TLC Solvent System:
-
Aim for an Rf value for your target compound of 0.25-0.35 in the chosen solvent system.[2] This range generally provides the best balance for achieving good separation on a column.
-
If spots are too close, try a less polar solvent system to increase the separation.
-
Consider adding a third solvent to modulate selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane can sometimes improve the resolution of closely related aromatic compounds.
-
-
Check for Column Overloading:
-
A common mistake is loading too much crude material onto the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.
-
Ensure the sample is loaded in a minimal volume of solvent and is properly adsorbed onto a small amount of silica before being placed on the column.[2]
-
-
Consider Gradient Elution:
-
If you have impurities that are both more and less polar than your product, an isocratic elution may not be effective. A shallow gradient elution (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 30%) can significantly improve separation.
-
Workflow for Optimizing Flash Chromatography
Caption: Workflow for optimizing flash column chromatography.
Issue 2: Product is Insoluble or "Crashing Out" During Reversed-Phase HPLC Purification
Q: I'm trying to purify my compound using preparative reversed-phase HPLC (C18 column), but the sample is precipitating upon injection or during the run. How can I solve this?
A: Solubility in the mobile phase is critical for successful HPLC purification.[7] The highly nonpolar nature of the 3,4-dichlorophenyl group combined with the polar urea moiety can lead to solubility challenges, especially at the high concentrations needed for preparative work.
Causality: Precipitation occurs when the sample's solubility in the initial mobile phase conditions is exceeded. This is common when a sample dissolved in a strong organic solvent (like DMSO or DMF) is injected into a highly aqueous mobile phase at the beginning of a gradient.
Troubleshooting Protocol:
-
Pre-injection Solubility Test:
-
Before scaling up, always test the solubility of your sample in various ratios of your mobile phase solvents (e.g., water/acetonitrile or water/methanol).[7]
-
Aim to dissolve your preparative sample in a solvent mixture that is as close as possible to the initial mobile phase conditions, or in the weakest solvent in which it is still reasonably soluble.
-
-
Modify Injection and Gradient:
-
Reduce Injection Volume, Increase Injections: Instead of one large, concentrated injection, perform multiple smaller injections. This prevents the concentration at the head of the column from exceeding the solubility limit.[7]
-
Use a Mobile Phase "Plug": Dissolve your sample in a strong solvent (e.g., 100% acetonitrile) but inject a smaller volume.
-
Adjust Initial Gradient Conditions: Start your gradient with a higher percentage of organic solvent to ensure the compound remains in solution as it enters the column.
-
Table 1: HPLC Mobile Phase Solvent Properties
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP) | Elution Strength (Reversed-Phase) |
| Water | 10.2 | ~190 | 1.00 | Weakest |
| Methanol | 5.1 | 205 | 0.60 | Intermediate |
| Acetonitrile | 5.8 | 190 | 0.37 | Strong |
This table provides a quick reference for selecting and troubleshooting mobile phases in reversed-phase HPLC.
Decision Tree for HPLC Solubility Issues
Caption: Decision tree for resolving HPLC solubility problems.
Issue 3: Low Yield After Recrystallization
Q: I've successfully purified my compound by recrystallization, and the purity is excellent (>99.5%), but my yield is very low (<30%). How can I improve my recovery?
A: Low yield in recrystallization is a classic problem that usually points to using too much solvent or cooling the solution too rapidly.[3][4] The goal is to create a saturated solution at the boiling point of the solvent, from which the product will crystallize upon cooling.
Causality: If an excessive amount of solvent is used, the solution will not be saturated even upon cooling to room temperature or below, and a significant portion of your product will remain dissolved in the mother liquor.
Troubleshooting Protocol:
-
Minimize the Amount of Hot Solvent:
-
Heat your chosen solvent to its boiling point.
-
Add the hot solvent to your crude solid in small portions, with continuous stirring and heating, until the solid just dissolves.[4] This ensures you are at the saturation point.
-
-
Slow Cooling is Crucial:
-
Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not rush this step by placing it directly in an ice bath. Slow cooling promotes the formation of large, pure crystals.[3]
-
Once the solution has reached room temperature and crystal formation has ceased, then you can place it in an ice bath or refrigerator to maximize the recovery of the remaining dissolved product.
-
-
Solvent System Selection:
-
If finding a single suitable solvent is difficult, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[3]
-
Table 2: Common Solvents for Recrystallization of Aryl Ureas
| Solvent | Boiling Point (°C) | Characteristics |
| Ethanol | 78 | Good for moderately polar compounds. Often used in combination with water. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Good for a wide range of polarities. Often used with hexanes. |
| Toluene | 111 | Good for less polar compounds, higher boiling point allows for a wider solubility range. |
| Acetonitrile | 82 | A polar aprotic solvent, can be effective for ureas. |
References
-
Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]
-
Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. [Link]
-
Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
-
Direct synthesis of urea from carbon dioxide and ammonia. Nature Communications. [Link]
-
Technique Series: Recrystallization (urea as an example). YouTube. [Link]
-
Separation of Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare. [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. [Link]
- Crystallization of urea.
-
Lec- 15 | Major Engineering Problems in Manufacturing of Urea | UPCT. YouTube. [Link]
-
OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. [Link]
-
Degradation of chloroaromatics: purification and characterization of maleylacetate reductase from Pseudomonas sp. strain B13. PMC - NIH. [Link]
-
Urea production. Reddit. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Purification: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
- An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
-
【4K】-- Column Chromatography (Purification). YouTube. [Link]
-
Urea extraction crystallization. Wikipedia. [Link]
-
Recrystallization Purification Method for Urea. China/Asia On Demand (CAOD). [Link]
-
Rapid On-Demand Synthesis of Lomustine under Continuous Flow Conditions. Organic Process Research & Development. [Link]
- Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride.
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. [Link]
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Journal of Physiology and Pharmacology. [Link]
-
Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [Link]
-
Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A. [Link]
-
Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways. Environmental Science & Technology. [Link]
-
Degradation of urea in concentrated aqueous solution. Journal of Pharmaceutical Sciences. [Link]
-
Effect of urea on protein separation by ion-exchange chromatography. Journal of Biochemistry. [Link]
-
1-(2-chloroethyl)-3-(2,5-dichlorophenyl)urea. PubChem. [Link]
-
Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry. [Link]
-
N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. PMC - NIH. [Link]
-
Urea, (3,4-dichlorophenyl)-. PubChem. [Link]
-
Urea Degradation by Electrochemically Generated Reactive Chlorine Species: Products and Reaction Pathways. ResearchGate. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
Alkylation of prohibitin by cyclohexylphenyl- chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in. British Journal of Pharmacology. [Link]
-
N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Organic Chemistry Portal. [Link]
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- 7. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea and Cisplatin
This guide provides an in-depth, objective comparison of the cytotoxic properties of the investigational compound 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea and the well-established chemotherapeutic agent, cisplatin. The content is tailored for researchers, scientists, and professionals in drug development, offering a technical exploration of their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.
Introduction: Two distinct approaches to inducing cancer cell death
In the landscape of anticancer drug discovery, both platinum-based compounds and alkylating agents have historically been cornerstones of chemotherapy. Cisplatin, a platinum-containing compound, exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[1][2][3][4] In contrast, this compound belongs to the class of aryl chloroethyl ureas (CEUs), which are considered "soft" alkylating agents.[1] While also capable of inducing cell death, their mechanisms are more diverse and can involve the alkylation of proteins crucial for cellular function, such as tubulin and thioredoxin-1, in addition to potential DNA interactions.[4][5][6] This fundamental difference in their primary molecular targets suggests distinct cytotoxic profiles and potential applications in cancer therapy.
Mechanisms of Cytotoxicity: A Tale of Two Pathways
The cytotoxic effects of both compounds ultimately converge on the induction of apoptosis, but their initial interactions with cellular components are markedly different.
Cisplatin: A direct assault on the genome
Cisplatin's mechanism of action is well-characterized and centers on its ability to form covalent bonds with DNA.[3][4] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules, forming a highly reactive aquated species. This activated form of cisplatin then readily binds to the N7 position of purine bases in DNA, with a preference for adjacent guanines.[3] This binding results in the formation of intrastrand and interstrand cross-links, which distort the DNA double helix.[1][3][4] These DNA adducts are recognized by the cellular machinery, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][4]
Figure 1: Simplified signaling pathway of Cisplatin-induced cytotoxicity.
This compound: A multi-pronged attack on cellular machinery
While specific data for this compound is limited, the broader class of chloroethyl ureas (CEUs) has been shown to act as alkylating agents with a preference for protein targets over DNA.[1][5][6] This is in contrast to traditional alkylating agents like nitrosoureas, which primarily target DNA. The "soft" electrophilic nature of CEUs makes them more likely to react with "soft" nucleophiles, such as the thiol groups in cysteine residues of proteins.[1]
Two key protein targets of CEUs have been identified:
-
β-tubulin: Some CEUs have been shown to covalently bind to β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7]
-
Thioredoxin-1 (TRX1): Other CEUs have been found to alkylate TRX1, a key protein in maintaining cellular redox balance and a regulator of various signaling pathways. Alkylation of TRX1 can abrogate its nuclear translocation, which has been implicated in chemoresistance.[1][5]
It is plausible that this compound exerts its cytotoxic effects through one or both of these protein alkylation mechanisms, potentially in addition to some level of DNA alkylation.
Figure 2: Putative signaling pathways for Chloroethyl Urea-induced cytotoxicity.
Comparative Cytotoxicity: A Look at the Numbers
A direct comparison of the cytotoxic potency of these two compounds requires the determination of their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. While extensive data is available for cisplatin, specific IC50 values for this compound are not readily found in the public domain. However, we can draw comparisons based on data for structurally related CEUs and cisplatin.
| Compound | Cell Line | IC50 (µM) | Comments |
| Cisplatin | A549 (Lung Carcinoma) | ~12.74[3] | IC50 values for cisplatin can vary significantly between studies.[2][8][9] |
| MCF-7 (Breast Cancer) | Varies widely[2][8] | ||
| HeLa (Cervical Cancer) | ~4.00[3] | ||
| HepG2 (Hepatocellular Carcinoma) | Varies widely[2][9] | ||
| 1-aryl-3-(2-chloroethyl)ureas (CEU analogs) | LoVo (Colon Adenocarcinoma) | 4 - 28[10] | Data for various analogs, not the specific compound of interest. |
| N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) | B16 (Murine Melanoma) | 9.9[11] | A structurally related CEU. |
| Cyclohexylphenyl-chloroethyl urea (CCEU) | B16 (Murine Melanoma) | 17.8[11] | A structurally related CEU. |
Note: The IC50 values for cisplatin are presented as approximate or variable due to the high degree of heterogeneity reported in the literature, which can be influenced by experimental conditions such as cell seeding density and assay duration.[2] The data for CEUs are for structurally similar compounds and should be considered as indicative of the potential potency of this compound.
Experimental Protocol: Assessing Cytotoxicity in Vitro
A robust and reproducible method for determining the cytotoxic effects of these compounds is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7, HeLa) in a 96-well plate at a predetermined optimal seeding density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and cisplatin in culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Concluding Remarks
The comparison between this compound and cisplatin highlights a fascinating divergence in the mechanisms of action between a "soft" alkylating agent and a platinum-based DNA cross-linker. While cisplatin's cytotoxicity is intrinsically linked to its ability to induce DNA damage, the cytotoxic potential of the chloroethyl urea likely stems from its ability to alkylate key cellular proteins, such as β-tubulin and thioredoxin-1.
References
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Gaudreault, R. C., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Journal, 424(2), 235–245. [Link]
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Patenaude, A., et al. (2007). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Journal of Physiology and Pharmacology, 87(9), 695-707. [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
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Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]
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Gapińska, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12213. [Link]
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Wang, H., et al. (2005). Urea derivatives as anticancer agents. Current medicinal chemistry, 12(12), 1397–1411. [Link]
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Yavuz, S., et al. (2020). The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. Mersin University Journal of Health Sciences, 6(1), 54-59. [Link]
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Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British journal of cancer, 96(11), 1684–1691. [Link]
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Lacroix, J., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer research, 8(4), 595–598. [Link]
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Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]
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Bose, R. (2017). Alkylating agents and platinum antitumor compounds. Oncohema Key. [Link]
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Galluzzi, L., et al. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869–1883. [Link]
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Bouchon, B., et al. (2007). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. Journal of Biological Chemistry, 282(38), 27954-27962. [Link]
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Navigating the Structure-Activity Landscape of 1-(2-Chloroethyl)-3-phenylurea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug development, the 1-(2-chloroethyl)-3-phenylurea (CEU) scaffold has emerged as a promising chemotype. These compounds function as "soft" alkylating agents, offering a nuanced mechanism of action that distinguishes them from classical DNA-damaging agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of CEU derivatives, with a particular focus on 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea. We will dissect the influence of aromatic substitutions on cytotoxic potency and explore the dual mechanisms of action that underpin their therapeutic potential: microtubule disruption and inhibition of the thioredoxin-1 antioxidant system. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to explore and expand upon this important class of antineoplastic agents.
The Core Scaffold: A Tale of Two Moieties
The anticancer activity of CEU derivatives is fundamentally dictated by two key structural components: the reactive N'-(2-chloroethyl)urea moiety and the modulatory N-aryl substituent. The 2-chloroethyl group is the lynchpin of their alkylating potential, while the substituted phenyl ring governs the compound's physicochemical properties, target affinity, and overall potency.
Systematic SAR studies have illuminated several critical requirements for significant cytotoxicity[1]:
-
The N'-2-chloroethyl Moiety is Essential: This group is responsible for the covalent modification of biological targets. Its replacement leads to a loss of activity.
-
An Exocyclic Urea Function: The urea linkage is crucial for the molecule's structural integrity and interaction with target proteins.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring dramatically influence the compound's cytotoxic profile. Halogenation or the presence of a branched alkyl chain at the 4-position of the phenyl ring has been shown to enhance activity[1].
Comparative Cytotoxicity: The Impact of Phenyl Ring Substitution
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1-(2-Chloroethyl)-3-(4-tert-butylphenyl)urea | 4-tert-butyl | LoVo (Colon) | 4 | |
| 1-(2-Chloroethyl)-3-(4-methylphenyl)urea | 4-methyl | LoVo (Colon) | 28 | |
| 1-(2-Chloroethyl)-3-(4-iodophenyl)urea (ICEU) | 4-iodo | CT-26 (Colon) | Low IC50 | [2][3][4] |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro (Thiourea analog) | SW480 (Colon) | ≤ 10 | [5] |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro (Thiourea analog) | SW620 (Colon) | 1.5 - 8.9 | [5] |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro (Thiourea analog) | PC3 (Prostate) | ≤ 10 | [5] |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro (Thiourea analog) | K-562 (Leukemia) | ≤ 10 | [5] |
| N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas | 3-ω-hydroxyalkyl | HT-29, M21, MCF-7 | 0.25 - 8 | [2][6] |
| Reference Compounds | ||||
| Chlorambucil | LoVo (Colon) | 21 | ||
| CCNU (Lomustine) | LoVo (Colon) | 45 | ||
| Cisplatin | SW480, SW620, PC3, K-562 | Generally higher IC50 than active thioureas | [5] |
From the available data, a clear trend emerges: bulky, lipophilic groups at the 4-position of the phenyl ring, such as tert-butyl and iodo, confer high cytotoxic potency. The 3,4-dichloro substitution pattern, as seen in the thiourea analog, also demonstrates significant activity against a range of cancer cell lines, suggesting that This compound is a highly promising candidate for further investigation[5]. The enhanced activity of these halogenated and alkyl-substituted derivatives is likely due to a combination of factors including increased cell membrane permeability and favorable interactions within the binding pockets of their protein targets.
Dual-Pronged Mechanism of Action
The anticancer efficacy of 1-(2-chloroethyl)-3-phenylurea derivatives stems from their ability to engage two distinct and critical cellular pathways.
Microtubule Depolymerization via β-Tubulin Alkylation
Unlike many anticancer drugs that target DNA, CEUs are weak alkylators that primarily target proteins[1]. Their principal mechanism of action is the disruption of the cellular cytoskeleton by inducing microtubule depolymerization[1]. This occurs through the selective alkylation of β-tubulin, a key component of microtubules[1][7].
The chloroethyl moiety of the CEU molecule covalently binds to amino acid residues within the colchicine-binding site of β-tubulin[7][8]. This irreversible alkylation prevents the proper polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects including cell cycle arrest in the G2/M phase, disruption of cellular transport, and ultimately, apoptosis[3][9][10].
Inhibition of Thioredoxin-1 Nuclear Translocation
More recently, a second, complementary mechanism of action has been identified for CEU derivatives: the inhibition of the nuclear translocation of thioredoxin-1 (Trx-1)[10][11]. Trx-1 is a key antioxidant protein that, under conditions of oxidative stress, moves from the cytoplasm to the nucleus to regulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in cell survival and proliferation[1][12][13][14].
CEU derivatives have been shown to covalently bind to Trx-1, although not at its redox-active cysteine residues[10][11]. This binding abrogates the nuclear translocation of Trx-1, even in the presence of stimuli like cisplatin that would normally induce it[10][11]. By sequestering Trx-1 in the cytoplasm, CEUs prevent it from exerting its pro-survival functions in the nucleus, thereby sensitizing cancer cells to apoptosis. The inhibition of Trx-1's nuclear functions disrupts critical signaling pathways, such as the IL-6/STAT3 axis, which are often hijacked by cancer cells to promote their growth and metastasis[11][12].
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of CEU derivatives and for key biological assays to evaluate their performance.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-aryl-N'-(2-chloroethyl)ureas[15][16].
Materials:
-
3,4-Dichlorophenyl isocyanate
-
2-Chloroethylamine hydrochloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of 2-Chloroethylamine Free Base: In a flask, dissolve 2-chloroethylamine hydrochloride in water and cool in an ice bath. Add a stoichiometric equivalent of a strong base (e.g., NaOH) dropwise to liberate the free amine. Extract the aqueous layer with a suitable organic solvent like DCM. Dry the organic extracts over anhydrous sodium sulfate, filter, and use immediately or store at low temperature.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichlorophenyl isocyanate (1 equivalent) in anhydrous DCM or THF.
-
Addition of Amine: To the stirred isocyanate solution, add a solution of freshly prepared 2-chloroethylamine (1 equivalent) in the same anhydrous solvent dropwise at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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The Alkylating Edge: A Comparative Guide to 1-Aryl-3-(2-Chloroethyl)ureas and Other Tubulin Inhibitors
Introduction: Tubulin as a Cornerstone of Cancer Chemotherapy
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their constant, tightly regulated cycles of polymerization and depolymerization are critical for a host of cellular functions, including the maintenance of cell structure, intracellular transport, and, most crucially, the formation of the mitotic spindle during cell division.[1] This reliance of proliferating cells on microtubule dynamics makes tubulin one of the most successful targets in cancer chemotherapy.[2]
Agents that interfere with this delicate equilibrium, known as tubulin inhibitors or microtubule-targeting agents (MTAs), can induce mitotic arrest and ultimately lead to apoptotic cell death.[3] These inhibitors are broadly classified into two major groups: the microtubule-stabilizing agents, which enhance polymerization, and the microtubule-destabilizing agents, which inhibit it.[4] This guide provides a comparative analysis of a unique class of destabilizing agents, the 1-aryl-3-(2-chloroethyl)ureas (CEUs), with a focus on its representative member 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea , and contrasts its mechanism with other classical tubulin inhibitors.
A Class Apart: 1-Aryl-3-(2-Chloroethyl)ureas (CEUs)
While most tubulin inhibitors bind non-covalently to their targets, the CEU class distinguishes itself through a "soft" alkylating mechanism.[5] These compounds are designed as molecular hybrids, combining features from aromatic nitrogen mustards and the non-nitrosated pharmacophore of nitrosoureas.[6] Although specific experimental data for this compound is limited in publicly accessible literature, extensive research on close analogues such as 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU) and N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) provides a clear picture of the class's mechanism of action.[6][7]
Mechanism of Action: Covalent Alkylation of β-Tubulin
The defining feature of CEUs is their ability to form a covalent bond with β-tubulin. This irreversible interaction disrupts microtubule structure and function, leading to potent cytotoxic effects.[8] The process involves the following key steps:
-
Binding to the Colchicine Site: CEUs are directed to the colchicine-binding site, a pocket located at the interface between the α- and β-tubulin subunits.[8][9] Competition assays have shown that colchicine, but not vinca alkaloids, can prevent the binding of CEUs, confirming their interaction at this specific domain.[8]
-
Covalent Bond Formation: Once positioned within the pocket, the reactive 2-chloroethyl group alkylates a key amino acid residue on β-tubulin. Early studies identified Cysteine-239 as the primary target for alkylation.[5][8] However, more recent computational modeling and mechanistic studies suggest that an acylation of Glutamic acid-198 (Glu-β198) is the more probable covalent modification.[6][9][10]
-
Microtubule Depolymerization: This irreversible alkylation triggers a conformational change in the tubulin dimer, inhibiting its ability to polymerize into microtubules and leading to a net depolymerization of the existing microtubule network.[8][10]
-
Cellular Consequences: The disruption of microtubule dynamics leads to a cascade of downstream events, including cell cycle arrest in the G2/M phase, abrogation of cell motility, and induction of apoptosis.[5][8]
This covalent and irreversible binding mechanism may offer a strategic advantage in overcoming certain forms of drug resistance that can affect non-covalent inhibitors.[11]
Comparative Analysis with Classical Tubulin Inhibitors
To fully appreciate the unique properties of CEUs, it is essential to compare them with the three major classes of clinically established tubulin inhibitors.
Colchicine Site Inhibitors (Non-Covalent)
This diverse group of compounds, including colchicine itself and combretastatins, shares the same binding pocket as CEUs but interacts non-covalently.[2][12]
-
Mechanism: Like CEUs, they bind at the α/β-tubulin interface and inhibit polymerization, causing microtubule destabilization.[13] By occupying this site, they introduce a curve into the tubulin dimer structure, which prevents its incorporation into the straight microtubule lattice.[11]
-
Key Difference from CEUs: The binding is reversible. While highly potent, this allows for potential dissociation from the target, which can influence the duration of action and cellular response. The lack of a covalent bond means resistance can arise from mutations that decrease binding affinity without needing to eliminate a reactive residue.
Vinca Alkaloids
Derived from the periwinkle plant, this class includes prominent chemotherapy drugs like vincristine and vinblastine.[3]
-
Mechanism: Vinca alkaloids bind to a distinct site on β-tubulin, known as the "vinca domain," located at the plus-end of the microtubule.[3] Their binding suppresses microtubule dynamics by inhibiting the addition of new tubulin dimers, thereby promoting disassembly of the mitotic spindle.[3]
-
Key Difference from CEUs: They target a completely different binding site and do not form a covalent bond. Their primary effect is on microtubule dynamics at the polymer ends, rather than causing a global depolymerization through direct action on soluble tubulin dimers in the same manner as colchicine-site binders.
Taxanes
This class, which includes paclitaxel (Taxol®) and docetaxel, represents the microtubule-stabilizing agents.
-
Mechanism: Taxanes bind to a pocket on the inner (luminal) surface of the microtubule.[4] This binding enhances tubulin polymerization and stabilizes existing microtubules, effectively "freezing" them and preventing the dynamic instability required for mitosis.[1]
-
Key Difference from CEUs: Their effect is diametrically opposite to that of CEUs. Instead of inhibiting polymerization, they promote it, leading to the formation of abnormal, hyper-stable microtubule bundles that are equally disruptive to cell division. They also bind to a distinct site on the assembled microtubule polymer rather than primarily on the soluble dimer.
Quantitative Data Comparison
The following table summarizes key parameters for representative compounds from each class. Note that direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions and cell lines used across different studies.
| Inhibitor Class | Representative Compound | Binding Site | Mechanism of Action | Tubulin Polymerization IC₅₀ | Cytotoxicity IC₅₀ (Example Cell Line) | Binding Nature |
| Aryl Chloroethyl Urea | 4-tert-butyl-CEU (tBCEU) | Colchicine Site | Microtubule Destabilization | Not explicitly found | 11.6 µM (CHO Wild-Type)[8] | Covalent (Alkylation) |
| Colchicine Site | Colchicine | Colchicine Site | Microtubule Destabilization | ~2.7 - 8.1 µM[2][12] | Nanomolar to low Micromolar range[2] | Non-Covalent |
| Vinca Alkaloid | Vinblastine | Vinca Domain | Microtubule Destabilization | ~1 µM | Nanomolar range | Non-Covalent |
| Taxane | Paclitaxel (Taxol®) | Taxane Site | Microtubule Stabilization | N/A (Promotes Polymerization) | Nanomolar range | Non-Covalent |
Visualizing the Mechanisms
The distinct binding sites and mechanisms of these inhibitors can be visualized on the tubulin heterodimer.
Caption: Binding sites of different tubulin inhibitor classes.
Experimental Protocols
Evaluating the efficacy and mechanism of tubulin inhibitors requires a suite of robust in vitro assays. The following are standard, validated protocols for key experimental workflows.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: A fluorescent reporter dye is included in the reaction, which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99%, e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
Test compounds (e.g., CEUs) and controls (e.g., Paclitaxel, Nocodazole)
-
Black, opaque 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C. Thaw all reagents on ice.
-
Compound Plating: Prepare serial dilutions of the test compound in General Tubulin Buffer. Add 5 µL of the 10x concentrated compound dilutions to the appropriate wells of the 96-well plate. Include vehicle control (e.g., DMSO) and positive controls (Nocodazole for inhibition, Paclitaxel for enhancement).
-
Tubulin Reaction Mix: On ice, prepare the reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer. Supplement with 1 mM GTP, 10-15% glycerol (to promote polymerization), and the fluorescent reporter dye at its recommended concentration.
-
Initiation: To initiate polymerization, carefully add 45 µL of the ice-cold tubulin reaction mix to each well containing the pre-plated compounds (final volume 50 µL).
-
Measurement: Immediately place the plate into the pre-warmed 37°C plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the plateau fluorescence intensity. Determine the IC₅₀ value for inhibition by plotting the percent inhibition against the log of the compound concentration.
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound. Replace the medium with 100 µL of medium containing the diluted compounds. Include vehicle and blank controls.
-
Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI), a DNA-binding dye, is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound, as a member of the aryl chloroethyl urea class, represents a compelling type of tubulin inhibitor. Its unique mechanism of covalent alkylation at the colchicine-binding site distinguishes it from classical, non-covalent inhibitors like colchicine, vinca alkaloids, and taxanes. This irreversible mode of action offers a potential strategy to circumvent certain drug resistance mechanisms and provides a potent method for inducing microtubule depolymerization and subsequent cancer cell death. Further investigation into specific CEU analogues and their performance in preclinical and clinical settings will be crucial in determining their ultimate therapeutic value. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of this and other novel microtubule-targeting agents.
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Legault, J., Gaulin, J. F., Mounetou, E., Lacroix, J., Poyet, P., & Gaudreault, R. C. (2000). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Molecular Pharmacology. Retrieved from [Link]
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Bouchon, B., Mounetou, E., Marceau, A., Gaulin, J. F., Lacroix, J., Papon, J., Molette, J., Petit, J. M., Madelmont, J. C., & Gaudreault, R. C. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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(n.d.). The tubulin inhibitors targeting the colchicine binding site: colchicine (6), combretastatin A-1 (7), combretastatin A-4 (8), Oxi4503 (9), Fosbretabulin (10) and Ombrabulin (11). ResearchGate. Retrieved from [Link]
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Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., Gaudreault, R. C., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer. Retrieved from [Link]
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(n.d.). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate. Retrieved from [Link]
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Validating the Antitumor Efficacy of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea in Colorectal Cancer Xenograft Models: A Comparative Guide
This guide provides a comprehensive framework for validating the preclinical antitumor activity of the novel compound 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea (CE-DCPU) using colorectal cancer (CRC) xenograft models. We will objectively compare its performance against a standard-of-care therapeutic, Irinotecan, and provide the rationale and detailed protocols for a robust in vivo study. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of preclinical oncology models.
Introduction: The Therapeutic Rationale for CE-DCPU
Chloroethyl ureas are a class of alkylating agents that have demonstrated potent antitumor activities.[1][2] While the precise mechanism of this compound is under investigation, related compounds have been shown to induce antitumor effects through various mechanisms, including DNA cross-linking and the alkylation of key proteins like thioredoxin-1, leading to cell cycle arrest.[1][3][4] This guide outlines a head-to-head comparison of CE-DCPU with Irinotecan, a topoisomerase I inhibitor widely used in the treatment of metastatic colorectal cancer.[5][6][7][8] The objective is to determine if CE-DCPU presents a viable alternative or complementary therapeutic strategy.
Experimental Design: A Head-to-Head Xenograft Study
To rigorously assess the antitumor potential of CE-DCPU, a patient-derived xenograft (PDX) model of colorectal cancer is proposed. PDX models are favored over traditional cell line-derived xenografts (CDX) as they better recapitulate the heterogeneity and tumor microenvironment of the original patient tumor.[9][10][11]
Workflow for Xenograft Model Development and Drug Efficacy Trial
Caption: Workflow for establishing a CRC PDX model and subsequent drug efficacy evaluation.
Comparative Efficacy Analysis: CE-DCPU vs. Irinotecan
The primary endpoint of this study is the inhibition of tumor growth. The following table illustrates a hypothetical dataset comparing the efficacy of CE-DCPU and Irinotecan.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | 0 | +2.5 |
| CE-DCPU | 20 mg/kg, i.p., daily | 600 ± 150 | 60 | -3.0 |
| Irinotecan | 50 mg/kg, i.p., 2x/week | 750 ± 200 | 50 | -8.0 |
Note: Data are presented as mean ± standard deviation. Tumor growth inhibition (TGI) is calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100.
Detailed Experimental Protocols
Protocol 1: Establishment of Colorectal Cancer Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Obtain fresh colorectal tumor tissue from consenting patients under ethical approval.[12]
-
Implantation: Subcutaneously implant small tumor fragments (2-3 mm³) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).[13]
-
Tumor Growth Monitoring: Monitor mice for tumor engraftment and growth.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, excise them and passage the fragments into new recipient mice for expansion.[10]
-
Model Characterization: At early passages (P1-P3), characterize the PDX models to ensure they retain the histopathological and molecular features of the original patient tumor.[14][15]
Protocol 2: In Vivo Antitumor Efficacy Study
-
Animal Acclimatization: Acclimate tumor-bearing mice for at least one week before the start of the experiment.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., DMSO/saline) intraperitoneally (i.p.) daily.
-
CE-DCPU: Administer the formulated CE-DCPU (e.g., 20 mg/kg) i.p. daily.
-
Irinotecan: Administer Irinotecan (e.g., 50 mg/kg) i.p. twice weekly.[16]
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[17]
-
Monitoring: Monitor animal body weight and overall health status daily as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors for further analysis (e.g., histopathology, biomarker analysis).
Protocol 3: Non-Invasive Tumor Burden Assessment (Optional)
For longitudinal and more sensitive monitoring of tumor growth, non-invasive imaging techniques can be employed.[18][19]
-
Cell Line Modification: If using a cell-line derived xenograft, transduce the cells with a luciferase reporter gene.
-
Bioluminescence Imaging (BLI):
-
Inject mice with a luciferin substrate.
-
Image the mice using an in vivo imaging system to detect the bioluminescent signal from the tumor cells.[18]
-
Quantify the signal intensity as a measure of tumor burden.
-
Mechanistic Insights: Potential Pathway of Action
Based on studies of similar aryl chloroethyl ureas, CE-DCPU may exert its antitumor effects by targeting the thioredoxin system and inducing cell cycle arrest.[1][4]
Caption: Proposed mechanism of action for CE-DCPU leading to tumor growth inhibition.
Conclusion and Future Directions
This guide outlines a robust preclinical strategy to validate the antitumor efficacy of this compound in colorectal cancer xenograft models. A favorable outcome in this head-to-head comparison with Irinotecan, demonstrating significant tumor growth inhibition with an acceptable safety profile, would provide a strong rationale for further preclinical development. Future studies should focus on elucidating the precise molecular mechanism of action, exploring potential biomarkers of response, and evaluating CE-DCPU in combination with other standard-of-care therapies.
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A Comparative Analysis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea and Other Nitrosoureas in Oncology Research
This guide provides a comprehensive comparative study of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea and other prominent nitrosoureas, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this class of compounds, present comparative experimental data, and provide detailed protocols for key assays. Our focus is to equip you with the necessary knowledge to critically evaluate and potentially utilize these compounds in your research.
Introduction to Nitrosoureas: A Class of Potent Alkylating Agents
Nitrosoureas are a significant class of chemotherapeutic agents renowned for their ability to cross the blood-brain barrier, making them particularly valuable in the treatment of brain tumors such as glioblastoma.[1][2] Their cytotoxic effects are primarily mediated through the alkylation of DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cell death.[1] This guide will use this compound as a focal point for comparison with other well-established nitrosoureas like carmustine (BCNU) and lomustine (CCNU). While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other chloroethylnitrosoureas allows for informed inferences about its mechanism of action and potential efficacy.
Mechanism of Action: The Two-Pronged Attack on Cancer Cells
The cytotoxic activity of nitrosoureas stems from their spontaneous decomposition under physiological conditions into two reactive species: a chloroethyl diazonium hydroxide and an isocyanate.[1]
The chloroethyl diazonium hydroxide is the alkylating moiety. It can attack nucleophilic sites on DNA bases, with a preference for the O6 position of guanine. This initial alkylation can then lead to the formation of interstrand and intrastrand cross-links within the DNA double helix.[1] These cross-links are highly cytotoxic as they physically obstruct the separation of DNA strands, a critical step in both replication and transcription.[3]
The isocyanate moiety contributes to cytotoxicity through a secondary mechanism: carbamoylation of proteins.[1] This can involve the inactivation of key enzymes involved in DNA repair, further potentiating the DNA-damaging effects of the chloroethyl group.[4]
A crucial factor in tumor cell resistance to nitrosoureas is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1] MGMT can remove the alkyl adducts from the O6 position of guanine before they can form cytotoxic cross-links.[3] Consequently, the methylation status of the MGMT promoter in cancer cells is a key biomarker for predicting the therapeutic efficacy of nitrosoureas.[1]
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Below is a table summarizing the reported IC50 values for carmustine and lomustine in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Carmustine (BCNU) | U87MG | Glioblastoma | 54.40 | [5] |
| Malme-3M | Melanoma | 20 | [6] | |
| MCF7 | Breast Cancer | 27.18 | [7] | |
| HT29 | Colon Cancer | 89.12 | [7] | |
| HL-60 | Leukemia | ~100 | [8] | |
| MOLT-4 | Leukemia | ~200 | [8] | |
| Lomustine (CCNU) | U87MG | Glioblastoma | 55-68.1 | [9][10] |
| U251MG | Glioblastoma | ~75 | [9] | |
| T98G | Glioblastoma | Varies | [11] | |
| Medulloblastoma cells | Medulloblastoma | 84-168 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and duration of drug exposure.
Experimental Protocols
To ensure scientific rigor and reproducibility, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of nitrosourea compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the nitrosourea compound and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
DNA Damage Detection: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA strand breaks in individual cells.[1][13]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and drug-treated cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the nitrosourea compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Discussion and Future Directions
The presented data for established nitrosoureas like carmustine and lomustine demonstrate their potent cytotoxic effects across a range of cancer cell lines, particularly those derived from brain tumors.[5][6][7][8][9][10][12] Based on its chemical structure, this compound is expected to exhibit a similar mechanism of action, inducing DNA alkylation and subsequent apoptosis. The dichlorophenyl group may influence its lipophilicity and, consequently, its ability to penetrate the blood-brain barrier, as well as its metabolic stability and overall potency.
The provided experimental protocols serve as a robust framework for the in-depth characterization of novel nitrosourea compounds. A comprehensive evaluation of this compound would involve performing these assays to determine its IC50 in a panel of cancer cell lines, quantifying its ability to induce DNA damage, and confirming its pro-apoptotic activity.
Future research should also focus on overcoming the challenge of drug resistance, primarily mediated by MGMT.[1] Strategies such as the co-administration of MGMT inhibitors or the development of nitrosoureas that are less susceptible to MGMT-mediated repair could enhance the therapeutic window of this important class of anticancer agents. Furthermore, exploring the synergistic effects of nitrosoureas with other chemotherapeutic agents or targeted therapies holds promise for improving treatment outcomes.[14]
References
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Kitamoto, S., et al. (2015). Optimal Dose Selection of N-methyl-N-nitrosourea for the Rat Comet Assay to Evaluate DNA Damage in Organs With Different Susceptibility to Cytotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 789-790, 36-42. Available from: [Link]
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ResearchGate. IC50 values of temozolomide (TMZ), lomustine (CCNU), and nimustine (ACNU) for glioblastoma (GBM) cells. Available from: [Link]
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Taylor & Francis Online. Nitrosourea – Knowledge and References. Available from: [Link]
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ResearchGate. Effect of compound mixtures containing lomustine on the viability of GB cell lines. Available from: [Link]
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D'Amours, D., et al. (2007). Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 625(1-2), 80-92. Available from: [Link]
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ResearchGate. MTT assay was used to determine the IC50 of carmustine, separately or in combination with let-7a-3p in U87MG cell line. Available from: [Link]
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ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Available from: [Link]
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Büch, T. R., & Zeller, W. J. (2002). Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT). Anticancer Research, 22(2A), 697-701. Available from: [Link]
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Koppen, G., et al. (2001). N-Methyl-N-nitrosourea-induced DNA damage detected by the comet assay in Vicia faba nuclei during all interphase stages is not restricted to chromatid aberration hot spots. Mutagenesis, 16(4), 333-337. Available from: [Link]
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ResearchGate. The cytotoxicity assay (IC 50 values (µM)) performed for the analyzed molecules. Available from: [Link]
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Giam palia, J., et al. (2014). Enhanced Anticancer Properties of Lomustine in Conjunction With Docosahexaenoic Acid in Glioblastoma Cell Lines. Journal of Neurosurgery, 121(5), 1144-1153. Available from: [Link]
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Kanzawa, T., et al. (2004). Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase. International Journal of Oncology, 25(4), 1053-1060. Available from: [Link]
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Kaina, B., & Christmann, M. (2019). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Seminars in Cancer Biology, 55, 1-14. Available from: [Link]
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ResearchGate. Graphs illustrating the IC 50 values for (a) melphalan, (b) nimustine hydrochloride... Available from: [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Resistance of Cancer Cells to 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Introduction: The Challenge of Resistance in Cancer Therapy
The development of novel anticancer agents is a cornerstone of oncological research. Phenyl-N'-(2-chloroethyl)ureas (CEUs) represent a class of compounds investigated for their cytotoxic effects against various cancer cell lines.[1][2] The specific compound, 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, belongs to this family of "soft" alkylating agents.[3] Unlike traditional "strong" alkylating agents that primarily target DNA, some CEUs have been shown to exert their anticancer activity through novel mechanisms, such as the alkylation of the protein thioredoxin-1 (TRX1), thereby inhibiting its nuclear translocation and disrupting cellular redox balance and cell cycle progression.[3][4]
However, a significant hurdle in chemotherapy is the emergence of drug resistance, which can be either intrinsic (pre-existing) or acquired during treatment.[5] A particularly complex issue is cross-resistance, where resistance to one drug confers resistance to other, often mechanistically distinct, therapeutic agents.[6] This phenomenon can severely limit treatment options and lead to therapeutic failure. Therefore, a robust preclinical assessment of a new compound's cross-resistance profile is not merely a supplementary study but a critical step in its developmental pathway.
This guide provides a comprehensive framework for researchers to design and execute experiments aimed at assessing the cross-resistance profile of this compound in cancer cell lines. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and demonstrate how to interpret the resulting data to build a cohesive understanding of the compound's potential vulnerabilities and strengths in the face of cellular resistance mechanisms.
Part 1: Strategic Experimental Design
A successful cross-resistance study hinges on a well-conceived experimental plan. The choices of cellular models and comparative agents are paramount and must be guided by a clear scientific rationale.
Selecting Appropriate Cellular Models
The foundation of this investigation requires at least two distinct cancer cell lines: a parental "sensitive" line and a "resistant" counterpart.
-
Parental (Sensitive) Cell Line: Choose a well-characterized cancer cell line known to be sensitive to alkylating agents or compounds with similar mechanisms. For example, a colon carcinoma line (e.g., HT-29) or a breast cancer line (e.g., MCF-7) could be suitable, as they have been used in prior studies of CEUs.[4]
-
Resistant Cell Line: The ideal resistant model is one derived from the parental line through continuous exposure to a relevant chemotherapeutic agent. This process of generating an acquired resistance model is crucial. For instance, developing a cisplatin-resistant HT-29 line (HT-29/CIS) would be highly relevant, as cisplatin resistance can involve mechanisms like enhanced DNA repair or altered drug efflux, which may confer cross-resistance to our target compound.[6]
Causality behind the choice: Using an isogenic pair of cell lines (parental and derived resistant) minimizes genetic variability, allowing researchers to more confidently attribute differences in drug response to the acquired resistance mechanisms rather than baseline differences between two unrelated cell lines.
Choosing Comparative Anticancer Agents
To map the cross-resistance profile, this compound must be tested alongside a panel of drugs with diverse mechanisms of action. This allows for the identification of shared and unique resistance pathways.
| Drug Class | Example Agent | Primary Mechanism of Action | Rationale for Inclusion |
| Platinum-based | Cisplatin | Forms DNA adducts, leading to apoptosis. | To test for cross-resistance with classical DNA-damaging agents. |
| Antimicrotubule | Paclitaxel | Stabilizes microtubules, causing mitotic arrest. | To determine if resistance extends to agents targeting the cytoskeleton.[2] |
| Topoisomerase II Inhibitor | Doxorubicin | Intercalates DNA and inhibits topoisomerase II, preventing DNA replication. | To assess overlap with resistance mechanisms involving drug efflux pumps (e.g., P-gp), as doxorubicin is a known substrate.[6] |
| Related CEU | Carmustine (BCNU) | A chloroethylnitrosourea that cross-links DNA. | To compare with a "stronger," clinically used alkylating agent from a related class.[1] |
Part 2: Core Experimental Workflow & Protocols
The following workflow provides a systematic approach to generating the data needed for a comprehensive cross-resistance assessment.
Caption: Experimental workflow for assessing cross-resistance.
Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability, to determine the half-maximal inhibitory concentration (IC50) of each drug.[7]
Principle: The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
Drug Preparation: Prepare serial dilutions of this compound and the comparative agents in culture medium. A typical concentration range might span from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (blank) and medium with the drug solvent (vehicle control, e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the absorbance data to the vehicle control to obtain the percentage of cell viability. Plot the percent viability against the logarithm of the drug concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.[9][10]
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each drug (as determined by the MTT assay) for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at ~500 x g for 5 minutes.[11]
-
Washing: Wash the cell pellets twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Live cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11]
Protocol: Mechanistic Analysis (Western Blot)
Western blotting is used to semi-quantitatively measure the expression levels of key proteins involved in drug resistance and cell death pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.[13][14]
Step-by-Step Protocol:
-
Lysate Preparation: Treat cells in 100mm dishes with IC50 concentrations of the drugs for 48 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to probe include:
-
P-glycoprotein (P-gp/ABCB1): A major drug efflux pump.[6]
-
Thioredoxin-1 (TRX1): The putative target of the chloroethyl urea.[3]
-
Cleaved PARP/Cleaved Caspase-3: Markers of apoptosis.
-
γH2AX: A marker of DNA double-strand breaks.[16]
-
β-actin or GAPDH: Loading controls to ensure equal protein loading.[16]
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Part 3: Data Interpretation and Synthesis
Quantifying Resistance
The primary quantitative output is the Resistance Factor (RF) , calculated for each drug: RF = IC50 (Resistant Cell Line) / IC50 (Sensitive Cell Line)
An RF > 1 indicates resistance. An RF ≈ 1 suggests no resistance. An RF < 1 indicates collateral sensitivity.
Hypothetical Data Summary:
| Compound | IC50 - Sensitive Line (µM) | IC50 - Resistant Line (µM) | Resistance Factor (RF) | Interpretation |
| This compound | 2.5 | 3.0 | 1.2 | No significant cross-resistance |
| Cisplatin | 1.8 | 21.6 | 12.0 | High-level resistance (Control) |
| Doxorubicin | 0.5 | 10.5 | 21.0 | Strong cross-resistance |
| Paclitaxel | 0.05 | 0.06 | 1.2 | No significant cross-resistance |
| Carmustine (BCNU) | 15.0 | 18.0 | 1.2 | No significant cross-resistance |
Correlating Phenotype with Mechanism
The data from apoptosis and western blot assays provide the mechanistic context for the observed RF values.
-
Scenario 1: Strong Cross-Resistance to Doxorubicin and not the Target Compound. If the resistant cells show a high RF for doxorubicin but not for our CEU, and western blots reveal high P-gp expression in the resistant line, it suggests our compound is not a substrate for this efflux pump. This is a favorable characteristic.
-
Scenario 2: No Cross-Resistance to Cisplatin. If the cisplatin-resistant cells (high RF for cisplatin) show no resistance to our CEU, and western blots show no increase in γH2AX after CEU treatment (unlike with cisplatin), it supports the hypothesis that our compound has a different mechanism of action that circumvents the DNA damage repair pathways that confer cisplatin resistance.[6]
-
Scenario 3: Apoptosis Confirmation. Apoptosis assay results should correlate with cytotoxicity data. For example, treatment with the IC50 concentration of the CEU should induce a similar percentage of apoptosis in both sensitive and resistant cell lines if there is no cross-resistance.
Caption: Logical relationship between phenotype and mechanism.
Conclusion
Assessing cross-resistance is a multi-faceted process that integrates quantitative cytotoxicity data with mechanistic insights from cellular and molecular assays. By systematically comparing this compound against agents with known resistance profiles in a well-defined sensitive/resistant cell line pair, researchers can build a strong preclinical data package. A compound that bypasses common resistance mechanisms, such as P-gp mediated efflux or enhanced DNA damage repair, demonstrates significant potential for further development. This guide provides the strategic framework and validated protocols necessary to conduct such a critical investigation, ultimately contributing to the rational design of more effective and durable cancer therapies.
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Confirming the Mechanism of Action of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea with Knockout Models: A Comparative Guide
In the landscape of modern drug discovery, elucidating the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, a compound belonging to the chloroethyl urea class of potential therapeutics. Drawing from established methodologies and field-proven insights, we will explore the use of knockout models to dissect its cellular targets and downstream effects, comparing its performance with relevant alternatives.
Introduction: The Enigma of Chloroethyl Ureas
Chloroethyl ureas (CEUs) are a class of alkylating agents that have demonstrated promising anticancer activities.[1] Their mode of action is generally attributed to the covalent modification of cellular proteins, leading to the disruption of critical biological processes.[2][3] Extensive research on analogous compounds suggests that two key proteins, Thioredoxin-1 (TRX1) and Prohibitin (PHB), are primary targets for certain CEUs.[2][3]
-
Thioredoxin-1 (TRX1): A central player in cellular redox balance, TRX1 is a small antioxidant protein.[4][5] Some CEUs have been shown to covalently bind to TRX1, inhibiting its nuclear translocation and thereby impeding its function in promoting cell survival and proliferation.[2][6]
-
Prohibitin (PHB): This highly conserved protein is involved in a multitude of cellular processes, including cell cycle regulation, mitochondrial function, and apoptosis.[7][8] Alkylation of PHB by specific CEUs has been linked to G1/S phase cell cycle arrest.[3]
Given its structural similarity to other studied CEUs, we hypothesize that this compound exerts its biological effects through the alkylation of TRX1 and/or PHB. This guide will outline a systematic approach to test this hypothesis using state-of-the-art knockout models.
The Power of Knockout Models in MoA Validation
To unequivocally link the activity of this compound to its putative targets, the use of knockout (KO) cell lines generated via CRISPR-Cas9 technology is indispensable.[9][10] By completely ablating the expression of the target protein, we can observe whether the compound's effects are diminished or abolished, providing direct evidence of its MoA.
Experimental Design: A Multi-pronged Approach
Our experimental strategy is designed to be a self-validating system, integrating cellular viability assays, target engagement studies, and phenotypic analyses in wild-type (WT) and knockout (KO) cell lines.
Cell Line Selection and Knockout Generation
The choice of cell line is critical and should be guided by the biological context of interest (e.g., a cancer cell line relevant to the intended therapeutic application). For this guide, we will use a hypothetical human colon cancer cell line, HCT116, which is widely used in cancer research.
Protocol 1: Generation of TRX1 and PHB Knockout HCT116 Cell Lines using CRISPR-Cas9
-
gRNA Design and Synthesis: Design at least two independent guide RNAs (gRNAs) targeting early exons of the TXN1 (encoding TRX1) and PHB genes to minimize off-target effects. Synthesize high-quality gRNAs.
-
Cas9 and gRNA Delivery: Co-transfect HCT116 cells with Cas9 nuclease and the designed gRNAs using a suitable method like electroporation or lipid-based transfection.[11]
-
Single-Cell Cloning: Following transfection, isolate single cells into 96-well plates to establish clonal populations.
-
Knockout Validation:
-
Genomic DNA Sequencing: Screen individual clones by PCR amplifying the targeted genomic region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blotting: Confirm the complete absence of TRX1 and PHB protein expression in the selected KO clones compared to WT HCT116 cells.[12]
-
Comparative Compounds
To provide a robust comparison, we will include two alternative compounds alongside this compound:
-
N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU): A known microtubule-disrupting agent that also alkylates β-tubulin, providing a distinct MoA for comparison.[13]
-
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4): A novel urea derivative shown to induce G0/G1 cell cycle arrest and activate the AMPK pathway in lung cancer cells.[14]
Experimental Workflow
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for confirming the MoA.
Data Presentation and Interpretation
Cell Viability Assays
Objective: To determine the cytotoxic effects of the compounds on WT and KO cell lines.
Protocol 2: IC50 Determination
-
Seed WT, TRX1 KO, and PHB KO HCT116 cells in 96-well plates.
-
Treat cells with a serial dilution of this compound, ICEU, and COH-SR4 for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Expected Results and Interpretation:
| Compound | WT HCT116 IC50 (µM) | TRX1 KO IC50 (µM) | PHB KO IC50 (µM) |
| This compound | 5 | > 50 | > 50 |
| ICEU | 2 | 2.5 | 2.2 |
| COH-SR4 | 10 | 9.5 | 11 |
A significant increase in the IC50 value for this compound in both TRX1 KO and PHB KO cell lines would strongly suggest that its cytotoxicity is dependent on the presence of these proteins. In contrast, the IC50 values for the control compounds, ICEU and COH-SR4, should remain relatively unchanged across the different cell lines, indicating their MoA is independent of TRX1 and PHB.
Target Engagement Assays
Objective: To confirm direct binding of the compound to its putative targets in a cellular context.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Treat intact WT HCT116 cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble TRX1 and PHB at each temperature by Western blotting.
Expected Results and Interpretation:
Binding of the compound to TRX1 and PHB should stabilize the proteins, leading to a shift in their melting curves to higher temperatures compared to the vehicle-treated control. This provides direct evidence of target engagement.
Phenotypic Assays: Cell Cycle and Apoptosis
Objective: To investigate the downstream cellular consequences of compound treatment in WT and KO cells.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Treat WT, TRX1 KO, and PHB KO cells with the respective IC50 concentrations of each compound for 24 hours.
-
Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
Expected Results and Interpretation:
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| WT HCT116 | Vehicle | 45 | 35 | 20 |
| This compound | 70 | 15 | 15 | |
| ICEU | 20 | 10 | 70 | |
| COH-SR4 | 65 | 20 | 15 | |
| TRX1 KO | This compound | 48 | 33 | 19 |
| PHB KO | This compound | 46 | 36 | 18 |
If this compound induces a G0/G1 arrest similar to COH-SR4, this effect should be abrogated in the TRX1 KO and PHB KO cell lines, further confirming the on-target effect. ICEU, as a microtubule inhibitor, is expected to cause a G2/M arrest, which should be independent of TRX1 or PHB status.
Protocol 5: Apoptosis Analysis by Annexin V Staining
-
Treat WT, TRX1 KO, and PHB KO cells with the IC50 concentrations of each compound for 48 hours.
-
Stain cells with Annexin V and a viability dye (e.g., 7-AAD).
-
Analyze the percentage of apoptotic cells by flow cytometry.
Expected Results and Interpretation: A significant reduction in apoptosis induction by this compound in the KO cell lines compared to the WT cells would provide further evidence for its on-target activity.
Signaling Pathway Analysis
To further dissect the molecular mechanism, we can investigate the downstream signaling pathways affected by the compound.
Caption: Proposed signaling pathway of the compound.
Conclusion
This guide provides a robust and logical framework for confirming the mechanism of action of this compound. By employing precisely engineered knockout models and a suite of well-controlled experiments, researchers can generate high-confidence data to elucidate the specific molecular targets and cellular consequences of this compound. This rigorous approach is fundamental to advancing promising therapeutic candidates from the laboratory to the clinic.
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Insights into the Multifaceted Roles of Thioredoxin-1 System: Exploring Knockout Murine Models. [Link]
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Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. [Link]
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Prohibitin 2 is a Key Regulator of T Cell Proliferation and Effector Functions. [Link]
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Prohibitins control cell proliferation and apoptosis by regulating OPA1-dependent cristae morphogenesis in mitochondria. [Link]
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Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. [Link]
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Insights into the Multifaceted Roles of Thioredoxin-1 System: Exploring Knockout Murine Models. [Link]
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Lessons from the Thioredoxin-1 Knockout Mouse Models. [Link]
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Prohibitin Links Cell Cycle, Motility and Invasion in Prostate Cancer Cells. [Link]
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Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro. [Link]
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Loss of Prohibitin Induces Mitochondrial Damages Altering β-Cell Function and Survival and Is Responsible for Gradual Diabetes Development. [Link]
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A Head-to-Head Comparison of Phenylurea Herbicides: The Established Efficacy of Diuron versus the Postulated Profile of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
A Technical Guide for Researchers in Plant Science and Herbicide Development
In the vast landscape of agricultural chemistry, phenylurea herbicides represent a significant class of compounds pivotal in weed management. Their primary mechanism of action involves the inhibition of photosynthesis, a fundamental process in plant vitality. This guide provides a detailed comparative analysis of two such compounds: the widely utilized herbicide, Diuron, and a lesser-known analogue, 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea.
Chemical Identity and Structural Comparison
At the core of their function lies the shared 3,4-dichlorophenylurea backbone. The key distinction between these two molecules is the substitution at the terminal nitrogen of the urea group. Diuron possesses two methyl groups (an N,N-dimethyl substitution), whereas the compound of interest features a 2-chloroethyl group. This seemingly subtle difference can have profound implications for their herbicidal efficacy, selectivity, and environmental persistence.
| Feature | This compound | Diuron |
| IUPAC Name | This compound | 3-(3,4-dichlorophenyl)-1,1-dimethylurea |
| CAS Number | 54187-03-0 (related) | 330-54-1[1] |
| Molecular Formula | C9H9Cl3N2O | C9H10Cl2N2O |
| Molecular Weight | 280.54 g/mol | 233.09 g/mol |
| Chemical Structure | See Figure 1 | See Figure 1 |
Figure 1: Chemical structures of the compared herbicides.
Mechanism of Action: Inhibition of Photosystem II
Both Diuron and, by structural inference, this compound, belong to the class of herbicides that inhibit photosynthesis at Photosystem II (PSII).[2] They act by binding to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain.[3] The blockage of electron flow leads to a cascade of events, including the cessation of CO2 fixation and ATP synthesis, and the generation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to plant cell death.[2]
Figure 2: Generalized mechanism of action for phenylurea herbicides.
Head-to-Head Performance Comparison
This section compares the known performance of Diuron with the projected performance of this compound based on structure-activity relationships.
Herbicidal Efficacy
Diuron: Diuron is a broad-spectrum herbicide effective against a wide range of annual and perennial broadleaf weeds and grasses.[4] It can be used for both pre-emergent and post-emergent weed control.[5] Its efficacy is well-established through decades of agricultural use. For example, in cotton, Diuron applied at 1.0 kg/ha has been shown to significantly reduce weed count and dry matter.[6] In sesame, Diuron at 0.36 kg a.i./ha provided good control (75%) of broadleaf weeds early in the season.[5]
This compound (Inferred): The herbicidal activity of phenylureas is influenced by the substituents on the terminal nitrogen. The presence of N-lipophilic substituents is generally necessary for inhibitory effect.[7] While the two methyl groups on Diuron provide a certain level of lipophilicity, the 2-chloroethyl group on the analog is also lipophilic. However, an increase in the length of the N-alkyl chain can sometimes lower the activity.[7] The chloroethyl group is larger than two methyl groups, which could sterically hinder its binding to the D1 protein. Conversely, the electrophilic nature of the chloroethyl group might offer alternative interactions within the binding pocket. Without experimental data, it is difficult to definitively predict its efficacy relative to Diuron. It is plausible that it retains significant herbicidal activity, but its potency could be either higher or lower.
Crop Selectivity
Diuron: Diuron is used as a selective herbicide in a variety of crops, including asparagus, cotton, sugarcane, and citrus.[8] Its selectivity is often dependent on the application rate, timing, and the depth of planting of the crop, as it is primarily absorbed through the roots.[9]
This compound (Inferred): The selectivity of a herbicide is a complex interplay of its uptake, translocation, and metabolism by different plant species. The chloroethyl group could be metabolized differently than the dimethyl groups of Diuron. For instance, it could be more susceptible to detoxification pathways in certain crops, potentially leading to a different selectivity profile. Conversely, it could be more phytotoxic to a broader range of crops. Experimental testing on various crop and weed species would be necessary to determine its selectivity.
Environmental Fate and Persistence
Diuron: Diuron is known for its persistence in the environment. It has a moderate tendency to adsorb to soil particles and can be mobile in certain soil types, with the potential to leach into groundwater.[10][11] Its half-life in soil can range from a few months to over a year.[12] Biodegradation is a key route of dissipation, often initiated by N-demethylation to form metabolites that can also be persistent and toxic.[13]
This compound (Inferred): The environmental fate of this compound is largely unknown. The chloroethyl group may alter its adsorption characteristics and susceptibility to microbial degradation compared to Diuron. The carbon-chlorine bond is generally stable, but enzymatic dehalogenation is a known microbial metabolic pathway. It is possible that the chloroethyl group could lead to different degradation products with their own unique environmental profiles. Given the general persistence of phenylurea herbicides, it is reasonable to assume that this compound would also exhibit some degree of environmental persistence.[12]
Table 1: Comparative Profile of Diuron and this compound
| Parameter | Diuron | This compound (Inferred) |
| Mechanism of Action | Photosystem II inhibitor[2] | Photosystem II inhibitor (by structural analogy) |
| Spectrum of Control | Broadleaf weeds and some grasses[4] | Likely broadleaf weeds and some grasses |
| Application Timing | Pre- and post-emergent[5] | Likely pre- and post-emergent |
| Herbicidal Potency | High (e.g., effective at 0.36-1.0 kg/ha )[5][6] | Unknown, potentially similar, higher, or lower than Diuron |
| Crop Selectivity | Selective in cotton, sugarcane, citrus, etc.[8] | Unknown, would require experimental validation |
| Soil Persistence | Moderately to highly persistent[10] | Expected to be persistent |
| Leaching Potential | Moderate, depending on soil type[11] | Unknown, potentially similar to Diuron |
Experimental Protocols for Herbicide Evaluation
To empirically determine the herbicidal profile of this compound and enable a direct comparison with Diuron, the following experimental workflows are recommended.
In Vitro Photosystem II Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the photosynthetic electron transport chain.
Methodology:
-
Isolation of Thylakoid Membranes: Isolate functional thylakoid membranes from a suitable plant source, such as spinach or pea leaves.
-
Oxygen Evolution Measurement: Use a Clark-type oxygen electrode to measure the rate of light-dependent oxygen evolution in a suspension of isolated thylakoids.
-
Inhibitor Treatment: Add varying concentrations of the test herbicides (dissolved in a suitable solvent like DMSO) to the thylakoid suspension.
-
IC50 Determination: Measure the rate of oxygen evolution at each herbicide concentration and calculate the concentration required to inhibit oxygen evolution by 50% (IC50). A lower IC50 value indicates a more potent inhibitor.[14]
Figure 3: Workflow for in vitro Photosystem II inhibition assay.
Whole-Plant Efficacy and Selectivity Bioassays
These greenhouse-based experiments assess the herbicidal effect on whole plants and determine crop selectivity.
Methodology:
-
Plant Cultivation: Grow a selection of relevant weed and crop species in pots under controlled greenhouse conditions.
-
Herbicide Application: Apply the herbicides at a range of doses to the plants at a specific growth stage (e.g., 2-4 leaf stage for post-emergent application) or to the soil surface before emergence (for pre-emergent application).[15]
-
Efficacy Assessment: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess plant injury (e.g., chlorosis, necrosis) on a scale of 0-100%. Also, harvest the above-ground biomass and measure the fresh and dry weight to quantify the growth reduction.
-
Selectivity Determination: Compare the response of the weed species to that of the crop species to determine the selectivity of the herbicide.
-
ED50/GR50 Calculation: From the dose-response data, calculate the effective dose required to cause 50% plant mortality (ED50) or 50% growth reduction (GR50).
Conclusion
Diuron is a well-characterized and effective phenylurea herbicide with a long history of use in agriculture. Its mechanism of action, efficacy, and environmental behavior are extensively documented. In contrast, this compound remains a largely uncharacterized compound from a herbicidal perspective.
Based on structure-activity relationship principles, it is hypothesized that this compound will also function as a Photosystem II inhibitor. However, the substitution of the N,N-dimethyl groups with a 2-chloroethyl group is likely to alter its herbicidal potency, crop selectivity, and environmental persistence. The larger and more reactive chloroethyl group could influence its binding affinity to the D1 protein and its metabolic fate in plants and the environment.
To move beyond inference and establish a definitive comparative profile, rigorous experimental evaluation of this compound is essential. The protocols outlined in this guide provide a framework for such an investigation. The results of these studies would not only elucidate the herbicidal potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy and environmental impact of the broader class of phenylurea herbicides.
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A Senior Application Scientist's Guide to Validating Target Engagement of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea Using CETSA
In the landscape of contemporary drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended molecular target within a physiological context is a cornerstone of establishing its mechanism of action and advancing its development. This guide provides a comprehensive framework for validating the target engagement of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, a compound presumed to act as a covalent inhibitor, utilizing the Cellular Thermal Shift Assay (CETSA). We will delve into the principles of CETSA, present a detailed protocol, and conduct a comparative analysis with alternative methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.
The Challenge: Confirming Target Interaction in a Complex Cellular Milieu
While in vitro assays using purified proteins can provide initial evidence of binding, they often do not fully recapitulate the intricate environment within a living cell. Factors such as cellular compartmentalization, protein-protein interactions, and the presence of endogenous ligands can significantly influence a compound's ability to engage its target. Therefore, methods that assess target engagement in intact cells or tissues are invaluable.[1][2] This is particularly critical for compounds like this compound, which, as a chloroethyl urea derivative, is anticipated to form a covalent bond with its target. Such irreversible interactions necessitate robust validation to ensure on-target activity and to understand potential off-target effects.
The Solution: Cellular Thermal Shift Assay (CETSA)
CETSA has emerged as a powerful technique to directly measure drug-target interactions in a cellular environment.[1][3] The fundamental principle of CETSA is based on ligand-induced thermal stabilization of a target protein.[1][4] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.[1]
This thermal stabilization can be quantified by heating cell lysates or intact cells treated with the compound of interest to various temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain in the soluble fraction at higher temperatures.[5][6] The amount of soluble protein at each temperature can then be measured using techniques like Western blotting or mass spectrometry, allowing for the determination of a melting curve and a characteristic melting temperature (Tagg).[2] A shift in the Tagg in the presence of the compound provides direct evidence of target engagement.[2][5]
CETSA Workflow for a Covalent Inhibitor
The covalent nature of this compound's interaction with its target is a key consideration for the experimental design. The irreversible binding is expected to produce a significant and permanent thermal stabilization of the target protein.
Experimental Workflow: CETSA for this compound
Caption: Decision tree for selecting a target engagement assay.
Senior Application Scientist's Recommendation
For validating the target engagement of this compound, CETSA is the recommended primary approach . The anticipated covalent and irreversible nature of the binding is expected to induce a robust and easily detectable thermal stabilization of the target protein, making CETSA particularly well-suited.
To build a comprehensive and compelling data package, a multi-pronged approach is advised:
-
Initial Validation with Western Blot-based CETSA: This provides a straightforward and definitive confirmation of target engagement with the primary hypothesized target.
-
Proteome-wide Profiling with CETSA-MS: To assess the selectivity of this compound, a mass spectrometry-based CETSA experiment (also known as Thermal Proteome Profiling or TPP) is highly recommended. [7]This unbiased approach can identify off-target interactions across thousands of proteins simultaneously, providing crucial safety and mechanism-of-action insights. [8]3. Orthogonal Validation: If resources permit, employing an orthogonal method such as DARTS can further strengthen the conclusions. Observing target stabilization by both thermal and proteolytic protection would provide very strong evidence of direct binding.
By following this structured and scientifically rigorous approach, researchers can confidently validate the target engagement of this compound, a critical step in its journey from a promising compound to a potential therapeutic.
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A Researcher's Guide to Benchmarking Novel Thioredoxin System Inhibitors: A Case Study of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark novel compounds targeting the thioredoxin (Trx) system. We will use the hypothetical test article, 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea (herein designated CE-DPU), and compare its performance against well-characterized inhibitors: the clinical-stage TrxR inhibitor Auranofin and the Trx-1 inhibitor PX-12.
The thioredoxin system, a cornerstone of cellular redox homeostasis, is a prime target for therapeutic intervention, particularly in oncology.[1][2] This system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is responsible for reducing oxidized proteins and detoxifying reactive oxygen species (ROS).[3][4] Cancer cells, with their heightened metabolic activity, often exhibit increased oxidative stress and become heavily reliant on the Trx system for survival, making it an attractive target for anticancer drug development.[5][6]
Our test compound, CE-DPU, belongs to the chloroethyl urea (CEU) class. Previous studies on related CEU derivatives have shown they can covalently bind to and modulate the function of Trx-1, notably by preventing its crucial nuclear translocation—a key process in chemoresistance and cell cycle regulation.[7][8][9] This guide will outline the essential in vitro and cellular assays required to determine if CE-DPU shares this mechanism and to quantitatively compare its efficacy against established inhibitors.
The Thioredoxin System: Mechanism and Points of Inhibition
The Trx system operates as a powerful disulfide reductase cascade. TrxR, a selenoenzyme, utilizes NADPH to reduce the active site disulfide in Trx.[3] Reduced Trx then reduces disulfide bonds in a wide array of substrate proteins, including transcription factors and enzymes involved in metabolism and apoptosis.[6] Inhibitors can target different components of this pathway, leading to distinct cellular outcomes.
Caption: The Thioredoxin System and points of inhibitor action.
Benchmarking Strategy: A Multi-Tiered Approach
To build a comprehensive profile of CE-DPU, we employ a logical workflow moving from direct biochemical assays to complex cellular endpoints. This approach allows us to dissect the compound's mechanism of action and contextualize its biological activity.
Caption: Experimental workflow for benchmarking Trx system inhibitors.
Comparative Performance Data
The following tables summarize expected data from our benchmarking assays, comparing our test article CE-DPU against Auranofin and PX-12.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | DTNB Assay IC₅₀ (nM) | Insulin Reduction Assay IC₅₀ (nM) | Mechanism of Inhibition |
|---|---|---|---|---|
| Auranofin | TrxR1 | ~250 | ~300 | Irreversible (Sec binding)[10] |
| PX-12 | Trx-1 | >10,000 | ~1,500 | Irreversible (Cys binding)[10][11] |
| CE-DPU | Trx-1 (Hypothesized) | >10,000 | ~5,000 | Covalent Alkylation[7][8] |
Table 2: Cellular Activity in A549 Lung Carcinoma Cells
| Inhibitor | GI₅₀ (µM) | Intracellular ROS Induction | Inhibition of Trx-1 Nuclear Translocation |
|---|---|---|---|
| Auranofin | ~0.8 | +++ | - |
| PX-12 | ~4.5 | ++ | - |
| CE-DPU | ~6.0 | + | +++ |
Experimental Protocols
Herein, we provide detailed, self-validating protocols for the key benchmarking experiments.
Protocol 1: In Vitro Thioredoxin Reductase (TrxR1) Inhibition Assay (DTNB Assay)
This assay directly measures TrxR1 activity by monitoring the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm.[1][12][13] It is the primary screen for direct TrxR inhibitors.
-
Materials:
-
Recombinant human TrxR1
-
Assay Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5
-
NADPH solution (10 mM stock)
-
DTNB solution (100 mM stock in DMSO)
-
Test inhibitors (CE-DPU, Auranofin, PX-12) dissolved in DMSO
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a reaction master mix in Assay Buffer containing NADPH to a final concentration of 200 µM.
-
In a 96-well plate, add 2 µL of test inhibitor dilutions (in DMSO) or DMSO vehicle control to respective wells.
-
Add 178 µL of the NADPH-containing master mix to each well.
-
To initiate the reaction, add 10 µL of recombinant TrxR1 (final concentration ~15-20 nM) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 10 µL of DTNB solution to each well for a final concentration of 5 mM.
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.[12]
-
Data Analysis & Validation: The rate of TNB formation (slope of A412 vs. time) is proportional to TrxR1 activity. Calculate the percent inhibition relative to the DMSO control. The positive control (Auranofin) should show potent inhibition, while the negative control (PX-12) should be inactive. Plot percent inhibition against inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: Trx-Coupled Insulin Disulfide Reduction Assay
This assay assesses the activity of the entire Trx system (TrxR1 and Trx-1). Reduced Trx-1 cleaves the disulfide bonds in insulin, causing the B-chain to precipitate, which can be measured as an increase in turbidity at 650 nm.[14][15] It is crucial for identifying inhibitors that target Trx-1 directly or disrupt the TrxR-Trx interaction.
-
Materials:
-
Recombinant human TrxR1 and Trx-1
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0
-
NADPH solution (10 mM stock)
-
Bovine insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors dissolved in DMSO
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, NADPH (final concentration 200 µM), insulin (final concentration 160 µM), and Trx-1 (final concentration 20 µM).[16]
-
Add 2 µL of test inhibitor dilutions or DMSO vehicle control.
-
To initiate the reaction, add TrxR1 (final concentration ~0.8 µM).[16]
-
Immediately monitor the increase in absorbance at 650 nm over 30 minutes at 37°C.
-
Data Analysis & Validation: The rate of turbidity increase is proportional to the overall Trx system activity. Auranofin and PX-12 should both inhibit this assay, validating its integrity. Calculate IC₅₀ values as described in Protocol 1. A compound like CE-DPU, which may not inhibit TrxR directly, can be identified here.
-
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.[1][12]
-
Materials:
-
A549 human lung carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed A549 cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with serial dilutions of test inhibitors for 72 hours. Include a vehicle control (DMSO).[17]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Validation: Calculate cell viability as a percentage of the vehicle control. Plot viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition). The rank order of potency should be compared with in vitro data to assess cell permeability and off-target effects.
-
Protocol 4: Assessment of Trx-1 Nuclear Translocation by Immunofluorescence
This protocol visualizes the subcellular localization of Trx-1 to determine if an inhibitor prevents its stress-induced translocation to the nucleus, a mechanism of action suggested for the CEU class of compounds.[7][9]
-
Materials:
-
A549 cells cultured on glass coverslips
-
Cisplatin (as a stress-inducing agent)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Trx-1
-
Secondary antibody: Alexa Fluor 488-conjugated
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed A549 cells on coverslips in a 24-well plate.
-
Pre-treat cells with the test inhibitor (e.g., CE-DPU at its GI₅₀ concentration) or vehicle for 4 hours.
-
Induce Trx-1 translocation by treating cells with a stressor like cisplatin (e.g., 20 µM) for 2 hours.
-
Wash cells with PBS, fix with 4% PFA for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-Trx-1 primary antibody overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI and mount coverslips on slides.
-
Data Analysis & Validation: Acquire images using a fluorescence microscope. The untreated control should show diffuse cytoplasmic Trx-1 staining. The cisplatin-treated control should show strong nuclear Trx-1 staining. A positive result for CE-DPU would be the retention of cytoplasmic Trx-1 staining even in the presence of cisplatin, confirming its ability to abrogate nuclear translocation.[8][9]
-
References
- Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC. (2024-08-07). Vertex AI Search.
- What are TrxR1 inhibitors and how do they work? - Patsnap Synapse. (2024-06-25). Vertex AI Search.
- What are TrxR inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Vertex AI Search.
- Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed. Vertex AI Search.
- Head-to-Head Comparison of Thioredoxin Reductase Inhibitors: A Guide for Researchers - Benchchem. Vertex AI Search.
- A Comparative Guide to the Efficacy of Thioredoxin Reductase Inhibitors - Benchchem. Vertex AI Search.
- Thioredoxin Reductase Assay Kit - Sigma-Aldrich. Vertex AI Search.
- TrxR1 Inhibitors | SCBT - Santa Cruz Biotechnology. Vertex AI Search.
- Thioredoxin-dependent system.
- Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PubMed Central. Vertex AI Search.
- Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC - NIH. Vertex AI Search.
- Definition of thioredoxin-1 inhibitor PX-12 - NCI Drug Dictionary - National Cancer Institute. Vertex AI Search.
- Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation - PubMed. (2008-06-15). Vertex AI Search.
- Thioredoxin catalyzes the reduction of insulin disulfides by dithiothreitol and dihydrolipoamide - PubMed. (1979-10-10). Vertex AI Search.
- Thioredoxin catalyzes the reduction of insulin disulfides by dithiothreitol and dihydrolipoamide - ResearchG
- Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear transloc
- Thioredoxin-dependent system. Application of inhibitors - PMC - PubMed Central. Vertex AI Search.
- Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed. Vertex AI Search.
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- 16. Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Introduction: Beyond the Bench - The Full Lifecycle Responsibility
As researchers dedicated to innovation, our responsibilities extend beyond the successful synthesis or application of a compound. The complete lifecycle, including the safe and compliant disposal of resulting waste streams, is a critical component of rigorous scientific practice. 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, a halogenated phenylurea derivative, demands a disposal protocol rooted in a deep understanding of its chemical nature and associated risks.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring that your disposal plan is not only compliant but also scientifically sound and inherently safe.
Part 1: Hazard Profile and Regulatory Imperative
Understanding the "why" behind stringent disposal protocols begins with the compound's hazard profile. The molecular structure of this compound contains multiple features that classify it as hazardous waste.
Structural Red Flags:
-
Chlorinated Aromatic Ring (3,4-dichlorophenyl): Chlorinated benzenes are known for their environmental persistence and potential toxicity.[1] This group is a common feature in herbicides and other bioactive molecules, contributing to their stability and, consequently, their resistance to natural degradation.[2]
-
Chloroethyl Group: The presence of an alkyl halide introduces reactivity and potential for alkylating activity, a common mechanism for cytotoxicity.
-
Urea Linkage: While urea itself is of low toxicity, substituted ureas can have significant biological effects.[2]
-
Hazardous Decomposition: When heated to decomposition, chlorinated organic compounds can emit highly toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx).[3]
These structural characteristics necessitate its management under federal and local hazardous waste regulations. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the management of chlorinated organic compounds and pesticide-related wastes, which often involve stringent treatment standards prior to final disposal.[4][5][6]
| Compound Profile: this compound | |
| CAS Number | 15145-37-6[7] |
| Molecular Formula | C₉H₉Cl₃N₂O[7] |
| Primary Hazard Class | Halogenated Organic Compound |
| Known & Inferred Hazards | - Potential Acute Toxicity (Oral, Dermal, Inhalation) - Environmental Persistence - Very toxic to aquatic life with long-lasting effects[8] - Hazardous thermal decomposition products (HCl, NOx)[3] |
| Regulatory Status | Must be managed as a regulated hazardous waste.[9][10] |
Part 2: The Core Principle - Segregation of Halogenated Waste
The single most critical step in a compliant disposal workflow is rigorous segregation. Commingling halogenated waste with non-halogenated streams can result in the entire container being classified as halogenated waste, dramatically increasing disposal costs and complexity.[9][10]
Causality: Disposal technologies are specific. Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., HCl) produced during combustion.[11] Disposing of non-halogenated solvents, which can often be recycled or fuel-blended, is significantly less expensive.[10] Mixing them needlessly contaminates the less hazardous stream.
Part 3: Step-by-Step Disposal Protocol for Laboratory Environments
This protocol outlines the procedure from the point of generation to the point of collection by a certified hazardous waste management provider. On-site chemical neutralization by untrained personnel is not recommended due to the risk of incomplete reactions and the generation of equally hazardous byproducts.
Step 1: Personal Protective Equipment (PPE) Check
-
Rationale: Direct physical contact must be avoided.[3]
-
Procedure: Before handling the compound or its waste, ensure you are wearing appropriate PPE:
Step 2: Designate a Hazardous Waste Accumulation Container
-
Rationale: Proper containment is essential to prevent leaks and environmental release.
-
Procedure:
-
Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
The container must be in good condition, free of cracks or residue from previous contents.
-
Never use a container that previously held an incompatible material (e.g., strong acids or oxidizers).[9]
-
Step 3: Labeling the Waste Container (Prior to First Use)
-
Rationale: Accurate labeling is a legal requirement and critical for safety and proper final disposal.
-
Procedure: Affix a hazardous waste tag to the designated container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
The approximate concentration and quantity.
-
The date accumulation started (the day the first drop of waste enters the container).
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
Step 4: Waste Collection
-
Rationale: Minimizing exposure and cross-contamination during transfer.
-
Procedure:
-
Solid Waste: Collect contaminated solids (e.g., weighing papers, grossly contaminated gloves, disposable labware) and place them directly into the designated, labeled solid waste container.[9]
-
Liquid Waste: If the compound is in solution, collect the liquid waste in a designated, labeled liquid waste container. Keep halogenated solvent waste separate from non-halogenated solvent waste.[9][10]
-
Keep the waste container securely closed at all times, except when adding waste.
-
Step 5: Secure Storage in a Satellite Accumulation Area (SAA)
-
Rationale: Safe, compliant temporary storage at or near the point of generation.
-
Procedure:
-
Store the sealed waste container in a designated SAA within your laboratory.
-
The SAA must be under the control of the operator.
-
Ensure the container is within a secondary containment bin to catch any potential leaks.
-
Store away from incompatible materials, drains, and sources of heat or ignition.[12]
-
Step 6: Arranging for Disposal
-
Rationale: Final disposal must be handled by licensed professionals equipped to manage this class of chemical.
-
Procedure:
Part 4: Approved Final Disposal Technologies
The ultimate fate of this compound is critical to preventing environmental contamination.
-
High-Temperature Incineration: This is the preferred and often required method for halogenated organic compounds.[4][11] Incineration at temperatures typically exceeding 1000°C ensures complete thermal destruction of the molecule. The process must be equipped with afterburners and alkaline scrubbers to neutralize the resulting HCl gas, preventing its release into the atmosphere.
-
Landfill (Prohibited without Treatment): Direct landfilling of untreated hazardous organic waste is not an acceptable practice.[6] The compound's stability and potential to leach into groundwater pose a significant environmental threat.
Part 5: Emergency Procedures - Spill Management
Accidents require a prepared, calm response.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves dust inhalation, evacuate the lab and contact EHS.
-
Contain: Prevent the material from entering drains.[3][12] For a small, manageable solid spill, cover it with a plastic sheet to prevent dust from becoming airborne.[3]
-
Clean-Up (Trained Personnel Only):
-
Wearing full PPE, carefully sweep or scoop the solid material into the designated hazardous waste container. Avoid generating dust.[12]
-
Clean the affected area thoroughly with soap and water.
-
Collect all cleanup materials (wipes, contaminated PPE) as hazardous waste.
-
-
Report: Report the incident to your supervisor and EHS department.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for proper disposal.
Caption: Workflow for the disposal of this compound.
References
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
- 1-(2-Chloroethyl)
- Urea Safety D
- Procedures for Disposal of Hazardous Waste. University of Houston-Clear Lake.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- 1,1-Dimethyl-3-(3,4-Dichlorophenyl)
- 3-(3,4-Dichlorophenyl)
- Urea Safety D
- Urea, (3,4-dichlorophenyl)-.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry Regul
- Urea,N-(2-chloroethyl)-N'-(3,4-dichlorophenyl)-. Echemi.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Land Disposal Restrictions for Newly Identified Wastes. EPA.
- 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON).
- DCMU (Diuron)
- Household Hazardous Waste Recycling & Disposal. WM.
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- 1. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DCMU - Wikipedia [en.wikipedia.org]
- 3. 1,1-Dimethyl-3-(3,4-Dichlorophenyl)urea(330-54-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 13. wm.com [wm.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
As Senior Application Scientist, this guide provides a detailed protocol for the safe handling of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related molecules, including 1-(2-chloroethyl)urea and 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron). This approach ensures a cautious and comprehensive safety strategy.
The core principle of this guide is risk mitigation. The molecular structure of this compound suggests potential hazards including toxicity if swallowed, skin and eye irritation, and possible carcinogenicity or other long-term health effects associated with chlorinated aromatic compounds. Therefore, a multi-layered PPE strategy is essential to protect against dermal, ocular, and respiratory exposure.
Hazard Assessment and PPE Selection
A thorough risk assessment is the foundation of a robust safety plan. For this compound, the primary physical form is expected to be a solid powder, making inhalation of airborne particles a significant concern, alongside skin and eye contact.
| Potential Hazard | Route of Exposure | Primary PPE Recommendation | Secondary PPE/Engineering Control |
| Acute Toxicity | Ingestion, Inhalation, Dermal | Chemical-resistant gloves, Lab coat | Chemical fume hood, Good laboratory hygiene |
| Skin Irritation/Corrosion | Dermal | Chemical-resistant gloves, Lab coat | Immediate washing upon contact |
| Eye Irritation | Ocular | Safety goggles or face shield | Eyewash station readily accessible |
| Respiratory Irritation | Inhalation | N95 respirator or higher | Chemical fume hood |
| Potential Carcinogenicity | Inhalation, Dermal | N95 respirator or higher, Chemical-resistant gloves | Chemical fume hood, Designated handling area |
Step-by-Step PPE Protocol
1. Hand Protection: The First Line of Defense
Given the potential for dermal absorption and irritation, selecting the correct gloves is critical. Nitrile or neoprene gloves are recommended as a starting point for handling fine organic chemicals.[1] Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is a prudent measure, especially when handling larger quantities or for prolonged periods.
-
Donning Procedure:
-
Wash and dry hands thoroughly.
-
Select the appropriate size of nitrile gloves.
-
Carefully don the first pair, ensuring a snug fit.
-
Don a second pair over the first, creating a dual barrier.
-
-
Doffing Procedure (to prevent self-contamination):
-
Grasp the outside of one glove at the wrist.
-
Peel it off, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist.
-
Peel off the second glove, turning it inside out and enclosing the first glove.
-
Dispose of the gloves in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
2. Eye and Face Protection: Shielding from Splashes and Aerosols
Standard safety glasses with side shields are the minimum requirement.[1][2] However, due to the powdered nature of the compound and the potential for aerosolization, tightly fitting safety goggles are strongly recommended.[3] For operations with a higher risk of splashing, such as when dissolving the compound in a solvent, a full-face shield should be worn over safety goggles.[1]
3. Body Protection: Preventing Skin Contact
A fully buttoned, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing.[1] For larger-scale operations, chemical-resistant overalls or an apron may be necessary to provide additional protection against spills.[1]
4. Respiratory Protection: Mitigating Inhalation Risks
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the generation of airborne particles.[3][4] For weighing small quantities, a draft shield can provide additional containment.[1] In situations where a fume hood is not available or as a secondary precaution, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[1][5]
Workflow for Safe Handling and PPE Selection
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Safe Handling Workflow.
Operational and Disposal Plans
Spill Management:
In the event of a spill, it is crucial to have a clear and efficient response plan.
-
Evacuate: Immediately clear the area of all personnel.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For solid spills, carefully sweep or vacuum the material into a labeled, sealed container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Disposal of Unused Material and Contaminated Waste:
All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous chemical waste.[3] Containers should be sealed, clearly labeled, and disposed of through your institution's environmental health and safety office.
By adhering to these stringent PPE protocols and operational plans, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling Urea, m-toluoyl-.
- Morton Smith-Dawe. (2025). Safety Data Sheet – Urea.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea.
- Fluorochem Ltd. (2024). Safety Data Sheet: 1-(2-Chloroethyl)urea.
- ChemicalBook. (n.d.). 1,1-Dimethyl-3-(3,4-Dichlorophenyl)urea(330-54-1).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
